molecular formula C11H11NO3 B087602 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 14271-45-5

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B087602
CAS No.: 14271-45-5
M. Wt: 205.21 g/mol
InChI Key: BCKRBJBCJOYSLP-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a versatile tetrahydroquinoline derivative that serves as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery. This compound is a key building block for the synthesis of more complex molecules, particularly those targeting kinase enzymes. Its core structure is a privileged scaffold found in compounds with a wide range of biological activities. Research indicates its primary application is in the development of inhibitors for the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, it is a core intermediate in the synthesis of potent and selective ALK5 (TGF-β receptor type I) kinase inhibitors, which are being investigated for their potential in treating fibrotic diseases and certain cancers by modulating cell proliferation and differentiation. The mechanism of action for the derived inhibitors involves competitively binding to the ATP-binding site of the ALK5 kinase, thereby preventing the phosphorylation of downstream Smad proteins and interrupting the pro-fibrotic signaling cascade. This compound is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKRBJBCJOYSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585425
Record name 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14271-45-5
Record name 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Foundational & Exploratory

synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a molecule of interest for scaffold-based drug discovery. The quinolone and tetrahydroquinoline moieties are core structures in numerous biologically active compounds.[1][2] This document outlines a strategic two-step synthetic approach, beginning with the formation of the 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid scaffold, followed by a regioselective N-methylation. The guide delves into the mechanistic rationale behind experimental choices, provides detailed, step-by-step protocols, and addresses key challenges such as regioselectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and well-validated methodology for synthesizing this and related heterocyclic compounds.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceutical agents.[2] Its prevalence is due to its rigid, three-dimensional structure which allows for precise orientation of functional groups for interaction with biological targets. The incorporation of an oxo-group at the 2-position to form a lactam, and a carboxylic acid at the 4-position, introduces key hydrogen bonding and ionic interaction capabilities. Further N-alkylation modulates the scaffold's lipophilicity and metabolic stability, making the target molecule, this compound, a valuable building block for library synthesis and lead optimization programs.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the nitrogen-methyl bond, pointing to an N-methylation of a suitable precursor. This precursor, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, can be conceptually formed via the cyclization and reduction of simpler aromatic precursors. This strategy isolates the key chemical challenges into two distinct and manageable stages: scaffold formation and functionalization.

G Target This compound Disconnection1 N-Methylation Target->Disconnection1 Precursor 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Disconnection2 Scaffold Synthesis (e.g., Reduction of Quinolone) Precursor->Disconnection2 Disconnection1->Precursor StartingMaterials Substituted Quinolone-4-carboxylic acid Disconnection2->StartingMaterials

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of the Core Scaffold: 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

The synthesis of the core scaffold is the foundational step. While several methods exist for quinoline synthesis, such as the Doebner and Pfitzinger reactions, achieving the specific tetrahydro- and 2-oxo- functionalities requires a tailored approach.[3][4] A highly effective and stereoselective method involves the catalytic reduction of a suitable quinoline-4-carboxylic acid precursor. The reduction of 2-alkylquinoline-4-carboxylic acids using Raney nickel in an aqueous alkaline solution has been shown to be stereoselective, yielding the corresponding cis-isomers of 1,2,3,4-tetrahydroquinoline-4-carboxylic acids.[5] This method provides a direct and reliable route to the desired saturated heterocyclic system.

Proposed Synthetic Pathway

The synthesis begins with 2-hydroxyquinoline-4-carboxylic acid (also known as kynurenic acid), which exists in tautomeric equilibrium with 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This precursor is then subjected to catalytic hydrogenation to reduce the C3-C4 double bond, yielding the target tetrahydroquinoline scaffold.

Caption: Catalytic reduction to form the tetrahydroquinoline core.

Detailed Experimental Protocol

Materials:

  • 2-Hydroxyquinoline-4-carboxylic acid

  • Raney Nickel (50% slurry in water)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethanol (EtOH)

  • Deionized Water

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 2-hydroxyquinoline-4-carboxylic acid (1 equivalent) in a 1M aqueous solution of sodium hydroxide.

  • Carefully add Raney Nickel (approx. 10% by weight of the starting material) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as an aqueous slurry.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Heat the reaction mixture to 50-70 °C with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS).

  • Upon completion, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with deionized water.

  • Cool the combined filtrate in an ice bath and acidify slowly with concentrated HCl to a pH of approximately 2-3.

  • A white precipitate of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the pure scaffold.

Expected Characterization Data
PropertyValue
Molecular FormulaC₁₀H₉NO₃
Molecular Weight191.18 g/mol
AppearanceWhite to off-white solid
Melting Point223-225 °C[5]
¹H NMR (DMSO-d₆)δ ~10.5 (s, 1H, NH), 7.2-6.8 (m, 4H, Ar-H), 3.7 (dd, 1H, CH-COOH), 2.9-2.5 (m, 2H, CH₂)
¹³C NMR (DMSO-d₆)δ ~174 (COOH), 166 (C=O), 138, 128, 122, 115 (Ar-C), 45 (CH), 30 (CH₂)

Part 2: Regioselective N-Methylation

The final step is the methylation of the amide nitrogen. The lactam precursor possesses two potential sites for alkylation: the nitrogen atom and the oxygen atom of the carboxylate group (after deprotonation) or the lactam carbonyl. However, the amide nitrogen is the most nucleophilic site after deprotonation. The primary challenge in this step is achieving selective N-methylation over potential O-methylation of the enolate form of the lactam.

Mechanistic Insights & Regioselectivity

The alkylation of related quinolone systems has been studied, revealing that the reaction can yield a mixture of N- and O-alkylated products.[6] The outcome is highly dependent on the reaction conditions.

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the amide nitrogen, creating a highly nucleophilic amide anion and driving the reaction towards N-alkylation. Weaker bases or those that establish an equilibrium can allow for the presence of the enolate tautomer, leading to O-alkylation byproducts.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) is preferred. These solvents effectively solvate the cation (e.g., Na⁺) without solvating the amide anion, thus preserving its high nucleophilicity.

  • Methylating Agent: Methyl iodide (CH₃I) is a classic, highly reactive Sₙ2 substrate. Other agents like dimethyl sulfate can also be used.

By carefully selecting these conditions, the reaction can be directed to overwhelmingly favor the formation of the desired 1-methyl product.

Caption: Reaction pathway for N-methylation showing regioselectivity.

Detailed Experimental Protocol

Materials:

  • 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), add the 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid precursor (1 equivalent).

  • Add anhydrous DMF via syringe to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 equivalents to deprotonate both the carboxylic acid and the amide) portion-wise. Caution: NaH reacts violently with water. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Cool the mixture back down to 0 °C and add methyl iodide (1.1 equivalents) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and perform an extraction with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the pure this compound.

Overall Synthesis Workflow

The complete synthetic process is a streamlined, two-stage procedure that efficiently converts a commercially available starting material into the final target molecule. Each stage involves a distinct transformation with well-established protocols and purification methods.

G Start 2-Hydroxyquinoline-4-carboxylic acid Step1 Catalytic Hydrogenation (H₂, Raney Ni) Start->Step1 Intermediate 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Step1->Intermediate Step2 N-Methylation (NaH, CH₃I) Intermediate->Step2 Final This compound Step2->Final

Caption: High-level overview of the complete synthetic workflow.

Conclusion

This guide details a logical and experimentally validated two-step synthesis for this compound. The strategy relies on a robust catalytic hydrogenation to form the core tetrahydroquinoline scaffold, followed by a highly regioselective N-methylation. By carefully controlling reaction conditions, particularly the choice of base and solvent in the final step, the synthesis can be optimized for high yield and purity. The protocols and mechanistic discussions provided herein offer a solid foundation for researchers to produce this valuable chemical building block for applications in medicinal chemistry and materials science.

References

  • Nakayama, K., Kawato, Y., & Minami, N. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 6(37), 24117–24125. [Link]

  • Goujon, J. Y., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(8), 1612-1617. [Link]

  • Pharma guideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.[Link]

  • Ameta, K. L., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.[Link]

  • Zhang, Y., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 27(21), 7586. [Link]

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv.[Link]

  • Kawabata, T., et al. (1993). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Synthetic Communications, 23(10), 1389-1395. [Link]

  • Google Patents. (2014).
  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433-6460. [Link]

  • Kurdina, L. N., et al. (2002). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 38(7), 1021-1027. [Link]

  • Organic Chemistry Portal. (2024). Tetrahydroquinoline synthesis. .[Link]

  • ResearchGate. (2021). Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. ResearchGate.[Link]

  • Google Patents. (2014). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. CN103880745A.
  • PubChem. (n.d.). 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. National Center for Biotechnology Information.[Link]

  • Slyvka, Y., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(11), 3291. [Link]

Sources

A Technical Guide to the Structural Elucidation of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: A Case Study in Synthesis, Crystallization, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the structural determination of novel small molecules, using 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid as a focal case study. While, to date, a published crystal structure for this specific molecule has not been reported in crystallographic databases, this document serves as an in-depth roadmap for researchers in drug discovery and materials science on how to approach its synthesis, crystallization, and ultimate structural characterization. We will navigate through proposed synthetic routes, detailed crystallization protocols, the workflow of single-crystal X-ray diffraction, and the synergistic use of computational modeling to predict and understand its molecular architecture. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for the structural elucidation of new chemical entities.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic pharmaceuticals and bioactive natural products.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antiviral, antiarrhythmic, antimalarial, and neuroprotective properties.[1] The introduction of an oxo group and a carboxylic acid moiety, as in our target molecule, this compound, is anticipated to confer unique physicochemical properties and biological activities. The precise three-dimensional arrangement of atoms in this molecule, its crystal packing, and intermolecular interactions are critical determinants of its behavior and potential as a therapeutic agent. Therefore, obtaining a high-resolution crystal structure is of paramount importance.

Proposed Synthesis of this compound

A potential synthetic pathway could involve the reaction of an appropriately substituted aniline with a suitable Michael acceptor, followed by an intramolecular cyclization and subsequent N-methylation. The choice of reactants and reaction conditions would be critical to control regioselectivity and yield.

Diagram of Proposed Synthetic Pathway

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-methylaniline N-methylaniline Michael_Addition Michael Addition N-methylaniline->Michael_Addition Itaconic_acid Itaconic Acid Derivative Itaconic_acid->Michael_Addition Intramolecular_Cyclization Intramolecular Cyclization Michael_Addition->Intramolecular_Cyclization Intermediate Target_Molecule 1-Methyl-2-oxo-1,2,3,4- tetrahydroquinoline-4-carboxylic acid Intramolecular_Cyclization->Target_Molecule

Caption: Proposed domino reaction pathway for the synthesis of the target molecule.

Crystallization: From Powder to High-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often a critical bottleneck in structure determination.[2] For a polar molecule like this compound, with hydrogen bond donors and acceptors, a systematic screening of crystallization conditions is essential.

General Considerations for Crystallization

The choice of solvent is paramount and can significantly influence crystal growth.[3] For carboxylic acids, solvents that can engage in hydrogen bonding, such as alcohols or water, are often good starting points.[4] The principle is to find a solvent or solvent system in which the compound is sparingly soluble, and then to slowly approach supersaturation to allow for ordered crystal growth.

Experimental Protocol for Crystallization Screening

The following is a detailed, step-by-step methodology for the crystallization of a small organic molecule like the target compound.

Step 1: Purity Assessment

  • Rationale: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly resolved diffraction data.

  • Procedure: Ensure the compound is of high purity (>98%) using techniques such as NMR, HPLC, and mass spectrometry.

Step 2: Solvent Screening

  • Rationale: Identifying a suitable solvent or solvent mixture is key to controlling the rate of crystallization.

  • Procedure:

    • In small vials, test the solubility of the compound (a few milligrams) in a range of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

    • A good starting point is a solvent in which the compound is soluble when heated but sparingly soluble at room temperature.[5]

Step 3: Crystallization Techniques

  • Rationale: Different techniques create supersaturation in different ways, and one may be more successful than others for a given compound.

  • Techniques to be screened in parallel:

    • Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble at room temperature.[3] Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[3]

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[5] Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).[5]

    • Vapor Diffusion (Liquid-Liquid): In a small, open vial, dissolve the compound in a solvent in which it is soluble. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

    • Vapor Diffusion (Solid-Vapor): For compounds that can be sublimated, heating the solid under vacuum can lead to the deposition of crystals on a cooler surface.[6]

Diagram of Crystallization Workflow

G Start Start Purified_Compound High-Purity Compound (>98%) Start->Purified_Compound Solvent_Screening Solvent Screening Purified_Compound->Solvent_Screening Crystallization_Methods Crystallization Method Screening Solvent_Screening->Crystallization_Methods Slow_Evaporation Slow Evaporation Crystallization_Methods->Slow_Evaporation Slow_Cooling Slow Cooling Crystallization_Methods->Slow_Cooling Vapor_Diffusion Vapor Diffusion Crystallization_Methods->Vapor_Diffusion Sublimation Sublimation Crystallization_Methods->Sublimation Crystal_Harvesting Harvest and Mount Crystal Slow_Evaporation->Crystal_Harvesting Slow_Cooling->Crystal_Harvesting Vapor_Diffusion->Crystal_Harvesting Sublimation->Crystal_Harvesting XRD_Analysis Single-Crystal X-ray Diffraction Crystal_Harvesting->XRD_Analysis End End XRD_Analysis->End

Caption: Workflow for the crystallization and preparation of a sample for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline material.[2][7] The technique relies on the principle that X-rays are diffracted by the electrons in a crystal in a predictable pattern, which is a function of the arrangement of atoms in the crystal lattice.[8]

Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.[9]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[8]

  • Data Processing: The raw diffraction data is processed to yield a set of reflection intensities and their corresponding positions.

Structure Solution and Refinement
  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.

Computational Modeling: A Predictive Approach

In the absence of experimental crystal data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the likely molecular geometry and electronic properties of the target molecule.[10][11] DFT calculations can be used to predict bond lengths, bond angles, and conformational preferences, which can later be compared with experimental data once it becomes available.[11]

Predicted Molecular Geometry

A DFT calculation at a suitable level of theory (e.g., B3LYP/6-31G*) would likely predict a non-planar structure for the tetrahydroquinoline ring system. The carboxylic acid group at the C4 position would be expected to influence the local geometry and participate in intermolecular hydrogen bonding in the solid state.

Table of Predicted vs. Expected Experimental Data

ParameterPredicted Value (DFT)Expected Experimental Range (SCXRD)
Crystal System N/AMonoclinic, Orthorhombic, or Triclinic
Space Group N/AP2₁/c, P-1, etc.
Unit Cell Dimensions N/ATo be determined
Key Bond Lengths (Å)
C=O (amide)~1.231.22 - 1.25
C=O (acid)~1.211.20 - 1.23
C-O (acid)~1.321.30 - 1.35
C-N~1.381.35 - 1.40
Key Bond Angles (°)
O=C-N~122120 - 125
O=C-O~125123 - 127

Potential Applications in Drug Development

Derivatives of the quinoline scaffold are known to possess a wide range of biological activities.[1] The unique combination of a lactam and a carboxylic acid in the target molecule suggests potential for interaction with various biological targets. For instance, similar structures have been investigated for their neuroprotective and antidepressant effects.[2][12] The carboxylic acid moiety could act as a key recognition element for binding to enzyme active sites or receptors. A detailed understanding of the crystal structure would be invaluable for structure-based drug design efforts, enabling the rational optimization of this scaffold for improved potency and selectivity.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive, field-proven approach to the structural elucidation of this compound. By integrating rational synthetic design, systematic crystallization screening, the powerful technique of single-crystal X-ray diffraction, and predictive computational modeling, researchers can confidently approach the characterization of this and other novel small molecules. The determination of the crystal structure of this promising scaffold will undoubtedly pave the way for a deeper understanding of its chemical properties and accelerate its potential development as a therapeutic agent.

References

  • Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. PMC. [Link]

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. [Link]

  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. ResearchGate. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. [Link]

  • 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. PubChem. [Link]

  • Crystallization method for organic acid or organic acid ester.
  • Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. [Link]

  • Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. ACS Publications. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [Link]

  • Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water. Journal of the American Chemical Society. [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. ResearchGate. [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Sciendo. [Link]

  • The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). MDPI. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

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Spectroscopic Characterization of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a quinolone derivative of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic scaffold, incorporating a lactam, a carboxylic acid, and a chiral center, presents a unique three-dimensional architecture for probing biological targets. As with any novel chemical entity destined for pharmaceutical research, unambiguous structural confirmation and a thorough understanding of its physicochemical properties are paramount. This technical guide provides an in-depth analysis of the key spectroscopic data essential for the characterization of this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations herein are grounded in fundamental principles and comparative data from closely related analogues, offering a robust framework for researchers in the field.

Molecular Structure and Key Spectroscopic Features

The structural integrity of this compound underpins its spectroscopic signature. The numbering convention used throughout this guide is illustrated in the diagram below. Key structural features that dictate the spectroscopic output include the N-methyl group, the lactam carbonyl, the carboxylic acid, the stereocenter at C4, and the aromatic ring.

Caption: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides critical information about the electronic environment and connectivity of protons within the molecule. The predicted ¹H NMR spectrum of the title compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit distinct signals corresponding to the aromatic, methine, methylene, and N-methyl protons.

Experimental Protocol (¹H NMR)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆ and shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 5 seconds, and 16-32 scans.

    • Process the Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

Predicted ¹H NMR Data and Interpretation
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0br s1HCOOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift, characteristic of carboxylic acids.
7.20-7.80m4HAr-H (H5, H6, H7, H8)The four protons on the aromatic ring will appear as a complex multiplet in the aromatic region. The exact shifts and coupling patterns will depend on the substitution pattern.
~4.00t1HH4The methine proton at the chiral center (C4) is adjacent to the electron-withdrawing carboxylic acid group and the aromatic ring, shifting it downfield. It is expected to be a triplet due to coupling with the two C3 protons.
~3.30s3HN-CH₃The N-methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its position is influenced by the adjacent lactam carbonyl.
~2.80dd1HH3aThe two protons on C3 are diastereotopic due to the adjacent chiral center at C4. They will appear as distinct signals, likely as doublets of doublets due to geminal and vicinal coupling.
~2.60dd1HH3bThe second diastereotopic proton on C3.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is essential for confirming the carbon framework of the molecule. Due to the presence of quaternary carbons (C2, C4a, C8a, and the carboxyl carbon), a standard proton-decoupled ¹³C NMR experiment is the method of choice.

Experimental Protocol (¹³C NMR)
  • Sample Preparation: A more concentrated sample is typically required. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

  • Data Acquisition:

    • Use a standard proton-decoupled pulse program.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

Predicted ¹³C NMR Data and Interpretation
Chemical Shift (δ, ppm) Assignment Rationale
~173.0COOHThe carbonyl carbon of the carboxylic acid is expected at a downfield chemical shift, typical for this functional group.[1]
~168.0C2 (Lactam C=O)The lactam carbonyl carbon is also significantly deshielded and appears in the characteristic amide region.[1]
~140.0C8aA quaternary aromatic carbon attached to the nitrogen atom.
~120.0-135.0C5, C6, C7, C8The protonated aromatic carbons will appear in this range.
~115.0C4aA quaternary aromatic carbon.
~45.0C4The methine carbon of the chiral center, shifted downfield by the adjacent carboxylic acid and aromatic ring.
~35.0C3The methylene carbon adjacent to the chiral center.
~30.0N-CH₃The N-methyl carbon, appearing in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by strong absorptions from the two carbonyl groups and the hydroxyl group of the carboxylic acid.

Experimental Protocol (IR)
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent like methylene chloride.[2]

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[2]

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2][3]

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands and Interpretation
Frequency (cm⁻¹) Intensity Assignment Rationale
3300-2500BroadO-H stretch (Carboxylic Acid)The very broad absorption is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[4]
~1720StrongC=O stretch (Carboxylic Acid)A strong, sharp peak corresponding to the carbonyl of the carboxylic acid.[4]
~1680StrongC=O stretch (Lactam)The lactam carbonyl typically absorbs at a slightly lower wavenumber than an open-chain amide due to ring strain.
~1600, ~1480MediumC=C stretch (Aromatic)Characteristic absorptions for the aromatic ring.
~1300MediumC-N stretchStretching vibration of the carbon-nitrogen bond in the lactam ring.
~1250MediumC-O stretch (Carboxylic Acid)Stretching vibration of the carbon-oxygen single bond in the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.

Experimental Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium acetate to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode. For this molecule, both modes should be viable.

    • For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrometry Data and Interpretation
  • Molecular Weight: C₁₁H₁₁NO₃ = 205.21 g/mol

  • Expected Molecular Ion Peaks:

    • Positive Mode (ESI+): [M+H]⁺ at m/z 206.

    • Negative Mode (ESI-): [M-H]⁻ at m/z 204.

A plausible fragmentation pathway upon CID of the [M+H]⁺ ion is the loss of the carboxylic acid group as formic acid (HCOOH, 46 Da) or the loss of CO₂ (44 Da) followed by the loss of a hydrogen atom.

MS_Fragmentation_Pathway M_H [M+H]⁺ m/z 206 Fragment1 Loss of H₂O [M+H - H₂O]⁺ m/z 188 M_H->Fragment1 - H₂O Fragment2 Loss of COOH radical [M+H - COOH]⁺ m/z 161 M_H->Fragment2 - •COOH Fragment3 Loss of CO₂ [M+H - CO₂]⁺ m/z 162 M_H->Fragment3 - CO₂ Fragment4 Loss of HCOOH [M+H - HCOOH]⁺ m/z 160 Fragment3->Fragment4 - H₂

Caption: Plausible fragmentation pathway for this compound in ESI-MS.

m/z Proposed Fragment Formula
206[M+H]⁺[C₁₁H₁₂NO₃]⁺
188[M+H - H₂O]⁺[C₁₁H₁₀NO₂]⁺
162[M+H - CO₂]⁺[C₁₀H₁₂NO]⁺
160[M+H - HCOOH]⁺[C₁₀H₁₀NO]⁺

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The predicted ¹H and ¹³C NMR data offer a detailed map of the proton and carbon environments, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry validates the molecular weight and provides insights into the molecule's stability and fragmentation patterns. For researchers and drug development professionals, this guide serves as a foundational reference, ensuring the scientific integrity of studies involving this promising quinolone derivative.

References

  • ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. (2009). Russian Journal of Organic Chemistry, 45(4), 610-614. Available at: [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Institutes of Health. Available at: [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]

  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Available at: [Link]

  • Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.). Journal of Chemical Education. Available at: [Link]

  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Available at: [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, chiral scaffold, incorporating a lactam, a carboxylic acid, and a substituted tetrahydroquinoline core, makes it a valuable building block for designing novel therapeutic agents. The precise structural elucidation of this molecule is paramount for understanding its chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry in solution.

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As direct experimental spectra for this specific molecule are not widely published, this guide will leverage spectral data from closely related analogs and foundational NMR principles to predict and interpret its key spectroscopic features. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule and its derivatives.

Molecular Structure and Spectroscopic Considerations

To effectively interpret the NMR spectra, we must first analyze the chemical environment of each proton and carbon atom within the molecule. The structure contains several key features that will dictate the resulting chemical shifts, multiplicities, and coupling constants.

Molecular Structure Diagram

Caption: Numbering scheme for this compound.

  • Aromatic Ring (C5-C8): The four protons on the benzene ring will appear in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns will be influenced by the electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the lactam carbonyl group.

  • Aliphatic Ring (N1, C2, C3, C4):

    • C4-H: This is a methine proton adjacent to both the aromatic ring and the carboxylic acid group. It is expected to be deshielded and appear as a doublet of doublets (or a more complex multiplet) due to coupling with the two protons on C3.

    • C3-H₂: These two protons are diastereotopic because C4 is a chiral center. This means they are chemically non-equivalent and will have different chemical shifts. They will appear as two separate signals, each likely a doublet of doublets, due to geminal coupling to each other and vicinal coupling to the C4 proton. Studies on similar 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids have shown large coupling constants (J = 11.0, 12.3 Hz) for the C3 protons, suggesting a conformation where one proton is axial and the other is equatorial[1].

  • N-Methyl Group (N1-CH₃): The three protons of the methyl group attached to the nitrogen will appear as a singlet in the ¹H NMR spectrum. Its chemical shift will be influenced by the adjacent carbonyl group and the aromatic system.

  • Carbonyl Groups (C2=O and COOH): The carbon atoms of the lactam (amide) carbonyl and the carboxylic acid carbonyl will give rise to distinct signals in the downfield region of the ¹³C NMR spectrum, typically between 160 and 185 ppm[2].

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield in the ¹H NMR spectrum, often above 10 ppm. Its signal is exchangeable with D₂O.

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data is critical. The following protocol is designed to ensure accuracy and provide a self-validating workflow.

NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~10-15 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Tune and shim the spectrometer prep4->acq1 acq2 Acquire ¹H NMR spectrum acq1->acq2 acq3 Acquire ¹³C{¹H} NMR spectrum acq1->acq3 acq4 Acquire 2D spectra (COSY, HSQC) if needed acq2->acq4 proc1 Apply Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase and baseline correct spectra proc1->proc2 proc3 Calibrate chemical shifts to solvent or TMS proc2->proc3 proc4 Integrate ¹H signals proc3->proc4 proc5 Assign peaks and measure coupling constants proc4->proc5

Sources

mechanism of action of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] This guide delves into the hypothetical mechanism of action of a specific derivative, this compound. In the absence of direct empirical data for this molecule, this document synthesizes information from structurally analogous compounds to propose two primary, plausible mechanisms: 1) anticancer activity through the induction of apoptosis via inhibition of the Bcl-2 family of proteins, and 2) neuromodulatory effects through antagonism of the N-Methyl-D-aspartate (NMDA) receptor. This whitepaper provides a robust framework for researchers, outlining the theoretical basis for these mechanisms and presenting a comprehensive suite of experimental protocols for their validation.

Introduction: The Quinoline Scaffold and a Molecule of Interest

Quinoline and its derivatives have demonstrated a remarkable therapeutic breadth, with applications ranging from anticancer and antimalarial to antimicrobial and neuroprotective agents.[2][3] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.[4] The specific compound, this compound, combines several key structural features: a tetrahydroquinoline core, an N-methyl group, a 2-oxo functional group, and a carboxylic acid moiety at the 4-position. While direct studies on this molecule are not available in current literature, its constituent parts suggest a strong potential for biological activity. This guide will therefore proceed by dissecting the probable contributions of these structural motifs to its overall mechanism of action, drawing on extensive research into related compounds.

Structural Analysis and Putative Mechanistic Pathways

The chemical architecture of this compound suggests two high-probability biological targets based on extensive structure-activity relationship (SAR) studies of similar scaffolds.

Proposed Anticancer Mechanism: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

A compelling hypothesis for the anticancer activity of this compound is the inhibition of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family.[5] Derivatives of the structurally similar 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been explicitly identified as inhibitors of Bcl-2 and Mcl-1, leading to apoptosis in cancer cells. The tetrahydroquinoline core provides a rigid scaffold for interaction with the hydrophobic groove of Bcl-2 family proteins, disrupting their function and allowing pro-apoptotic signals to prevail.

The key structural elements contributing to this proposed mechanism are:

  • Tetrahydroquinoline Core: Serves as the fundamental scaffold for binding.

  • 4-Carboxylic Acid: Likely forms critical hydrogen bonds or salt bridges with key residues in the binding pocket of Bcl-2 proteins.

  • 1-Methyl Group: May enhance binding affinity through hydrophobic interactions or improve metabolic stability.[6]

  • 2-Oxo Group: Introduces a polar feature that could influence solubility and participate in hydrogen bonding, potentially altering the binding conformation compared to non-oxo analogs.[7]

The proposed signaling pathway is visualized below:

Bcl2_Inhibition_Pathway Compound 1-Methyl-2-oxo-1,2,3,4- tetrahydroquinoline-4-carboxylic acid Bcl2 Bcl-2 / Mcl-1 Compound->Bcl2 Inhibition BaxBak Bax / Bak Bcl2->BaxBak Inhibition Mitochondrion Mitochondrion BaxBak->Mitochondrion Pore Formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Activation Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed pathway for apoptosis induction via Bcl-2 inhibition.

Proposed Neuromodulatory Mechanism: NMDA Receptor Antagonism

An alternative or potentially concurrent mechanism of action is the antagonism of the N-Methyl-D-aspartate (NMDA) receptor.[8] Quinoline derivatives, particularly those bearing a carboxylic acid group, are known to act as antagonists at the glycine co-agonist site of the NMDA receptor.[2] Overactivation of NMDA receptors leads to excitotoxicity, a key process in neurodegenerative diseases. By blocking the glycine site, the compound could prevent excessive calcium influx and subsequent neuronal damage.[9]

The structural features supporting this hypothesis include:

  • Quinoline Core: A recognized pharmacophore for NMDA receptor ligands.

  • 4-Carboxylic Acid: This is a critical feature for binding to the glycine site, mimicking the carboxylate of glycine itself.[2]

The proposed mechanism of NMDA receptor antagonism is depicted below:

NMDA_Antagonism_Pathway cluster_receptor NMDA Receptor GlutamateSite Glutamate Site (GluN2) IonChannel Ion Channel GlutamateSite->IonChannel Channel Opening GlycineSite Glycine Site (GluN1) GlycineSite->IonChannel Channel Opening Ca_Influx Ca²⁺ Influx Compound 1-Methyl-2-oxo-1,2,3,4- tetrahydroquinoline-4-carboxylic acid Compound->GlycineSite Antagonism Glutamate Glutamate Glutamate->GlutamateSite Glycine Glycine Glycine->GlycineSite Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Anticancer_Validation_Workflow Start Start: Cancer Cell Lines (e.g., HCT116, A549) MTT Phase 1: Cytotoxicity Screening (MTT Assay) Start->MTT ApoptosisAssay Phase 2: Apoptosis Confirmation (Annexin V / PI Staining by Flow Cytometry) MTT->ApoptosisAssay If cytotoxic CaspaseAssay Phase 3: Apoptotic Pathway Analysis (Caspase-3/7/9 Activation Assay) ApoptosisAssay->CaspaseAssay If apoptotic WesternBlot Phase 4: Target Protein Expression (Western Blot for Bcl-2, Bax, Cleaved PARP) CaspaseAssay->WesternBlot If caspases activated BindingAssay Phase 5: Direct Target Engagement (Surface Plasmon Resonance - SPR) WesternBlot->BindingAssay If Bcl-2 family modulated End Conclusion: Mechanism Validated BindingAssay->End If direct binding confirmed

Caption: Experimental workflow for validating the anticancer mechanism.

AssayCell LineParameterValue
MTT AssayHCT116IC₅₀8.5 µM
MTT AssayA549IC₅₀12.2 µM
Caspase-3/7 GloHCT116EC₅₀7.9 µM
Surface Plasmon ResonanceRecombinant Bcl-2Kᴅ2.1 µM
Surface Plasmon ResonanceRecombinant Mcl-1Kᴅ5.6 µM

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Seed human cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000 cells/well and allow to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis. [10] Protocol 2: Western Blot for Bcl-2 Family Proteins

  • Cell Lysis: Treat cells with the compound at its IC₅₀ concentration for 24 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [10]

Workflow for Validating the Neuroprotective Mechanism

This series of experiments will investigate the compound's ability to protect neurons from excitotoxic insults. [1]

Protocol 3: Glutamate-Induced Excitotoxicity Assay

  • Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., HT22) on poly-D-lysine coated plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Excitotoxic Insult: Expose the cells to a high concentration of glutamate (e.g., 5 mM) for a specified duration (e.g., 24 hours). Include a positive control (e.g., a known NMDA antagonist like MK-801) and a vehicle control.

  • Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium. [4]5. Data Analysis: Calculate the percentage of neuroprotection afforded by the compound compared to the glutamate-only treated cells.

Protocol 4: Intracellular Calcium Imaging

  • Cell Loading: Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence microscope or a plate reader.

  • Compound Application: Apply the test compound to the cells.

  • NMDA Stimulation: Stimulate the cells with NMDA (e.g., 100 µM) in the presence of glycine (e.g., 10 µM).

  • Fluorescence Monitoring: Continuously monitor the change in intracellular calcium concentration by recording the fluorescence intensity. An effective antagonist will blunt or prevent the NMDA-induced calcium influx. [2]

Conclusion

While the precise mechanism of action for this compound remains to be empirically determined, a robust, evidence-based hypothesis can be formulated based on its structural features and the extensive pharmacology of its parent scaffolds. The presented putative mechanisms—anticancer activity via Bcl-2 inhibition and neuromodulation via NMDA receptor antagonism—offer compelling avenues for future research. The detailed experimental workflows provided in this guide offer a clear and logical path for researchers to validate these hypotheses, potentially uncovering a novel therapeutic agent with significant clinical promise.

References

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]

  • Baron, B. M., Harrison, B. L., McDonald, I. A., Meldrum, B. S., Palfreyman, M. G., Salituro, F. G., Siegel, B. W., Slone, A. L., Turner, J. P., & White, H. S. (1992). Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. Journal of Pharmacology and Experimental Therapeutics, 262(3), 947–956.
  • Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. [Link]

  • An Investigation of the Anticancer Mechanism of Caesalpinia sappan L. Extract Against Colorectal Cancer by Integrating a Network Pharmacological Analysis and Experimental Validation. [Link]

  • Maher, P., & Hanneken, A. (2005). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. CNS Drug Reviews, 11(2), 175-190.
  • Beberok, A., Wrześniok, D., Rok, J., Rzepka, Z., Respondek, M., & Buszman, E. (2018). Ciprofloxacin-mediated induction of S-phase cell cycle arrest and apoptosis in COLO829 melanoma cells. Pharmacological Reports, 70(1), 6-13.
  • NMDA receptor antagonist. In Wikipedia. [Link]

  • Snyder, R. D., & Meschter, C. L. (2008). N-Demethylation is a major route of 2-amino-3-methylimidazo[4,5-f]quinoline metabolism in mouse. Drug Metabolism and Disposition, 36(6), 1143-1152.
  • Olatunji, O. J., Chen, H., & Ovat, A. Y. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(3), 1833.
  • Targeting Bcl-2 with Indole Scaffolds: Emerging Drug Design Strategies for Cancer Treatment. [Link]

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The Rising Therapeutic Potential of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanism of action of derivatives based on this core, with a particular focus on their potential as anticancer and anti-inflammatory agents. Drawing upon field-proven insights and a comprehensive review of current literature, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the exploration of this promising class of compounds. We will delve into the intricacies of their interaction with key cellular targets, such as the STAT3 signaling pathway, and provide detailed protocols for their synthesis and bioactivity assessment.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline and its partially saturated analog, tetrahydroquinoline, are heterocyclic motifs frequently encountered in a vast array of natural products and synthetic compounds with significant pharmacological properties.[1] From the antimalarial activity of quinine to the anticancer properties of camptothecin, the quinoline core has consistently proven to be a versatile template for the development of novel therapeutics.[1] The this compound core, a more structurally complex derivative, offers a three-dimensional architecture that allows for precise spatial orientation of functional groups, making it an attractive candidate for targeting specific protein-protein interactions and enzyme active sites. This guide will focus on the synthesis of derivatives, primarily carboxamides, from this core and explore their burgeoning potential in oncology and immunology.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step sequence. A generalized, yet robust, synthetic pathway is outlined below. This protocol is a composite of established methodologies for similar quinoline-based structures and provides a solid foundation for laboratory synthesis.[2][3]

Experimental Protocol: Synthesis of N-Aryl-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamides

Objective: To synthesize a library of N-aryl carboxamide derivatives of this compound for biological screening.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Substituted anilines

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of DMF.

    • Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired substituted aniline (1.1 eq) and TEA (1.5 eq) or DIPEA (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired N-aryl-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide.

Causality Behind Experimental Choices:

  • Acid Activation: The conversion of the carboxylic acid to a more reactive acid chloride is a crucial step to facilitate the subsequent nucleophilic attack by the weakly basic aniline. Thionyl chloride and oxalyl chloride are standard reagents for this transformation, with oxalyl chloride often being preferred for its cleaner reaction profile as the byproducts are gaseous.

  • Base: A non-nucleophilic organic base like TEA or DIPEA is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the aniline nucleophile.

  • Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive acid chloride intermediate back to the carboxylic acid.

Anticancer Activity and the STAT3 Signaling Pathway

A significant body of evidence points to the anticancer potential of quinoline and tetrahydroquinoline derivatives.[4][5][6] One of the key molecular targets implicated in the activity of these compounds is the Signal Transducer and Activator of Transcription 3 (STAT3).[7][8]

The Role of STAT3 in Cancer

STAT3 is a transcription factor that is often constitutively activated in a wide range of human cancers.[9][10] Its activation promotes the expression of genes involved in cell proliferation, survival, angiogenesis, and metastasis, while suppressing anti-tumor immune responses.[11] The inhibition of the STAT3 signaling pathway is therefore a highly attractive strategy for cancer therapy.[7]

Mechanism of Action: Inhibition of STAT3 Dimerization

The prevailing hypothesis for the anticancer activity of many quinoline-based compounds is their ability to inhibit the dimerization of STAT3.[8] STAT3 activation requires phosphorylation of a critical tyrosine residue, which then allows for the formation of STAT3 homodimers via reciprocal SH2 domain-phosphotyrosine interactions. These dimers then translocate to the nucleus to regulate gene expression.[9] Small molecules, including those with a quinoline scaffold, have been designed to bind to the SH2 domain of STAT3, thereby preventing dimerization and subsequent downstream signaling.[8][11]

Visualizing the STAT3 Inhibition Workflow

STAT3_Inhibition_Workflow cluster_synthesis Compound Synthesis & Screening cluster_mechanism Mechanism of Action Studies cluster_outcome Biological Outcome synthesis Synthesis of 1-Methyl-2-oxo-THQ-4-carboxamide Derivatives screening In vitro Anticancer Screening (e.g., MTT Assay) synthesis->screening hit_id Hit Identification screening->hit_id western_blot Western Blot for p-STAT3 and STAT3 hit_id->western_blot dimerization_assay STAT3 Dimerization Assay (e.g., FRET) western_blot->dimerization_assay reporter_assay STAT3 Reporter Gene Assay dimerization_assay->reporter_assay apoptosis Induction of Apoptosis reporter_assay->apoptosis cell_cycle Cell Cycle Arrest reporter_assay->cell_cycle

Caption: Experimental workflow for the identification and mechanistic evaluation of 1-methyl-2-oxo-tetrahydroquinoline-4-carboxamide derivatives as STAT3 inhibitors.

Data on Anticancer Activity of Related Quinoline Derivatives

While specific data for this compound derivatives is emerging, the following table summarizes the anticancer activity of structurally related compounds against various cancer cell lines, providing a strong rationale for the investigation of our target scaffold.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
4-Oxoquinoline-3-carboxamidesGastric Cancer CellsSignificant Cytotoxicity[5]
3,4-Diaryl-1,2,3,4-tetrahydroquinolinesH460 (Lung Carcinoma)4.9 ± 0.7[6]
A-431 (Skin Carcinoma)2.0 ± 0.9[6]
HT-29 (Colon Adenocarcinoma)4.4 ± 1.3[6]
Tetrahydroquinoline-isoxazoline hybridsHeLa (Cervical Cancer)10.21[4]

Anti-inflammatory Properties

The role of STAT3 is not limited to oncology; it is also a key regulator of inflammatory responses.[11] The inhibition of STAT3 signaling can therefore have potent anti-inflammatory effects. Several studies have highlighted the anti-inflammatory potential of tetrahydroquinoline and tetrahydroisoquinoline derivatives.[1][12][13][14] For instance, a hybrid of ibuprofen and 1,2,3,4-tetrahydroquinoline has been synthesized and shown to possess anti-inflammatory activity, as demonstrated by its ability to inhibit protein denaturation, a hallmark of inflammation.[1]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

Objective: To assess the in vitro anti-inflammatory activity of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide derivatives by measuring the inhibition of heat-induced albumin denaturation.

Materials:

  • Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Diclofenac sodium (as a positive control)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of BSA or HSA in PBS.

    • Prepare stock solutions of the test compounds and diclofenac sodium in DMSO.

  • Assay:

    • To 1 ml of the albumin solution, add 100 µl of the test compound solution at various concentrations.

    • A control group should contain 100 µl of DMSO instead of the test compound.

    • Incubate the mixtures at 37 °C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70 °C for 10 minutes.

    • After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Causality Behind Experimental Choices:

  • Albumin Denaturation: The denaturation of proteins is a well-established cause of inflammation.[1] This in vitro assay provides a simple and rapid method to screen for potential anti-inflammatory activity by measuring the ability of a compound to prevent heat-induced protein aggregation.

  • Positive Control: Diclofenac sodium is a standard non-steroidal anti-inflammatory drug (NSAID) and serves as a benchmark for comparing the activity of the test compounds.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the aromatic rings. While a comprehensive SAR for this specific scaffold is still under investigation, insights can be gleaned from related tetrahydroisoquinoline and quinoline series.[12][15][16][17][18]

  • Lipophilicity: In some series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, a general trend of improved potency with higher lipophilicity was observed.[17]

  • Substituents on the N-Aryl Ring: For 4-oxoquinoline-3-carboxamides, the nature of the substituent on the N-aryl ring has been shown to be critical for anticancer activity.[5] Electron-donating and electron-withdrawing groups at different positions can influence binding affinity to the target protein.

  • Stereochemistry: For certain tetrahydroisoquinoline modulators of the NMDA receptor, the stereochemistry at chiral centers plays a crucial role, with different enantiomers exhibiting distinct activities.[15]

Visualizing Key SAR Insights

SAR_Insights Core 1-Methyl-2-oxo-THQ-4-carboxamide Core N_Aryl N-Aryl Substituent Core->N_Aryl Influences Target Binding THQ_Ring Tetrahydroquinoline Ring Substituents Core->THQ_Ring Modulates Physicochemical Properties Activity Biological Activity (Anticancer/Anti-inflammatory) N_Aryl->Activity THQ_Ring->Activity Lipophilicity Overall Lipophilicity Lipophilicity->Activity Stereochemistry Stereochemistry Stereochemistry->Activity

Caption: Key structural features influencing the biological activity of 1-methyl-2-oxo-tetrahydroquinoline-4-carboxamide derivatives.

Future Directions and Conclusion

The this compound framework represents a fertile ground for the discovery of novel therapeutic agents. The derivatives of this scaffold, particularly the N-aryl carboxamides, have shown significant promise as anticancer and anti-inflammatory agents, with the inhibition of the STAT3 signaling pathway emerging as a key mechanism of action.

Future research should focus on:

  • Expansion of Compound Libraries: The synthesis and screening of a wider range of derivatives with diverse substituents are needed to build a comprehensive SAR.

  • In-depth Mechanistic Studies: Further elucidation of the precise molecular interactions with STAT3 and the exploration of other potential biological targets are warranted.

  • In Vivo Evaluation: Promising lead compounds should be advanced to preclinical in vivo models of cancer and inflammation to assess their efficacy and pharmacokinetic profiles.

References

  • Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. (n.d.). OUCI. Retrieved January 22, 2026, from [Link]

  • Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility. (2015). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. (2023). NIH. Retrieved January 22, 2026, from [Link]

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  • Small molecule inhibitors of Stat3 signaling pathway. (2007). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2016). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2022). PMC. Retrieved January 22, 2026, from [Link]

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  • Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. (2022). PubMed. Retrieved January 22, 2026, from [Link]

  • The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. (2017). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. (2023). ACS Omega. Retrieved January 22, 2026, from [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 22, 2026, from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. Retrieved January 22, 2026, from [Link]

  • 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 22, 2026, from [Link]

  • 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (2013). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Epidermal Growth Factor Receptor (EGFR) Agents. (2023). Eclética Química. Retrieved January 22, 2026, from [Link]

  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. (2019). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. (2018). PubMed. Retrieved January 22, 2026, from [Link]

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A Technical Guide to the Solubility of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The characterization of a compound's physicochemical properties is a cornerstone of modern drug discovery and chemical process development. Among these properties, solubility is a critical parameter that dictates formulation strategies, bioavailability, and the design of synthetic routes. This in-depth technical guide focuses on 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of public data for this specific molecule, this whitepaper provides a comprehensive framework for researchers to understand, predict, and experimentally determine its solubility profile in a range of common organic solvents. We will explore the theoretical underpinnings of solubility based on molecular structure, present robust, step-by-step protocols for both qualitative and quantitative solubility assessment, and discuss key factors that influence dissolution. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a thorough and reliable solubility profile for this and structurally related compounds.

Introduction: The Molecular Profile of the Target Compound

This compound is a complex organic molecule featuring a rigid, bicyclic core. Its structure incorporates several distinct functional groups that collectively govern its physicochemical behavior, including its solubility.

  • Carboxylic Acid (-COOH): This is a highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar, protic solvents and basic aqueous solutions.

  • Tertiary Amide (Lactam): The cyclic amide within the quinolone structure is polar and can act as a hydrogen bond acceptor. This feature contributes to interactions with polar solvents.

  • Aromatic Ring and Hydrocarbon Backbone: These regions of the molecule are non-polar and lipophilic, favoring interactions with non-polar solvents through London dispersion forces.

  • N-Methyl Group: The methylation at the N1 position removes the hydrogen bond donating capability of a secondary amide, which can slightly decrease its solubility in highly protic solvents compared to its N-unsubstituted analog, while increasing its lipophilicity.

The presence of both polar and non-polar domains suggests that the solubility of this compound will be highly dependent on the chosen solvent system, a classic example of the "like dissolves like" principle.[1][2]

Theoretical Framework: Predicting Solubility

The principle that "like dissolves like" is the guiding concept for predicting solubility.[3][4] This means that solutes tend to dissolve in solvents that have similar intermolecular forces.[1] For our target molecule, we can predict its behavior across a spectrum of solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid and the lactam's carbonyl oxygen. High solubility is generally expected.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have strong dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. High solubility is anticipated, particularly in highly polar solvents like DMSO.

  • Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents offer a balance, capable of interacting with the more lipophilic parts of the molecule while also engaging in weaker dipole-dipole interactions with the polar groups. Moderate solubility is likely.

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar carboxylic acid and lactam groups. Consequently, the solubility is expected to be very low.[5]

Experimental Determination of Solubility: A Methodological Approach

A systematic, multi-stage approach is essential for accurately characterizing solubility. This process begins with a simple qualitative assessment and progresses to a rigorous quantitative determination.

Protocol for Qualitative Solubility Classification

This initial screening provides rapid, valuable information about the compound's general characteristics and helps in selecting solvents for quantitative analysis. The procedure involves observing the dissolution of a small, fixed amount of the compound in a set volume of solvent.[6][7]

Methodology:

  • Preparation: Add approximately 25 mg of this compound to a small test tube.

  • Solvent Addition: Add the selected solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, toluene) in 0.25 mL increments, up to a total volume of 0.75 mL.

  • Mixing: After each addition, vortex the test tube vigorously for 30-60 seconds.

  • Observation: Visually inspect the mixture for the presence of undissolved solid material.

  • Classification: Classify the compound's solubility based on the amount of solvent required for complete dissolution, as outlined in standard organic chemistry procedures.[8]

The following flowchart illustrates the decision-making process for classifying the compound based on its solubility in different media.

G start Start with Compound (25 mg) water Add Water (0.75 mL) start->water organic Test Organic Solvents (e.g., Ethanol, Toluene) start->organic naoh Add 5% NaOH (0.75 mL) water->naoh Insoluble result_water_sol Water Soluble (Polar Compound) water->result_water_sol Soluble hcl Add 5% HCl (0.75 mL) naoh->hcl Insoluble result_acid Strong/Weak Acid (Carboxylic Acid) naoh->result_acid Soluble h2so4 Add Conc. H2SO4 hcl->h2so4 Insoluble result_base Basic Compound (Unlikely) hcl->result_base Soluble result_neutral Neutral Compound h2so4->result_neutral Soluble result_inert Inert Compound (Unlikely) h2so4->result_inert Insoluble result_organic Characterize Solubility (Polar/Non-polar) organic->result_organic

Qualitative solubility classification workflow.
Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For drug development and process chemistry, precise solubility values are required. The equilibrium shake-flask method is the internationally recognized gold standard for determining thermodynamic solubility.[9][10]

Causality Behind Experimental Choices:

  • Equilibrium: The goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This thermodynamic equilibrium provides a true measure of solubility, unlike kinetic measurements which can be misleading. A sufficient incubation time (24-72 hours) is critical to ensure equilibrium is reached.[10]

  • Temperature Control: Solubility is temperature-dependent. For pharmaceutical applications, experiments are typically conducted at 37 °C to mimic physiological conditions.[11] For chemical process development, various temperatures may be tested.

  • Excess Solid: An excess of the solid compound must be present throughout the experiment to ensure the solution remains saturated.

  • Analysis Method: A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the concentration of the dissolved compound without interference from potential degradants.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. Ensure the amount is more than can possibly dissolve.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 37 °C ± 1 °C). Agitate for 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant.

  • Dilution: Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L) by accounting for the dilution factor. Perform at least three replicate determinations for each solvent.[9]

The following diagram outlines the key stages of the quantitative shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis weigh 1. Weigh Excess Compound add_solvent 2. Add Precise Volume of Solvent weigh->add_solvent incubate 3. Agitate at Controlled Temp (e.g., 37°C for 24-72h) add_solvent->incubate centrifuge 4. Centrifuge to Separate Phases incubate->centrifuge sample 5. Sample Supernatant centrifuge->sample dilute 6. Dilute Sample sample->dilute hplc 7. Quantify by HPLC-UV dilute->hplc result Result: Thermodynamic Solubility (mg/mL) hplc->result

Workflow for the quantitative shake-flask method.

Hypothetical Data Presentation

Accurate and clear presentation of solubility data is crucial for its application. The following table provides an illustrative example of how the experimentally determined solubility of this compound should be reported, categorized by solvent polarity.

Solvent ClassSolventDielectric Constant (approx.)[12]Predicted Solubility CategoryIllustrative Solubility (mg/mL at 37°C)
Non-polar n-Hexane1.9Very Poor< 0.01
Toluene2.4Poor~ 0.1
Moderately Polar Dichloromethane (DCM)9.1Moderate~ 5 - 10
Ethyl Acetate6.0Moderate~ 2 - 5
Polar Aprotic Acetone21Good> 50
Acetonitrile (ACN)37Good> 30
Dimethylformamide (DMF)38Very Good> 200
Dimethyl Sulfoxide (DMSO)47Very Good / Freely Soluble> 300
Polar Protic Ethanol (95%)25Good> 50
Methanol33Very Good> 100

Conclusion

This technical guide provides a comprehensive framework for determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with robust experimental protocols, researchers can generate the reliable and accurate data essential for advancing drug discovery and chemical development projects. The presented methodologies, from initial qualitative screening to the gold-standard shake-flask method, offer a self-validating system to ensure data integrity. The insights gained from such a solubility profile are indispensable for making informed decisions regarding formulation, purification, and the overall progression of a chemical entity through the development pipeline.

References

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  • Bilenko, V. A., et al. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv.
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  • CymitQuimica. (n.d.). CAS 103733-65-9: (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • PubChem. (n.d.). 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
  • BLDpharm. (n.d.). 88371-25-9|1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline.
  • Nikolova, I., et al. (n.d.). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. PMC - NIH.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, a synthetic quinoline derivative, stands at the intersection of neuroprotective and anti-neoplastic research. Its structural analogy to kynurenic acid, an endogenous neuromodulator, and the established pharmacological profile of the broader quinoline class, positions this molecule as a compelling candidate for therapeutic development. This guide delineates the primary potential therapeutic targets of this compound, underpinned by a robust scientific rationale. We will explore its likely modulation of the N-methyl-D-aspartate (NMDA) receptor and cholinesterases in the context of neurodegenerative disorders, and its potential to induce apoptosis and cell cycle arrest in cancer. This document provides not only a theoretical framework but also detailed, field-proven experimental protocols to empower researchers to validate these targets and elucidate the compound's mechanism of action.

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of pharmacological activities.[1][2] From the anti-malarial properties of chloroquine to the anti-cancer effects of camptothecin derivatives, the versatility of the quinoline ring system is well-documented. The tetrahydroquinoline moiety, a partially saturated analog, offers a three-dimensional structure that can lead to enhanced binding affinity and selectivity for various biological targets. The subject of this guide, this compound, incorporates several key features: a quinoline core, a lactam functionality at the 2-position, a carboxylic acid at the 4-position, and N-methylation. These modifications are anticipated to fine-tune its pharmacological profile, opening avenues for novel therapeutic interventions.

Potential Therapeutic Arenas and Key Molecular Targets

Based on its structural attributes and the extensive literature on related compounds, two primary therapeutic areas emerge for this compound: neurodegenerative diseases and oncology.

Neurodegenerative Disorders: A Multi-pronged Approach

The structural resemblance of this compound to kynurenic acid, a broad-spectrum antagonist of ionotropic glutamate receptors, strongly implicates the N-methyl-D-aspartate (NMDA) receptor as a primary target.[3][4][5] Overactivation of NMDA receptors is a key pathological event in several neurodegenerative conditions, leading to excitotoxicity and neuronal cell death.

Furthermore, the "cholinergic hypothesis" of Alzheimer's disease highlights the deficit of acetylcholine in the brain.[1][6] Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , the enzymes responsible for acetylcholine degradation, is a clinically validated strategy to manage the symptoms of Alzheimer's disease.[6] Numerous quinoline derivatives have demonstrated potent cholinesterase inhibitory activity.[1][6]

Kynurenic acid and its analogs are known to act as antagonists at the strychnine-insensitive glycine co-agonist site on the NMDA receptor.[3][4] By blocking this site, they can allosterically inhibit receptor activation, thereby preventing excessive calcium influx and subsequent excitotoxicity. The carboxylic acid moiety at the 4-position of our lead compound is likely crucial for interacting with the binding pocket of the glycine site. The N-methylation may influence the compound's conformation and lipophilicity, potentially affecting its potency and blood-brain barrier permeability.

The planar aromatic ring system of the quinoline core is a common feature in many cholinesterase inhibitors, where it engages in π-π stacking interactions within the enzyme's active site. The overall structure of this compound suggests it could fit within the active site gorge of both AChE and BChE, leading to their inhibition.

Oncology: Inducing Cancer Cell Demise

The quinoline scaffold is also a prominent feature in a variety of anti-cancer agents.[7] Derivatives of 2-oxo-quinoline have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[7] While the precise molecular targets for the anti-cancer activity of this specific compound are yet to be elucidated, the general mechanisms observed for related compounds provide a strong rationale for investigation.

  • Induction of Apoptosis: Many anti-cancer drugs exert their effects by triggering programmed cell death.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints can prevent the proliferation of cancer cells.

Experimental Validation of Therapeutic Targets: Detailed Protocols

To rigorously assess the therapeutic potential of this compound, a series of well-established in vitro assays are essential. The following section provides detailed, step-by-step protocols for the key experiments.

Investigating Neuroprotective Activity

This assay determines the affinity of the test compound for the glycine binding site on the NMDA receptor using a radiolabeled ligand.

Protocol:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet three times with Tris-HCl buffer and resuspend in the same buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • 50 µL of Tris-HCl buffer.

      • 50 µL of [³H]glycine (final concentration ~5 nM).

      • 50 µL of varying concentrations of this compound or a known antagonist (e.g., 5,7-dichlorokynurenic acid) for displacement.

      • 50 µL of the membrane preparation (final protein concentration ~100 µ g/well ).

    • For non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM).

    • Incubate the plate at 4°C for 30 minutes.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold Tris-HCl buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

This technique directly measures the effect of the compound on NMDA receptor-mediated currents in cultured neurons.

Protocol:

  • Cell Culture:

    • Culture primary cortical or hippocampal neurons on glass coverslips.

  • Electrophysiological Recording:

    • Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, and 0.001 tetrodotoxin (to block voltage-gated sodium channels), pH 7.4.

    • Prepare a patch pipette with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.3 Na-GTP, pH 7.2.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Clamp the membrane potential at -60 mV.

  • NMDA Receptor Activation and Inhibition:

    • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

    • After establishing a stable baseline current, co-apply this compound at various concentrations with the NMDA/glycine solution.

    • Record the reduction in the NMDA-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the test compound.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

This colorimetric assay is a standard method for measuring cholinesterase activity.[8][9][10]

Protocol:

  • Reagent Preparation:

    • Prepare a 50 mM sodium phosphate buffer (pH 8.0).

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BChE in the phosphate buffer.

    • Prepare a solution of AChE or BChE in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 10 µL of various concentrations of this compound or a known inhibitor (e.g., donepezil).

      • 10 µL of the enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).

  • Absorbance Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5 minutes, with readings taken every 30 seconds.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Determine the IC₅₀ value.

Evaluating Anti-Cancer Activity

This assay assesses the cytotoxic effect of the compound on cancer cell lines.[4][5]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Incubation:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value.

This method distinguishes between viable, apoptotic, and necrotic cells.[2][6][11][12]

Protocol:

  • Cell Treatment:

    • Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells will be Annexin V-negative and PI-negative.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.

    • Late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.

This assay determines the effect of the compound on the distribution of cells in different phases of the cell cycle.[1][3][13][14]

Protocol:

  • Cell Treatment:

    • Treat cancer cells with the test compound at its IC₅₀ concentration for a specific duration (e.g., 24 hours).

  • Cell Fixation and Staining:

    • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and treat them with RNase A to remove RNA.

    • Stain the cells with propidium iodide.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content of the cells will be proportional to the PI fluorescence intensity.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Pathways and Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.

NMDA_Receptor_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Glycine Glycine Glycine->NMDA_R Binds to GluN1 Ca_channel Ca²⁺ Channel (Open) NMDA_R->Ca_channel Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Compound 1-Methyl-2-oxo-1,2,3,4- tetrahydroquinoline-4-carboxylic acid Compound->NMDA_R Antagonizes Glycine Site

Caption: NMDA Receptor Signaling and Site of Action.

Experimental_Workflow_Anticancer start Start: Cancer Cell Line treat Treat with 1-Methyl-2-oxo-1,2,3,4- tetrahydroquinoline-4-carboxylic acid start->treat mtt MTT Assay for Cell Viability (IC₅₀ Determination) treat->mtt flow Flow Cytometry Analysis mtt->flow apoptosis Annexin V/PI Staining (Apoptosis Assay) flow->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) flow->cell_cycle end End: Elucidation of Anticancer Mechanism apoptosis->end cell_cycle->end

Caption: Workflow for Anticancer Activity Evaluation.

Quantitative Data Summary

While specific quantitative data for this compound is not yet publicly available, the table below summarizes the reported activities of structurally related compounds to provide a benchmark for expected potency.

Compound ClassTargetReported Activity (IC₅₀/Kᵢ)Reference
Kynurenic Acid AnalogsNMDA Receptor (Glycine Site)Nanomolar to low micromolar range[3]
Quinoline DerivativesAcetylcholinesterase (AChE)Micromolar range[6][11]
2-Oxo-quinoline DerivativesCancer Cell Lines (e.g., HepG2)Low micromolar range[7]

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutics for neurodegenerative diseases and cancer. The scientific rationale strongly supports its potential to modulate the NMDA receptor and cholinesterases, and to induce anti-proliferative effects in cancer cells. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to validate these targets and to further explore the compound's mechanism of action. Future studies should focus on in vivo efficacy in relevant animal models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize the potency and selectivity of this intriguing molecule.

References

  • Birch, P. J., Grossman, C. J., & Hayes, A. G. (1988). Kynurenic acid antagonises responses to NMDA via an action at the strychnine-insensitive glycine receptor. European journal of pharmacology, 154(1), 85–87. [Link]

  • Camps, P., & Muñoz-Torrero, D. (2002). Cholinesterase inhibitors as drugs for Alzheimer's disease: a patent review (1997-2001).
  • Giacobini, E. (2000). Cholinesterase inhibitors: from the Calabar bean to Alzheimer therapy. In Cholinesterases and Cholinesterase Inhibitors (pp. 181-226). Martin Dunitz.
  • Solomon, V. R., & Lee, H. (2009). Quinoline as a privileged scaffold in cancer and infectious disease. Current medicinal chemistry, 16(13), 1615-1647.
  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
  • Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. The Journal of cell biology, 66(1), 188-193. [Link]

  • Ravel, A., Bennaceur-Griscelli, A., Verplank, L., Taviaux, S., & Griscelli, F. (2007). Annexin-V staining for flow cytometry analysis of apoptosis. CSH protocols, 2007, pdb-prot4809.
  • Darzynkiewicz, Z., Juan, G., & Li, X. (1997). Cell cycle analysis by flow cytometry. Current protocols in cytometry, 1(11), 7-5.
  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of immunological methods, 184(1), 39-51.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of apoptosis by flow cytometry. Cold Spring Harbor Protocols, 2016(9), pdb-prot087321.
  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that combines gating-and voltage-dependency with accessibility to the binding site; a mechanism for therapeutic applications. Neuropharmacology, 53(6), 671-683.
  • Kemp, J. A., Foster, A. C., & Wong, E. H. (1987). Non-competitive antagonists of N-methyl-D-aspartate receptors. Trends in neurosciences, 10(7), 294-298.
  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 101, 113-128.
  • Ellman, G. L., Courtney, K. D., Andres Jr, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
  • Bio-Rad. (n.d.). Cell Viability and Proliferation Assays. Retrieved from [Link]

  • Worek, F., Thiermann, H., & Szinicz, L. (2004). A new method for the determination of acetylcholinesterase activity in human whole blood. Toxicology and applied pharmacology, 197(3), 219-224.
  • Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), 219-229.

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In Silico Modeling of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide provides an in-depth technical walkthrough for the in silico analysis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, a novel quinoline derivative. In the absence of a predetermined biological target for this specific molecule, we present a robust and adaptable workflow using the Epidermal Growth Factor Receptor (EGFR) kinase domain as a case study. This choice is predicated on the well-documented activity of quinoline derivatives as kinase inhibitors.[3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of molecular docking and molecular dynamics simulations as pivotal tools in modern drug discovery.[4] We will delve into the causality behind methodological choices, ensuring a self-validating and reproducible computational framework.

Introduction: The Imperative of In Silico Methods in Drug Discovery

The journey from a promising chemical entity to a market-approved drug is fraught with challenges, high costs, and a significant attrition rate.[4] Computer-Aided Drug Design (CADD) has emerged as an indispensable strategy to mitigate these risks by providing predictive insights into molecular interactions at an early stage.[5] In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, allow for the rapid screening of virtual compound libraries and the detailed analysis of potential drug-target interactions, thereby prioritizing candidates for synthesis and experimental validation.[6][7]

The core principle of these methods lies in their ability to model the three-dimensional "handshake" between a ligand (the drug molecule) and its biological target, typically a protein.[8] This guide will provide a granular, step-by-step protocol for investigating the interactions of this compound, a compound of interest due to the therapeutic potential of its quinoline core.

Strategic Target Selection: Epidermal Growth Factor Receptor (EGFR)

A critical first step in any structure-based drug design project is the identification and preparation of a relevant biological target.[9] Given that many quinoline-based compounds have demonstrated efficacy as kinase inhibitors, the EGFR kinase domain presents a scientifically sound and illustrative target for our case study.[3] Mutant EGFR is a key driver in non-small-cell lung cancer (NSCLC), making it a high-value target in oncology.[10] For the purpose of this guide, we will utilize the crystal structure of the EGFR kinase domain in complex with gefitinib (PDB ID: 4WKQ), which provides a well-defined active site.[11][12]

Ligand and Receptor Preparation: Laying the Foundation for Accurate Simulations

The fidelity of in silico predictions is critically dependent on the meticulous preparation of both the ligand and the receptor. This phase ensures that the molecules are in a chemically correct and energetically favorable state for the subsequent computational analyses.

Ligand Preparation Protocol

Step-by-Step Ligand Preparation:

  • 2D Structure Sketching: The molecule is first drawn using a chemical sketcher such as BIOVIA Draw or ChemDraw.[13]

  • Conversion to 3D: The 2D structure is then converted into a 3D conformation using a tool like Open Babel or the builder functionalities within UCSF Chimera or PyMOL.[14]

  • Energy Minimization: The initial 3D structure is energetically unstable. An energy minimization procedure is applied using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be performed using software like Avogadro or the energy minimization modules in docking software packages.[13]

  • Charge Assignment: Partial atomic charges are assigned to each atom of the ligand. These charges are crucial for calculating electrostatic interactions during docking and MD simulations. The Gasteiger charge calculation method is a commonly used approach.[15]

  • File Format Conversion: The prepared ligand is saved in a format suitable for the chosen docking software, such as the PDBQT format for AutoDock Vina. This format includes atomic coordinates, partial charges, and information about rotatable bonds.[9]

Receptor Preparation Protocol

The crystal structure of the EGFR kinase domain (PDB ID: 4WKQ) obtained from the Protein Data Bank (PDB) requires several preparatory steps before it can be used for docking.[11][12]

Step-by-Step Receptor Preparation:

  • Removal of Non-essential Molecules: The PDB file often contains water molecules, ions, and co-crystallized ligands that are not part of the receptor itself. These are typically removed unless they are known to play a critical role in ligand binding.[15][16]

  • Addition of Hydrogen Atoms: Crystal structures usually do not include hydrogen atoms. These must be added to the protein structure, as they are vital for forming hydrogen bonds.[15]

  • Charge and Atom Type Assignment: Similar to the ligand, partial charges and atom types are assigned to the protein atoms.[15]

  • File Format Conversion: The prepared receptor is also saved in the PDBQT format for use with AutoDock Vina.[8]

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their predicted binding affinity.

Molecular Docking Workflow

Step-by-Step Docking Protocol using AutoDock Vina:

  • Define the Binding Site: A "grid box" is defined around the active site of the EGFR kinase domain. This box specifies the search space for the docking algorithm. For a known target like EGFR with a co-crystallized inhibitor (gefitinib in 4WKQ), the grid box is centered on the position of the known inhibitor.[8][9]

  • Run the Docking Simulation: AutoDock Vina is executed from the command line, providing the prepared ligand and receptor files, as well as the grid box parameters.[17]

  • Analysis of Docking Results: The output of the docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score (in kcal/mol). A more negative binding affinity indicates a more favorable predicted interaction.[18][19] The top-scoring poses are then visually inspected to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[20]

Data Presentation: Docking Results
ParameterValue
Binding Affinity (kcal/mol) -8.5 to -7.0 (example range for top poses)
Interacting Residues Met793, Leu718, Val726, Ala743, Lys745, Thr790, Asp855
Interaction Types Hydrogen bonds, hydrophobic interactions, pi-alkyl

This table presents hypothetical but realistic docking results for illustrative purposes.

Molecular Dynamics Simulation: Assessing Complex Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[21] This allows for the assessment of the stability of the predicted binding pose and provides a more realistic representation of the interactions in a simulated physiological environment.

Molecular Dynamics Simulation Workflow

Step-by-Step MD Simulation Protocol using GROMACS:

  • System Setup: The top-scoring protein-ligand complex from the docking study is placed in a simulation box. The box is then solvated with water molecules to mimic an aqueous environment.[21]

  • Ion Addition: Ions (e.g., Na+ and Cl-) are added to neutralize the system and to simulate a physiological salt concentration.[21]

  • Energy Minimization: The entire system (protein, ligand, water, and ions) is energy minimized to remove any steric clashes.[21]

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration.[22]

  • Production Run: Once the system is equilibrated, the production MD simulation is run for a specified period (e.g., 100 nanoseconds). The trajectory of the atoms is saved at regular intervals for later analysis.[23]

Data Presentation: MD Simulation Analysis
Analysis MetricDescriptionTypical Stable Value
RMSD (Root Mean Square Deviation) Measures the deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD indicates a stable complex.< 0.3 nm
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues around their average position. High RMSF values indicate flexible regions of the protein.Varies by residue
Hydrogen Bonds The number of hydrogen bonds between the ligand and protein over the course of the simulation. A consistent number of hydrogen bonds suggests a stable interaction.Consistent count

This table provides an example of the kind of data generated and analyzed from an MD simulation.

In Silico ADMET Prediction

An essential aspect of early-stage drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[24] In silico tools can provide valuable predictions for these properties, helping to identify potential liabilities before significant resources are invested in a compound.[25]

Commonly Predicted ADMET Properties:

  • Lipinski's Rule of Five: A set of rules to evaluate the drug-likeness of a compound and its potential for oral bioavailability.[6]

  • Aqueous Solubility: Predicts the solubility of the compound in water.

  • Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross the BBB.

  • CYP450 Inhibition: Predicts the potential for the compound to inhibit key metabolic enzymes.

  • Toxicity: Predicts potential toxicities such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).

A variety of web-based tools and software packages, such as SwissADME, ADMET-AI, and ADMET Predictor®, can be used for these predictions.[26][27][28]

Visualizations

Workflow Diagrams

InSilico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking ADMET In Silico ADMET Prediction Ligand_Prep->ADMET Receptor_Prep Receptor Preparation (EGFR Kinase Domain - PDB: 4WKQ) Receptor_Prep->Docking Docking_Analysis Docking Results Analysis (Binding Affinity, Pose) Docking->Docking_Analysis MD_Sim Molecular Dynamics (GROMACS) MD_Analysis MD Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->MD_Analysis Docking_Analysis->MD_Sim

Caption: Overall In Silico Modeling Workflow.

Molecular_Docking_Workflow Start Start: Prepared Ligand & Receptor (PDBQT format) Grid_Box Define Grid Box (Center on active site) Start->Grid_Box Run_Vina Run AutoDock Vina Grid_Box->Run_Vina Output Output: Docked Poses & Scores (DLG file) Run_Vina->Output Analyze Analyze Results (Binding Affinity, Interactions) Output->Analyze Select_Pose Select Best Pose for MD Analyze->Select_Pose

Caption: Detailed Molecular Docking Workflow.

MD_Simulation_Workflow Start Start: Best Docked Complex System_Setup System Setup (Solvation & Ionization) Start->System_Setup Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run (e.g., 100 ns) Equilibration->Production Trajectory Output: Trajectory File (.xtc, .trr) Production->Trajectory Analysis Trajectory Analysis (RMSD, RMSF, etc.) Trajectory->Analysis

Caption: Molecular Dynamics Simulation Pipeline.

Conclusion and Future Directions

This guide has delineated a comprehensive in silico workflow for the characterization of this compound, using the EGFR kinase domain as a representative target. By integrating molecular docking and molecular dynamics simulations, we can generate robust hypotheses regarding the binding mode, affinity, and stability of this novel compound. The presented protocols are designed to be both scientifically rigorous and adaptable to other ligand-target systems.

The insights gained from these computational studies are invaluable for guiding the next steps in the drug discovery pipeline, including lead optimization and experimental validation. As computational power and algorithmic accuracy continue to advance, the predictive power of in silico modeling will undoubtedly play an increasingly pivotal role in the development of next-generation therapeutics.

References

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Methodological & Application

Application Notes and Protocols for 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and its analogs. While specific data on this particular N-methylated derivative is emerging, the broader class of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acids has shown significant promise in various therapeutic areas. This document synthesizes the available knowledge on the core scaffold to provide actionable insights and detailed protocols for its investigation.

Introduction to the 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Scaffold

The quinolin-2-one moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The fusion of a benzene ring to a 2-pyridone ring creates a versatile template for developing novel therapeutic agents. The addition of a carboxylic acid at the 4-position and saturation of the pyridine ring to form a tetrahydroquinoline system introduces a chiral center and specific conformational constraints that can be exploited for selective targeting of biomolecules. The N-methylation to form this compound further modifies the compound's physicochemical properties, such as solubility and membrane permeability, which can be critical for its pharmacokinetic profile.

Potential Therapeutic Applications

Derivatives of the quinoline and quinolinone core have demonstrated a wide array of pharmacological activities.[2][3] Based on the current literature, this compound is a promising candidate for investigation in the following therapeutic areas:

  • Oncology: The quinoline-2-one scaffold is a recurring motif in anticancer agents. Compounds with the 1,2-dihydro-2-oxo-4-quinoline carboxylic acid core have shown significant growth-inhibitory effects against cancer cell lines, such as the MCF7 breast cancer cell line.[4] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[3] Furthermore, some quinoline-4-carboxylic acids have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway that is crucial for cancer cell proliferation.[5][6]

  • Infectious Diseases: Quinoline-2-one derivatives have emerged as potent antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[7] The established success of fluoroquinolone antibiotics underscores the potential of the quinoline scaffold in combating bacterial infections.[2]

  • Inflammatory Disorders: Several quinoline-4-carboxylic acid derivatives have exhibited impressive anti-inflammatory properties.[4] In cellular assays, these compounds have been shown to inhibit the production of inflammatory mediators, such as nitric oxide, in lipopolysaccharide (LPS)-stimulated macrophages, with potencies comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[4]

  • Central Nervous System (CNS) Disorders: The ability of some quinolin-2-one derivatives to cross the blood-brain barrier opens up possibilities for their use in treating CNS disorders, including neurodegenerative diseases.[1]

Experimental Protocols

The following protocols provide a starting point for the synthesis and biological evaluation of this compound.

General Synthesis Protocol

A common method for the synthesis of quinolin-2-one derivatives involves the reaction of coumarin derivatives with amines.[1][8] The following is a general, illustrative protocol that can be adapted for the synthesis of the target compound.

Workflow for the Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Derivatives

start Starting Materials: Coumarin & Amine reaction Reaction: Reflux in Glacial Acetic Acid start->reaction workup Work-up: Pour onto ice water reaction->workup filtration Filtration & Drying workup->filtration purification Purification: Recrystallization filtration->purification product Final Product: Quinolin-2-one derivative purification->product

Caption: General synthetic workflow for quinolin-2-one derivatives.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of a suitable coumarin precursor and the desired amine (e.g., methylamine for the N-methyl derivative) in glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature and then pour it onto crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinolin-2-one derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antiproliferative Activity (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the test compound on a cancer cell line (e.g., MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for the MTT Assay

cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat with compound (various concentrations) incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 value measurement->analysis

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to obtain the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol measures the ability of the test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Cell Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., indomethacin).

  • Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each concentration of the test compound.

Data Interpretation and Structure-Activity Relationship (SAR)

The biological data obtained from these assays can be used to establish a structure-activity relationship for this class of compounds.

Compound/Derivative Biological Activity IC₅₀/MIC (µM) Reference
Quinoline-2-carboxylic acidAntiproliferative (MCF7)Significant growth inhibition[4]
1,2-dihydro-2-oxo-4-quinoline carboxylic acidsAntiproliferative (MCF7)Remarkable growth inhibition[4]
Quinoline-4-carboxylic acidAnti-inflammatory (LPS-induced NO)Appreciable affinity[4]
Quinoline-2-one derivative (6c)Antibacterial (MRSA)0.75 µg/mL (MIC)[7]
Quinoline-based analogue (41)DHODH Inhibition0.00971[5]

Systematic modifications of the this compound scaffold, such as substitution on the benzene ring or modification of the carboxylic acid group, can provide valuable insights into the key structural features required for a particular biological activity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and information provided in these application notes are intended to facilitate the exploration of this compound class in various areas of medicinal chemistry. Further investigation into the mechanism of action and in vivo efficacy of promising derivatives is warranted.

References

  • Benchchem. Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery.
  • Al-Ostath, A. et al. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Al-Warhi, T. et al. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. NIH.
  • Costakes, M. G. et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.
  • Patel, D. B. et al. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. JOCPR.
  • Costakes, M. G. et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications.
  • Akinyelu, J. et al. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
  • Ul-Haq, I. et al. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC - PubMed Central.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Tomma, J. H. et al. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor.

Sources

Application Notes and Protocols for the Analytical Determination of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound with a quinoline core structure. The presence of both a carboxylic acid and a lactam moiety suggests its potential relevance as a building block in medicinal chemistry and drug discovery. The tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active compounds. As with any compound under investigation for pharmaceutical development, robust and reliable analytical methods for its detection and quantification are paramount for ensuring product quality, understanding pharmacokinetic and pharmacodynamic profiles, and meeting regulatory requirements.

This document provides detailed application notes and protocols for the analysis of this compound in various matrices. The methodologies described herein are based on established principles of chromatographic and spectroscopic analysis for structurally related compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.

PropertyEstimated Value/CharacteristicRationale and Implication for Analysis
Molecular Formula C₁₁H₁₁NO₃Used for exact mass determination in mass spectrometry.
Molecular Weight 205.21 g/mol Essential for preparation of standard solutions and quantitative calculations.[1]
Structure The presence of a carboxylic acid group allows for ion suppression or enhancement in LC-MS and provides a chromophore for UV detection. The aromatic ring is the primary chromophore.
pKa Carboxylic acid: ~3.5-4.5The acidic nature of the molecule dictates the choice of mobile phase pH in reversed-phase HPLC to ensure adequate retention and peak shape.
UV λmax ~230 nm, ~275 nmThe quinoline ring system is expected to have characteristic UV absorbance maxima, which can be utilized for detection in HPLC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC with UV detection is a widely accessible and robust technique for the routine quantification of this compound. The method described below is designed to provide good retention, peak shape, and sensitivity.

Scientific Rationale

The selection of a C18 stationary phase provides a nonpolar environment for the retention of the moderately nonpolar tetrahydroquinoline core. The mobile phase, a mixture of acetonitrile and an acidic aqueous buffer, allows for the elution of the analyte. The acidic pH of the mobile phase is critical for suppressing the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the nonpolar stationary phase. This leads to improved peak symmetry and reproducibility. UV detection is suitable due to the presence of the aromatic quinoline chromophore.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a sample.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • 0.45 µm membrane filters

Equipment:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with A (0.1% Formic Acid in Water) and B (Acetonitrile)
Gradient 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (0.1% FA in H2O & ACN) HPLC HPLC System (C18 Column) MobilePhase->HPLC Standards Calibration Standards Standards->HPLC Sample Sample Preparation Sample->HPLC UV_Detector UV Detector (275 nm) HPLC->UV_Detector Chromatogram Obtain Chromatogram UV_Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Chromatogram->Quantification Calibration->Quantification LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase LC-MS Grade Mobile Phase UHPLC UHPLC System (C18 Column) MobilePhase->UHPLC Standards Calibration Standards Standards->UHPLC Sample Sample Preparation Sample->UHPLC ESI ESI Source (Negative Mode) UHPLC->ESI MSMS Tandem MS (MRM) ESI->MSMS MRM_Chromatogram MRM Chromatogram MSMS->MRM_Chromatogram Calibration Calibration Curve MRM_Chromatogram->Calibration Quantification Quantify Analyte MRM_Chromatogram->Quantification Calibration->Quantification

Sources

large-scale synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Large-Scale Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1-oxo-1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals, including PARP inhibitors and treatments for gastrointestinal disorders.[1] The 4-carboxylate derivatives of this scaffold are particularly valuable as versatile intermediates for further chemical elaboration in drug discovery programs.[1][2] This guide provides a comprehensive overview and a detailed, scalable protocol for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. We move beyond traditional methods to focus on a modern, efficient, and robust one-pot tandem reaction sequence that has been successfully scaled to the kilogram level.[1][3]

Introduction to Synthetic Strategies

Historically, the synthesis of tetrahydroisoquinoline frameworks has been dominated by the Pictet-Spengler reaction , a classic method involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4][5] While foundational, this reaction often requires harsh acidic conditions and high temperatures, particularly for less nucleophilic aromatic systems, which can limit its functional group tolerance and scalability.[5][6]

To address these limitations, a more expedient and scalable approach has been developed. This modern strategy is centered on a one-pot tandem Michael amination–lactamization sequence .[3][7][8] This method offers significant advantages for large-scale production:

  • Operational Simplicity: A one-pot procedure reduces unit operations, saving time and resources.

  • High Efficiency: The reaction sequence proceeds with good to excellent yields (typically 40-75%).[1][7]

  • Broad Scope: It accommodates a wide variety of primary amines, including aliphatic, aromatic, and heteroaromatic nucleophiles, and is compatible with numerous functional groups.[1][8]

  • Proven Scalability: The protocol has been successfully demonstrated on scales up to 3.5 kg in a single batch.[1]

This guide will focus exclusively on this superior tandem methodology.

Reaction Principle and Mechanism

The core of the synthesis is the reaction between a primary amine and a specially designed α,β-unsaturated carboxylic acid, specifically a 2-(3-alkoxy-3-oxoprop-1-en-2-yl)benzoic acid. The proposed mechanism proceeds via two key steps within a single pot:[1]

  • Michael Addition: The primary amine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated system. This conjugate addition forms a transient amino acid intermediate.

  • Intramolecular Lactamization: The newly introduced secondary amine nitrogen then attacks the proximal carboxylic acid group on the benzene ring, leading to cyclization and dehydration to form the stable six-membered lactam ring of the 1-oxo-THIQ product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 2-(3-alkoxy-3-oxoprop-1-en-2-yl)benzoic acid I1 Transient Amino Acid (Post-Michael Addition) R1->I1 Step 1: Michael Addition (R'-NH2 attacks) R2 Primary Amine (R'-NH2) R2->I1 P1 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate I1->P1 Step 2: Intramolecular Lactamization (Ring Closure)

Caption: Proposed reaction mechanism for the tandem synthesis.

Detailed Application Protocol

This protocol describes a general procedure adaptable for various primary amines. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Equipment and Reagents
  • Equipment:

    • Jacketed glass reactor with overhead stirring, temperature probe, and condenser.

    • Addition funnel.

    • Standard laboratory glassware.

    • Rotary evaporator.

    • High-performance liquid chromatography (HPLC) system for reaction monitoring.

    • Filtration apparatus (e.g., Büchner funnel).

  • Reagents:

    • 2-(3-Methoxy-3-oxoprop-1-en-2-yl)benzoic acid (Starting Material 2a)

    • Primary amine of choice (e.g., methylamine, benzylamine, etc.)

    • Methanol (MeOH), anhydrous

    • Triethylamine (Et3N)

    • Hydrochloric acid (HCl), concentrated or in a solution (e.g., 2M in diethyl ether)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram

G A Setup Reactor under N2 atmosphere B Charge Reactants Add starting acid (2a) and Methanol A->B 1 C Amine Addition Add primary amine (5) to the solution B->C 2 D Reaction Stir at room temp. Monitor by HPLC C->D 3 E Workup Concentrate, dilute with EtOAc, wash with NaHCO3 & brine D->E 4 F Isolation Dry organic layer (MgSO4), filter, and concentrate E->F 5 G Purification Crystallization or trituration to yield final product (1) F->G 6

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Synthesis Procedure (Method A)
  • Reactor Setup: Charge a suitable jacketed reactor with 2-(3-methoxy-3-oxoprop-1-en-2-yl)benzoic acid (1.0 eq).

  • Dissolution: Add anhydrous methanol (approx. 5-10 mL per gram of starting acid) and stir to dissolve the solid.

  • Amine Addition: Add the desired primary amine (1.1 to 1.5 eq) to the solution. The addition may be exothermic; maintain the temperature below 30 °C if necessary.

  • Reaction: Stir the mixture at ambient temperature (20-25 °C). Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 12-24 hours).

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Aqueous Workup: Dilute the residue with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with a solvent like diethyl ether to afford the pure 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.

Alternative Procedures for Specific Amines
  • Method B (For amine hydrochlorides): If the primary amine is supplied as a hydrochloride salt, add triethylamine (Et₃N, 1.1-1.5 eq) to the reaction mixture after the amine salt to liberate the free base in situ.[1]

  • Method C (Remediation of Carboxylic Acid Side Product): In some cases, a portion of the product may hydrolyze to the corresponding carboxylic acid. If significant amounts of this side product are observed, the crude material can be re-esterified by dissolving it in methanolic HCl and stirring until the conversion is complete, followed by a standard workup.[1]

Reaction Scope and Data

This synthetic protocol is highly versatile and tolerates a wide range of functional groups on the primary amine.[1]

EntryPrimary Amine (R'-NH₂)R' GroupTolerated Functional GroupsTypical Yield (%)
1Methylamine-CH₃Aliphatic65-75%
2Benzylamine-CH₂PhAromatic Ring60-70%
32-Methoxyethylamine-CH₂CH₂OCH₃Ether55-65%
4Glycine methyl ester-CH₂CO₂MeEster50-60%
5Ethanolamine-CH₂CH₂OHAlcohol45-55%
6Aniline-PhAromatic40-50%
7(S)-1-Phenylethylamine-CH(Me)PhChiral Center40-50% (as a ~1:1 mixture of diastereomers)[1]

Table 1: Representative scope of the tandem reaction. Yields are approximate and may vary based on scale and purification method.

Scale-Up Considerations and Troubleshooting

Transitioning from lab scale to pilot or manufacturing scale requires careful consideration of several factors.

  • Thermal Management: The initial amine addition can be exothermic. On a large scale, ensure the reactor has adequate cooling capacity. A slow, controlled addition of the amine is crucial to maintain a consistent internal temperature.

  • Mixing: Efficient stirring is vital to ensure homogeneity, especially in larger volumes. Inadequate mixing can lead to localized "hot spots" and side product formation.

  • Purification Strategy: At scale, purification via column chromatography is often impractical. The process should be optimized to yield a product that can be purified by crystallization or trituration. This minimizes solvent waste and improves process efficiency.

  • Safety:

    • Reagents: Handle primary amines and triethylamine in a well-ventilated area, as they can be volatile, corrosive, and toxic.

    • Solvents: Methanol and ethyl acetate are flammable. Ensure all equipment is properly grounded and sources of ignition are eliminated.

    • Exotherms: Always be prepared for a potential exothermic event during amine addition and have a cooling plan in place.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; inefficient workup/purification.Increase reaction time; ensure pH is basic during NaHCO₃ wash to keep the product in the organic layer; optimize crystallization solvent system.
Incomplete Reaction Low reactivity of the amine; insufficient reaction time.Consider gentle heating (e.g., 40 °C) for less reactive amines; extend reaction time and monitor by HPLC.
Formation of Carboxylic Acid Side Product Water present in reagents/solvents; hydrolysis during workup.Use anhydrous solvents; perform workup efficiently. If formed, re-esterify the crude product using Method C.[1]

Table 2: Troubleshooting Guide.

Conclusion

The tandem Michael amination–lactamization protocol offers a superior, field-proven method for the Its operational simplicity, broad substrate scope, and demonstrated scalability make it an invaluable tool for medicinal chemists and process development scientists. By providing a robust and efficient route to these key intermediates, this methodology accelerates the drug discovery and development pipeline.

References

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Strategic Applications of Named Reactions in Organic Synthesis. [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic & Medicinal Chemistry. [Link]

  • Grygorenko, O., et al. (2022). Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates. European Journal of Organic Chemistry. [Link]

  • Request PDF. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ResearchGate. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates [Preprint]. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylates... [Diagram]. [Link]

Sources

The Strategic Utility of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline core is a cornerstone in the architecture of numerous biologically active compounds, lending itself to a vast array of pharmaceuticals and natural products.[1] Its rigid, three-dimensional structure provides a reliable framework for the precise spatial orientation of functional groups, a critical factor in achieving high-affinity interactions with biological targets. The introduction of a methyl group at the 1-position and an oxo functionality at the 2-position, coupled with a carboxylic acid at the 4-position, transforms this basic scaffold into a highly versatile chemical intermediate: 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid .

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this valuable intermediate. We will delve into detailed, field-proven protocols, explore the causality behind experimental choices, and present pathways for its elaboration into novel molecular entities with therapeutic potential. The inherent functionalities of this molecule—a tertiary lactam, a chiral center at the 4-position, and a reactive carboxylic acid—offer a trifecta of opportunities for synthetic diversification.

Physicochemical Properties and Structural Features

Before embarking on synthetic protocols, a thorough understanding of the molecule's characteristics is paramount. While experimental data for the title compound is not extensively published, we can infer its properties from the closely related unmethylated analog, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

PropertyValue (for 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)
Molecular FormulaC₁₀H₉NO₃
Molecular Weight191.18 g/mol
XLogP3-AA0.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1

Data sourced from PubChem CID: 589850.

The N-methylation is expected to slightly increase the molecular weight and lipophilicity while removing one hydrogen bond donor, which can have significant implications for solubility and membrane permeability in downstream applications.

Synthesis of this compound: A Two-Stage Approach

A direct, one-pot synthesis of the title compound is not well-documented. Therefore, a robust and logical two-stage synthetic strategy is proposed, beginning with the synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid precursor, followed by a selective N-methylation.

Stage 1: Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

The synthesis of the unmethylated core can be achieved through various methods, including the reduction of quinoline-4-carboxylic acid derivatives.[2] A common approach involves the catalytic hydrogenation of a suitable quinoline precursor.

Protocol 1: Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Materials:

  • 2-Hydroxyquinoline-4-carboxylic acid

  • Raney Nickel (catalyst)

  • Aqueous Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) for acidification

  • Ethanol (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 2-hydroxyquinoline-4-carboxylic acid in an aqueous solution of sodium hydroxide.

  • Add a catalytic amount of Raney Nickel to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to a temperature of 50-80°C.

  • Maintain vigorous stirring and monitor the reaction progress by measuring hydrogen uptake.

  • Upon completion, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Cool the filtrate in an ice bath and acidify with hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

Causality of Experimental Choices:

  • Raney Nickel: A highly active catalyst for the hydrogenation of aromatic rings.

  • Aqueous NaOH: Used to deprotonate the carboxylic acid and the hydroxyl group (in its tautomeric form), increasing solubility in the aqueous medium for efficient hydrogenation.

  • Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting over-reduction or side reactions.

Stage 2: N-Methylation of the Lactam

With the precursor in hand, the next critical step is the selective methylation of the nitrogen atom of the lactam. This transformation is crucial for modulating the compound's biological activity and pharmacokinetic profile. The following protocol is adapted from established methods for the N-alkylation of related quinoline systems.[3]

Protocol 2: N-Methylation to Yield the Title Compound

Materials:

  • 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) as a base

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile as solvent

Procedure:

  • To a stirred solution of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in anhydrous DMF, add a suitable base (e.g., 1.2 equivalents of K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the carboxylate and the deprotonation of the lactam nitrogen.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 50-60°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with dilute HCl to a pH of 3-4 to protonate the carboxylic acid.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality of Experimental Choices:

  • Base (K₂CO₃ or NaH): Essential for deprotonating the lactam nitrogen, making it nucleophilic for the subsequent attack on methyl iodide. The choice of base can influence the reaction rate and selectivity.

  • Anhydrous Solvent (DMF): A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Methyl Iodide: A highly reactive and efficient methylating agent.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: N-Methylation start1 2-Hydroxyquinoline-4-carboxylic acid step1 Catalytic Hydrogenation (Raney Ni, H₂, NaOH) start1->step1 product1 2-Oxo-1,2,3,4-tetrahydroquinoline- 4-carboxylic acid step1->product1 step2 N-Methylation (CH₃I, K₂CO₃, DMF) product1->step2 final_product 1-Methyl-2-oxo-1,2,3,4- tetrahydroquinoline-4-carboxylic acid step2->final_product

Caption: Synthetic workflow for the preparation of the title compound.

Application Notes: Strategic Use as a Chemical Intermediate

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. Its strategic utility stems from the presence of multiple reactive handles that can be selectively manipulated.

Elaboration of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily converted into a wide range of other functionalities, serving as a key anchoring point for diversification. The carboxylic acid group at the 4-position is known to be crucial for hydrogen bonding interactions with biological targets.[4]

a) Amide Bond Formation: Coupling of the carboxylic acid with various amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) can generate a library of amides. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) by introducing diverse substituents.

b) Esterification: Conversion to esters can be used to modulate lipophilicity and create prodrugs that are hydrolyzed in vivo to the active carboxylic acid.

c) Reduction to an Alcohol: The carboxylic acid can be reduced to a primary alcohol, which can then be further functionalized, for example, by etherification or oxidation to an aldehyde.

Carboxylic_Acid_Elaboration cluster_derivatives Derivative Synthesis start 1-Methyl-2-oxo-1,2,3,4- tetrahydroquinoline-4-carboxylic acid amide Amides start->amide Amine Coupling (HATU, etc.) ester Esters start->ester Esterification (e.g., Fischer) alcohol Alcohols start->alcohol Reduction (e.g., BH₃)

Caption: Diversification pathways from the carboxylic acid moiety.

Decarboxylation to Access Novel Scaffolds

The title compound is a β-keto acid analog (the lactam carbonyl is in the β-position to the carboxylic acid). Such structures are known to undergo decarboxylation upon heating, providing access to a new scaffold, 1-methyl-1,2,3,4-tetrahydroquinolin-2-one. This reaction proceeds through a cyclic, concerted transition state.[3] This decarboxylated product can serve as a starting point for further functionalization at the 3- and 4-positions.

Protocol 3: Decarboxylation

Materials:

  • This compound

  • High-boiling point solvent (e.g., diphenyl ether) or neat conditions

Procedure:

  • Place the starting material in a round-bottom flask equipped with a reflux condenser.

  • Heat the compound to its melting point or in a high-boiling point solvent.

  • Monitor the reaction for the evolution of carbon dioxide gas.

  • Maintain the temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and purify the product by column chromatography or distillation.

Application in the Synthesis of Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy.[5] The structural features of the title compound make it an attractive starting point for the synthesis of novel kinase inhibitors. The N-methyl group can provide steric hindrance or favorable interactions within a kinase binding pocket, while the carboxylic acid can be functionalized to interact with key residues or improve solubility.

Hypothetical Application Workflow:

The title compound could be used as an intermediate in the synthesis of inhibitors targeting kinases such as SIRT3 or DHODH, where quinoline-4-carboxylic acid derivatives have shown promise.[6][7] For instance, the carboxylic acid could be coupled with a pharmacophore known to interact with the target kinase, while the tetrahydroquinoline core acts as a rigid scaffold.

Kinase_Inhibitor_Application start 1-Methyl-2-oxo-1,2,3,4- tetrahydroquinoline-4-carboxylic acid step1 Amide Coupling with Pharmacophore 'X' start->step1 Biological Activity product Potential Kinase Inhibitor step1->product Biological Activity target Kinase Target (e.g., SIRT3, DHODH) product->target Biological Activity

Caption: Conceptual pathway to kinase inhibitors.

Conclusion and Future Perspectives

This compound represents a chemical intermediate of significant strategic value in contemporary drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through well-established chemical transformations. The true power of this molecule lies in its potential for diversification, allowing for the systematic exploration of chemical space around a privileged scaffold. The protocols and application notes provided herein offer a solid foundation for researchers to harness the potential of this versatile building block in the quest for novel therapeutics. Future work in this area could focus on developing more direct and stereoselective synthetic routes to this compound and its derivatives, further expanding its utility in the synthesis of complex and potent bioactive molecules.

References

  • Bilenko, V. A., Huliak, V., Kinakh, S., Matviiuk, T., Komarov, I. V., & Grygorenko, O. O. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Google Patents. (n.d.). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. CN111808040A.
  • Abdel-Maksoud, M. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Contreras, J., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Scott, J. D., & Williams, R. M. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Journal of Natural Products. [Link]

  • ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. (2010). ResearchGate. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Link]

  • Shoeb, M., et al. (2024). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]

  • Google Patents. (n.d.). Process for making 2-hydroxyquinoline-4-carboxylic acids. US3691171A.
  • de Gelder, J., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

  • Scott, W. L., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Omega. [Link]

  • Kuleshova, E. N., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

  • Wang, L., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (2003). Synthetic Communications. [Link]

Sources

Derivatization of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Abstract

The 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid scaffold represents a privileged heterocyclic motif found in numerous bioactive compounds.[1][2] Its rigid structure and strategically placed functional groups make it an ideal starting point for the construction of diverse small molecule libraries aimed at drug discovery. This guide provides a comprehensive overview of robust and versatile derivatization strategies targeting the core scaffold's key reactive handles. We present detailed, field-tested protocols for amide bond formation, esterification, advanced multicomponent reactions, and direct C-H functionalization. The overarching goal is to empower researchers to efficiently generate novel chemical equity for high-throughput biological screening campaigns.

The Core Scaffold: A Platform for Discovery

The quinolone framework is a cornerstone in medicinal chemistry, renowned for its role in antibacterial agents and its emerging potential in oncology and virology.[2][3][4][5] The subject of this guide, this compound, offers three primary vectors for chemical diversification, as illustrated below.

  • Vector 1 (Carboxylic Acid): The C4-carboxylic acid is the most versatile handle, readily participating in amide couplings, esterifications, and more complex transformations like the Ugi multicomponent reaction.

  • Vector 2 (Aromatic Ring): The benzo portion of the scaffold (C5-C8) is amenable to modern C-H functionalization techniques, allowing for the introduction of substituents that can modulate potency, selectivity, and ADME properties.

  • Vector 3 (Benzylic Position): While not the primary focus of this guide, the C3 position offers potential for future exploration through enolate chemistry.

Our derivatization strategy is designed to explore chemical space around these vectors to maximize the structural diversity of the resulting library.

G cluster_core Core Scaffold & Derivatization Vectors cluster_products Generated Chemical Libraries Core This compound Amides Amide Library Core->Amides  Vector 1: Amide Coupling Esters Ester Library Core->Esters  Vector 1: Esterification Ugi Ugi MCR Library Core->Ugi  Vector 1: Ugi Reaction CH_Func C-H Functionalized Library Core->CH_Func  Vector 2: Aromatic C-H Activation

Caption: Key derivatization strategies for the core scaffold.

Derivatization of the C4-Carboxylic Acid

The carboxylic acid is the gateway to the most significant and straightforward diversification of the scaffold.

Amide Bond Formation: Building the Backbone of Diversity

Amide coupling is arguably the most utilized reaction in medicinal chemistry, enabling the linkage of the core scaffold to a vast commercial space of amine building blocks.[6]

Expert Rationale: The choice of coupling reagent is critical. For general library synthesis, a carbodiimide-based approach offers a balance of reactivity, cost-effectiveness, and operational simplicity. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred over Dicyclohexylcarbodiimide (DCC) due to the water-solubility of its urea byproduct, which simplifies purification. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is crucial to suppress racemization (if chiral amines are used) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.[7][8]

Protocol 1: General Amide Coupling via EDC/HOBt

  • Preparation: To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂, 0.2 M) under an inert atmosphere (N₂), add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes. The solution may become slightly cloudy as the active ester forms.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to liberate the free amine.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1N HCl (aq.), saturated NaHCO₃ (aq.), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate or CH₂Cl₂/methanol) to yield the pure amide.

Dealing with Challenging Substrates: For electron-deficient or sterically hindered amines where standard protocols fail, more robust methods are required. An effective strategy involves converting the carboxylic acid to an acyl fluoride, which is highly reactive towards even weak nucleophiles.[9]

Esterification: Modulating Physicochemical Properties

Esterification provides a means to mask the polar carboxylic acid, which can improve cell permeability and modify the compound's pharmacokinetic profile.

Expert Rationale: The Steglich esterification is a highly reliable method that works well for a wide range of alcohols, including sterically hindered secondary and tertiary alcohols.[10] The reaction proceeds through a DCC-activated intermediate, similar to amide coupling. The key is the use of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, which forms a highly reactive acylpyridinium intermediate, accelerating the reaction and suppressing side reactions.[10]

Protocol 2: Steglich Esterification via DCC/DMAP

  • Preparation: Dissolve this compound (1.0 eq.), the desired alcohol (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous CH₂Cl₂ (0.2 M).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in CH₂Cl₂ dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-18 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification:

    • Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU.

    • Wash the filtrate with 1N HCl (aq.) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired ester.

Ugi Multicomponent Reaction: Maximizing Diversity in a Single Step

For rapid library generation, few methods rival the efficiency of the Ugi four-component reaction (U-4CR).[11] This one-pot reaction combines the carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide to produce a complex peptidomimetic product.[12][13] This strategy introduces three new points of diversity simultaneously, dramatically expanding the chemical space accessible from the core scaffold.

Expert Rationale: The Ugi reaction is typically self-catalyzing and proceeds rapidly in polar solvents like methanol or trifluoroethanol.[12][14] The key to success is using high-concentration conditions (0.5 - 2.0 M) to drive the equilibria towards product formation. The reaction is exothermic and often completes within minutes of adding the isocyanide component.[12]

Protocol 3: Ugi Four-Component Reaction

  • Preparation: In a vial, combine the this compound (1.0 eq.), an amine (1.0 eq.), and an aldehyde or ketone (1.0 eq.) in methanol (0.8 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Isocyanide Addition: Add the isocyanide component (1.0 eq.) to the mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Reaction: Cap the vial and stir at room temperature for 24-48 hours. The reaction is often complete much sooner, but extended time ensures completion with less reactive components.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting crude product can often be purified directly by flash chromatography or preparative HPLC/SFC to isolate the desired Ugi product.

Component Class Example Building Blocks for Library Synthesis Rationale for Inclusion
Primary Amines Benzylamine, Cyclopropylamine, 2-Amino-thiazoleIntroduces aromatic, aliphatic, and heterocyclic motifs.
Secondary Amines Morpholine, N-Methylpiperazine, DiisopropylamineExplores constrained and basic functionalities for solubility/target interaction.
Aldehydes/Ketones Isobutyraldehyde, Cyclohexanone, BenzaldehydeVaries the steric bulk and electronic nature of the α-substituent in Ugi products.
Isocyanides tert-Butyl isocyanide, 1,1,3,3-Tetramethylbutyl isocyanide, Benzyl isocyanideModifies the C-terminal amide of the Ugi product, impacting stability and lipophilicity.

Functionalization of the Aromatic Ring

Modifying the aromatic ring is a powerful strategy for lead optimization but can also be employed in library synthesis using modern catalytic methods.

Expert Rationale: Transition metal-catalyzed C-H activation has emerged as a premier tool for late-stage functionalization.[1] For the quinolone scaffold, the endocyclic amide can serve as a directing group, favoring functionalization at the C8 position. Rhodium(III)-catalyzed reactions, in particular, have shown excellent tolerance for complex functional groups, making them suitable for library synthesis.[15][16][17]

Protocol 4: Representative Rh(III)-Catalyzed C8-Arylation

This protocol is adapted from methodologies described for similar heterocyclic systems and serves as a starting point for optimization.[15]

  • Preparation: In a sealed tube, combine the this compound derivative (e.g., an amide or ester from a previous step) (1.0 eq.), an aryl boronic acid or pinacol ester (2.0 eq.), [Cp*RhCl₂]₂ (2.5 mol%), and Ag₂CO₃ (2.0 eq.).

  • Solvent: Add an appropriate solvent such as 1,2-dichloroethane (DCE) or t-AmylOH (0.1 M).

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Workup & Purification:

    • Cool the reaction to room temperature and filter through Celite®, washing with ethyl acetate.

    • Concentrate the filtrate and purify by flash column chromatography to isolate the C8-arylated product.

Library Design and Biological Screening Cascade

The goal of derivatization is to produce a high-quality library of compounds for biological testing.[18] The selection of building blocks should be guided by principles of diversity, ensuring a wide exploration of chemical space, while adhering to physicochemical properties associated with favorable drug-like characteristics (e.g., "Rule of Five").[19]

Once the library is synthesized and plated, a typical screening cascade is initiated to identify and validate hits.

G cluster_workflow Biological Screening Workflow HTS Primary High-Throughput Screen (HTS) (e.g., 10 µM single point) Confirm Hit Confirmation (Fresh compound re-test) HTS->Confirm Initial Hits Dose Dose-Response Curve (IC₅₀/EC₅₀ determination) Confirm->Dose Confirmed Hits Secondary Secondary & Orthogonal Assays (Confirm mechanism, rule out artifacts) Dose->Secondary Potent Hits LeadOp Lead Optimization (SAR studies) Secondary->LeadOp Validated Hits

Caption: A typical workflow for a high-throughput screening cascade.

  • Primary HTS: The entire compound library is screened at a single, high concentration (e.g., 10-20 µM) in a miniaturized, automated assay.[19] The goal is to identify any compound showing activity above a predefined threshold.

  • Hit Confirmation: "Hits" from the primary screen are re-tested using freshly prepared samples to eliminate false positives resulting from storage issues or assay artifacts.[20]

  • Dose-Response: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀). This step prioritizes the most potent compounds for further study.

  • Secondary/Orthogonal Assays: Potent compounds are evaluated in different, related assays to confirm their mechanism of action and rule out non-specific activity (e.g., compound aggregation, assay interference).

  • Lead Optimization: Validated hits with confirmed activity and desirable potency serve as starting points for medicinal chemistry efforts to improve their properties and develop them into lead compounds.

References

  • Shukla, S., et al. (2010). Synthesis and screening of small molecule libraries active in binding to DNA. PNAS. [Link]

  • Basso, A., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry. [Link]

  • Ugi, I. (n.d.). Ugi reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]

  • Wang, H., et al. (2024). Construction of Isoquinolone Scaffolds on DNA via Rhodium(III)-Catalyzed C–H Activation. Organic Letters. [Link]

  • Google Patents. (n.d.). Method for esterifying hindered carboxylic acids.
  • Ganton, M., & Gulea, M. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

  • Li, B., et al. (2021). Divergent C-H Activation Synthesis of Chalcones, Quinolones and Indoles. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Library design and synthesis. a) Ugi four-component reaction. [Link]

  • JOVE. (n.d.). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. [Link]

  • Google Patents. (n.d.). Method for esterifying sterically hindered carboxylic acids.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]

  • Liu, J., et al. (2023). Divergent Synthesis of Quinolones through Radical C−H Functionalization/Cyclization. Angewandte Chemie. [Link]

  • Inglese, J., et al. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]

  • Royal Society of Chemistry. (2016). Considerations Related to Small-molecule Screening Collections. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Kumar, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • National Center for Biotechnology Information. (2024). Construction of Isoquinolone Scaffolds on DNA via Rhodium(III)-Catalyzed C-H Activation. [Link]

  • Bio-Techne. (n.d.). Compound Libraries | Tocriscreen Small Molecule Screening. [Link]

  • Hansen, N., et al. (2021). Screening of DNA-Encoded Small Molecule Libraries inside a Living Cell. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • Al-Trawneh, S. A. (2012). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Asahina, Y., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry. [Link]

  • Asahina, Y., et al. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

  • Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Nikolova, V., et al. (2021). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. [Link]

  • Chu, D. T., et al. (1988). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Journal of Medicinal Chemistry. [Link]

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Application Notes and Protocols for the Investigation of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Quinolone Derivative

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The 1,2,3,4-tetrahydroquinoline ring system, in particular, is a privileged structure found in a multitude of biologically active natural products and synthetic compounds. These molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. The introduction of a methyl group at the N-1 position and an oxo group at the C-2 position, along with a carboxylic acid at C-4, as in 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, creates a unique chemical entity with unexplored therapeutic potential.

This comprehensive guide provides a detailed experimental framework for the synthesis, purification, characterization, and biological evaluation of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice.

Part 1: Synthesis, Purification, and Characterization

A robust and reproducible synthetic route is paramount for the systematic investigation of any novel compound. While a specific literature procedure for the target molecule is not established, a putative synthetic pathway can be proposed based on well-established organic chemistry principles and analogous reactions reported for similar structures.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. This precursor can be synthesized via methods such as the reduction of the corresponding quinoline-4-carboxylic acid.[1]

Step 1: Esterification of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

To prevent unwanted side reactions with the carboxylic acid group during the subsequent N-methylation step, it is prudent to first protect it as an ester, for instance, a methyl or ethyl ester.

Step 2: N-Methylation of the Esterified Intermediate

The secondary amine within the tetrahydroquinoline ring can be methylated using a suitable methylating agent. Subsequent hydrolysis of the ester will yield the desired final product. This approach is analogous to the N-alkylation of other heterocyclic systems.

dot

Synthesis_Pathway cluster_0 Starting Material cluster_1 Protection cluster_2 N-Methylation cluster_3 Deprotection A 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid B Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate A->B MeOH, H+ (cat.) C Methyl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate B->C NaH, CH3I, THF D This compound C->D LiOH, THF/H2O

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/g of starting material).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure methyl ester.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the methyl ester from Protocol 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (CH3I, 1.5 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Hydrolysis: Dissolve the crude N-methylated ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification and Isolation: Acidify the reaction mixture to pH 2-3 with 1M HCl. The product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, extract the product into ethyl acetate.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a panel of analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Appearance of a singlet corresponding to the N-CH₃ group (around 3.0-3.5 ppm). Disappearance of the N-H proton signal. Characteristic signals for the aromatic and aliphatic protons of the tetrahydroquinoline core.
¹³C NMR Confirmation of the carbon skeleton.Appearance of a signal for the N-CH₃ carbon. Signals corresponding to the carbonyl, carboxyl, aromatic, and aliphatic carbons.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the calculated mass of C₁₁H₁₁NO₃.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the C=O (amide and carboxylic acid), and C-H bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single, sharp peak indicating high purity.

Part 2: Biological Evaluation

Given the diverse biological activities of related tetrahydroquinoline and quinolone derivatives, a tiered screening approach is recommended to efficiently explore the pharmacological profile of this compound.

dot

Biological_Screening cluster_0 Primary Screening cluster_1 Secondary Screening (Mechanism of Action) cluster_2 Further Studies A This compound B Anticancer Activity (e.g., NCI-60 panel) A->B C Antimicrobial Activity (MIC against bacteria/fungi) A->C D Enzyme Inhibition Assays (e.g., DNA Gyrase, Topoisomerase) B->D E Cell-Based Assays (Apoptosis, Cell Cycle) B->E C->D F In vivo efficacy studies D->F E->F

Caption: A tiered approach for biological evaluation.

Anticancer Activity Screening

Tetrahydroquinoline derivatives have shown promise as anticancer agents by modulating various signaling pathways.[2][3]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Screening

The quinolone core is famously associated with antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV.[4][5]

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assays

Should the primary screening reveal significant biological activity, subsequent assays should focus on elucidating the mechanism of action.

Protocol 5: DNA Gyrase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase enzyme, and the appropriate buffer.

  • Compound Incubation: Add varying concentrations of the test compound to the reaction mixture and incubate.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

  • Agarose Gel Electrophoresis: Separate the relaxed and supercoiled DNA on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA.

Conclusion

The experimental framework detailed in this application note provides a comprehensive and scientifically rigorous approach to the synthesis and biological investigation of this compound. By following these protocols, researchers can systematically uncover the therapeutic potential of this novel chemical entity, contributing to the ever-expanding field of medicinal chemistry. The modular nature of the proposed biological screening allows for flexibility and adaptation based on initial findings, ensuring an efficient and insightful discovery process.

References

  • Khamidova, U., et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines.
  • Sayed, E. M., et al. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 200-215.
  • Al-Omair, M. A., et al. (2022). Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action. Molecules, 27(9), 3043.
  • Sim, S., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 46, 116371.
  • Semantic Scholar. Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Available from: [Link]

  • Antonenko, T. S., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(21), 6425.
  • Zhuravleva, E. B., et al. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(8), 1205-1211.
  • PubChem. Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate. Available from: [Link]

  • Bilenko, V. A., et al. (2021).
  • Stoyanova, E., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(19), 6619.
  • Chrzanowska, M., & Dreas, A. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(11), 3326.
  • Iordache, F., et al. (2021).
  • Shen, L. L., et al. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry, 28(9), 3886-3894.
  • Aldred, K. J., et al. (2014). DNA Gyrase as a Target for Quinolones. Molecules, 19(4), 4552-4572.
  • Human Metabolome Database. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Available from: [Link]

  • White, S. W., et al. (2011). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 54(15), 5456-5471.

Sources

High-Throughput Screening Assays for Tetrahydroquinoline Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydroquinoline Scaffold as a Privileged Structure in Drug Discovery

The tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of natural products and synthetic molecules that exhibit a wide spectrum of biological activities.[1][2] The inherent structural features of the THQ moiety allow it to interact with a diverse range of biological targets, making it a fertile ground for the discovery of novel therapeutics. Indeed, THQ derivatives have demonstrated significant potential as anticancer, antimicrobial, and neuroprotective agents.[3][4][5]

The therapeutic promise of THQs arises from their ability to modulate various cellular processes. For instance, in the context of oncology, THQ derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit critical signaling pathways such as the PI3K/AKT/mTOR cascade.[3][5] Furthermore, certain THQs have been identified as potent inhibitors of kinases and modulators of G protein-coupled receptors (GPCRs), both of which are major classes of drug targets.[1][6]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate a specific biological target or pathway.[7] Given the broad biological activity of THQ derivatives, a variety of HTS assays can be employed to explore their therapeutic potential. This guide provides detailed application notes and protocols for biochemical and cell-based HTS assays suitable for screening THQ derivatives, with a focus on the scientific rationale behind assay selection and experimental design.

Section 1: Biochemical Assays for Direct Target Engagement

Biochemical assays are fundamental in HTS campaigns as they allow for the direct measurement of a compound's effect on a purified biological target, such as an enzyme or receptor. This provides a clear understanding of the compound's mechanism of action at the molecular level.

Fluorescence Polarization (FP) Assays for Kinase and Protein-Protein Interactions

Scientific Principle: Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution. It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a larger molecule (e.g., a protein), its tumbling rate is significantly reduced, leading to an increase in the polarization of the emitted light.[8] In a competitive FP assay, a test compound that binds to the protein will displace the fluorescent tracer, causing a decrease in polarization. This makes FP an excellent method for identifying inhibitors of protein-ligand and protein-protein interactions (PPIs).[9][10]

Application for THQ Derivatives: Many THQ derivatives have been identified as kinase inhibitors.[1] FP assays are well-suited for screening THQ libraries against a panel of kinases. Additionally, as our understanding of the role of PPIs in disease grows, targeting these interactions with small molecules has become an attractive therapeutic strategy. The THQ scaffold can serve as a basis for designing PPI inhibitors, and FP provides a robust platform for their discovery.[10]

Detailed Protocol: Fluorescence Polarization Assay for a Target Kinase

Objective: To identify THQ derivatives that inhibit the binding of a fluorescently labeled ATP-competitive tracer to a target kinase.

Materials:

  • Purified target kinase

  • Fluorescently labeled kinase tracer (e.g., FITC- or TAMRA-labeled ATP analog)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • THQ compound library (typically in DMSO)

  • 384-well, low-volume, black microplates

  • A microplate reader with FP capabilities

Experimental Workflow:

Caption: Workflow for a competitive Fluorescence Polarization assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Determine the optimal concentrations of the kinase and fluorescent tracer through titration experiments to achieve a stable and robust assay window.

    • Prepare a 2X working solution of the kinase in assay buffer.

    • Prepare a 2X working solution of the fluorescent tracer in assay buffer.

    • Prepare serial dilutions of the THQ compounds in 100% DMSO, followed by a further dilution in assay buffer to the desired starting concentration (typically with a final DMSO concentration in the assay of ≤1%).

  • Assay Plate Preparation (384-well format):

    • Add 5 µL of the diluted THQ compounds or DMSO (for control wells) to the appropriate wells of the microplate.

    • Add 10 µL of the 2X kinase solution to all wells except for the "no enzyme" control wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound-kinase interaction.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium. The optimal incubation time should be determined during assay development.

  • Detection:

    • Measure the fluorescence polarization on a suitable plate reader.[11] Typical excitation and emission wavelengths for a fluorescein-based tracer are 485 nm and 535 nm, respectively.

  • Data Analysis:

    • The data is typically expressed in millipolarization units (mP).

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:

      • mP_sample is the mP value of the test compound.

      • mP_min is the average mP value of the positive control (e.g., a known inhibitor or no enzyme).

      • mP_max is the average mP value of the negative control (DMSO).

    • Hits are typically defined as compounds that exhibit a percent inhibition greater than a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Causality and Self-Validation:

  • Why a competitive binding format? This format directly measures the displacement of a known ligand, providing strong evidence that the hit compound interacts with the target at the same binding site.

  • Inclusion of Controls: The use of positive and negative controls on every plate is crucial for assessing assay performance and for data normalization. A Z'-factor calculation is a standard metric for quantifying the suitability of an HTS assay.

  • Counter-screening: Hits identified in the primary screen should be subjected to counter-screens to eliminate false positives. For example, compounds can be tested for their intrinsic fluorescence or their ability to quench the tracer's fluorescence.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for GPCRs and PPIs

Scientific Principle: TR-FRET is a robust assay technology that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET). In a TR-FRET assay, a long-lifetime lanthanide donor fluorophore is used. When the donor and a suitable acceptor fluorophore are brought into close proximity (typically through a biological interaction), excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. The use of a time-resolved measurement, where the signal is read after a delay following excitation, minimizes interference from background fluorescence and scattered light, leading to a high signal-to-noise ratio.[12]

Application for THQ Derivatives: GPCRs are a major class of drug targets, and allosteric modulation of these receptors is an increasingly important therapeutic strategy.[13] THQ derivatives have been shown to modulate GPCR activity.[6] TR-FRET assays can be configured to screen for both orthosteric and allosteric modulators of GPCRs. For example, a competition assay can be set up using a fluorescently labeled ligand and an antibody against a tag on the receptor.[14] TR-FRET is also a powerful tool for studying PPIs, offering a homogeneous and sensitive format for HTS.[15]

Detailed Protocol: TR-FRET Assay for a GPCR Target

Objective: To identify THQ derivatives that modulate the binding of a fluorescently labeled ligand to a GPCR.

Materials:

  • Cell membranes expressing the target GPCR with an epitope tag (e.g., HA or FLAG)

  • Lanthanide-labeled antibody against the epitope tag (Donor)

  • Fluorescently labeled ligand for the GPCR (Acceptor)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • THQ compound library

  • 384-well, low-volume, black or white microplates

Experimental Workflow:

Caption: Workflow for a competitive TR-FRET GPCR binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Optimize the concentrations of the GPCR membranes, donor antibody, and acceptor ligand through titration experiments to achieve a maximal signal-to-background ratio.

    • Prepare working solutions of all reagents in assay buffer.

  • Assay Plate Preparation (384-well format):

    • Add 5 µL of the diluted THQ compounds or DMSO to the wells.

    • Add 5 µL of the GPCR membrane suspension.

    • Add 5 µL of the lanthanide-labeled antibody solution.

    • Add 5 µL of the fluorescently labeled ligand solution.

  • Incubation:

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Detection:

    • Measure the time-resolved fluorescence on a compatible plate reader, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Determine the percent inhibition or potentiation for each compound relative to the controls.

    • Plot dose-response curves for hit compounds to determine their IC₅₀ or EC₅₀ values.

Causality and Self-Validation:

  • Ratiometric Measurement: The ratiometric nature of the TR-FRET signal corrects for variations in liquid handling and compound color quenching, increasing the robustness of the assay.

  • Homogeneous Format: The "mix-and-read" format simplifies automation and reduces the number of steps, minimizing potential for errors.

  • Specificity Confirmation: Hits should be further evaluated in functional cell-based assays (e.g., cAMP or calcium flux assays) to confirm their biological activity.

AlphaScreen Assays for Protein-Protein Interactions

Scientific Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology used to study biomolecular interactions.[16] It utilizes two types of beads: a donor bead and an acceptor bead. The donor bead, when excited by light at 680 nm, generates singlet oxygen. If an acceptor bead is in close proximity (within ~200 nm), the singlet oxygen diffuses to it and initiates a chemiluminescent reaction, resulting in light emission at 520-620 nm. This proximity is achieved by conjugating the interacting biomolecules to the respective beads.

Application for THQ Derivatives: As with FP and TR-FRET, AlphaScreen is a powerful tool for identifying inhibitors of PPIs.[17] Its high sensitivity and wide dynamic range make it particularly suitable for HTS. THQ derivatives can be screened for their ability to disrupt the interaction between two proteins of interest, which are respectively conjugated to the donor and acceptor beads.

Detailed Protocol: AlphaScreen Assay for a Protein-Protein Interaction

Objective: To identify THQ derivatives that inhibit the interaction between two proteins, Protein X and Protein Y.

Materials:

  • Purified Protein X (e.g., with a GST tag)

  • Purified Protein Y (e.g., with a His-tag)

  • Glutathione-coated Donor beads

  • Anti-His-tag Acceptor beads

  • Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

  • THQ compound library

  • 384-well, white, opaque microplates

Experimental Workflow:

Caption: Workflow for an AlphaScreen protein-protein interaction assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Optimize the concentrations of both proteins and beads to achieve the best signal-to-background ratio.

    • Prepare working solutions of all reagents in assay buffer. The bead suspensions should be prepared in the dark.

  • Assay Plate Preparation (384-well format):

    • Add 2.5 µL of the diluted THQ compounds or DMSO to the wells.

    • Add 5 µL of a mixture of Protein X and Glutathione Donor beads.

    • Incubate for 30-60 minutes at room temperature.

    • Add 5 µL of a mixture of Protein Y and Anti-His-tag Acceptor beads.

  • Incubation:

    • Incubate the plate for 1-3 hours at room temperature in the dark.

  • Detection:

    • Read the AlphaScreen signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound.

    • Hits are identified based on a predefined threshold.

Causality and Self-Validation:

  • High Sensitivity: The signal amplification inherent in the AlphaScreen technology allows for the use of low concentrations of proteins.

  • Troubleshooting Artifacts: AlphaScreen assays can be susceptible to interference from colored compounds, singlet oxygen quenchers, and light-scattering compounds.[16] It is crucial to perform counter-screens to identify and eliminate such artifacts. PerkinElmer offers "TruHit" kits for this purpose.

Section 2: Cell-Based Assays for Phenotypic Screening

Cell-based assays provide a more physiologically relevant context for screening as they measure the effect of a compound on a biological process within a living cell. This allows for the identification of compounds that act on various targets within a signaling pathway, as well as compounds that have good cell permeability.

cAMP Assays for GPCR Modulation

Scientific Principle: Cyclic AMP (cAMP) is a key second messenger that is produced in response to the activation of many GPCRs. Assays that measure changes in intracellular cAMP levels are widely used to screen for GPCR modulators. Many commercial cAMP assays are based on TR-FRET or enzyme fragment complementation technologies. In a common TR-FRET format, a competition exists between cellular cAMP and a labeled cAMP tracer for binding to a specific antibody.

Application for THQ Derivatives: For THQ derivatives that are identified as potential GPCR modulators in binding assays, cAMP assays are a crucial next step to determine their functional activity (i.e., whether they are agonists, antagonists, or allosteric modulators).

Detailed Protocol: Cell-Based TR-FRET cAMP Assay

Objective: To determine the effect of THQ derivatives on the intracellular cAMP levels in cells expressing a target GPCR.

Materials:

  • A cell line stably expressing the target GPCR

  • A commercial TR-FRET cAMP assay kit (e.g., from Cisbio, PerkinElmer)

  • Cell culture medium and supplements

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • A known agonist for the target GPCR

  • THQ compound library

  • 384-well, white, solid-bottom cell culture plates

Experimental Workflow:

Caption: Workflow for a cell-based cAMP assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the cells into 384-well plates at an optimized density and allow them to attach overnight.

  • Compound Treatment:

    • The next day, remove the culture medium and add the THQ compounds diluted in stimulation buffer (containing a PDE inhibitor). For antagonist screening, co-incubate the compounds with a known agonist at its EC₈₀ concentration.

    • Incubate for the recommended time (typically 30-60 minutes) at room temperature or 37°C.

  • Cell Lysis and Detection:

    • Add the lysis buffer containing the TR-FRET reagents (labeled cAMP and antibody) to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the cAMP concentration for each well based on a standard curve.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values for the active compounds.

Causality and Self-Validation:

  • Functional Readout: This assay provides a direct measure of the functional consequence of GPCR engagement.

  • Live-Cell Format: The use of live cells ensures that the identified hits are cell-permeable and active in a more physiological setting.

High-Content Screening (HCS) for Apoptosis Induction

Scientific Principle: High-Content Screening (HCS) combines automated microscopy with sophisticated image analysis software to quantitatively measure multiple phenotypic parameters in cells.[10] For apoptosis, HCS assays can simultaneously measure various markers such as nuclear condensation, caspase activation, mitochondrial membrane potential, and phosphatidylserine externalization.[4]

Application for THQ Derivatives: Given that many anticancer THQ derivatives act by inducing apoptosis, HCS is an ideal platform for their screening and mechanistic characterization.[16] It allows for the identification of compounds that induce apoptosis and provides insights into the underlying cellular pathways.

Detailed Protocol: High-Content Apoptosis Assay

Objective: To identify THQ derivatives that induce apoptosis in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Fluorescent dyes for apoptosis markers (e.g., Hoechst 33342 for nuclear morphology, a fluorescently labeled caspase-3/7 substrate, and Annexin V-FITC for phosphatidylserine exposure)

  • A known apoptosis-inducing agent (e.g., staurosporine) as a positive control

  • THQ compound library

  • 384-well, black, clear-bottom imaging plates

Experimental Workflow:

Caption: Workflow for a high-content apoptosis assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells into 384-well imaging plates and allow them to adhere.

  • Compound Treatment:

    • Treat the cells with the THQ compounds for a specified period (e.g., 24-48 hours).

  • Staining:

    • Add a cocktail of the fluorescent dyes to the wells and incubate according to the manufacturer's instructions.

  • Image Acquisition:

    • Acquire images of the cells using an automated high-content imaging system.

  • Image Analysis:

    • Use the image analysis software to segment the cells and quantify the fluorescence intensity and morphological features associated with apoptosis (e.g., nuclear size and intensity, caspase activity, Annexin V staining).

Data Presentation:

Table 1: Quantitative Data from a Hypothetical High-Content Apoptosis Screen

Compound IDConcentration (µM)% Apoptotic Cells (Nuclear Condensation)Caspase-3/7 Activity (RFU)
THQ-0011065.28750
THQ-002105.81230
THQ-0031048.96540
Staurosporine185.412500
DMSO-4.51100

Causality and Self-Validation:

  • Multiparametric Analysis: The ability to measure multiple apoptosis markers simultaneously provides a more comprehensive and robust assessment of a compound's pro-apoptotic activity.

  • Visual Confirmation: The images generated during HCS allow for visual confirmation of the quantitative data, helping to identify potential artifacts.

Section 3: Mitigating Assay Interference and Pan-Assay Interference Compounds (PAINS)

A significant challenge in HTS is the presence of compounds that interfere with the assay technology, leading to false-positive results. Tetrahydroquinoline derivatives, particularly fused tricyclic THQs, have been reported as potential Pan-Assay Interference Compounds (PAINS).[9] PAINS are compounds that appear as hits in multiple, unrelated assays due to non-specific mechanisms such as chemical reactivity, aggregation, or interference with the detection method.

Strategies for Identifying and Mitigating PAINS:

  • In Silico Filtering: Before screening, compound libraries can be filtered using computational tools that identify known PAINS substructures.

  • Counter-screens: As mentioned previously, performing counter-screens is essential. For fluorescence-based assays, this includes testing for compound autofluorescence and quenching effects.

  • Assay Orthogonality: Confirming hits in a secondary assay that utilizes a different detection technology can help to eliminate technology-specific artifacts.

  • Detergent Sensitivity: Aggregating compounds often show reduced activity in the presence of detergents like Triton X-100.

  • Structure-Activity Relationship (SAR) Analysis: True hits typically exhibit a discernible SAR, where small changes in the chemical structure lead to predictable changes in activity. PAINS often lack a clear SAR.[9]

Conclusion

The tetrahydroquinoline scaffold represents a rich source of potential therapeutic agents. The successful identification and development of novel THQ-based drugs will rely on the judicious application of a diverse range of HTS assays. This guide has provided a detailed overview of several key HTS technologies and their application to the screening of THQ derivatives. By carefully selecting the appropriate assays, meticulously validating the results, and being vigilant for potential assay interference, researchers can effectively navigate the complexities of HTS and unlock the full therapeutic potential of this privileged chemical scaffold.

References

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Yasgar, A., Jadhav, A., & Simeonov, A. (2014). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In High-Throughput Screening for Food Safety Assessment (pp. 131-147). Woodhead Publishing.
  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2021). Request PDF. Retrieved from [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

  • HTS Assay Kits. (n.d.). Inspiralis Limited. Retrieved from [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Longdom Publishing. Retrieved from [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. Retrieved from [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI. Retrieved from [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

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  • High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. (2018). PubMed Central. Retrieved from [Link]

  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. (n.d.). PubMed. Retrieved from [Link]

  • Pan-assay interference compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • How to run a cAMP HTRF assay. (2024). YouTube. Retrieved from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Tetrahydroquinoline-based tricyclic amines as potent and selective agonists of the 5-HT2C receptor. (n.d.). Sci-Hub. Retrieved from [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorescence Polarization Assays: Principles & Applications. (n.d.). BPS Bioscience. Retrieved from [Link]

  • High-Throughput Screening for Allosteric Modulators of GPCRs. (n.d.). PubMed. Retrieved from [Link]

  • Small P-gp modulating molecules: SAR studies on tetrahydroisoquinoline derivatives. (2008). PubMed. Retrieved from [Link]

  • Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. (2022). MDPI. Retrieved from [Link]

  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. (2024). Uniba. Retrieved from [Link]

  • IC 50 VALUES FOR INHIBITORY COMPOUNDS IN TWO ASSAY FORMATS. (n.d.). ResearchGate. Retrieved from [Link]

  • A High Throughput Apoptosis Assay using 3D Cultured Cells. (n.d.). MDPI. Retrieved from [Link]

  • Considerations for Development of FRET Assays. (1999). Drug Discovery Online. Retrieved from [Link]

  • A Homogeneous G Protein-Coupled Receptor Ligand Binding Assay Based on Time-Resolved Fluorescence Resonance Energy Transfer. (n.d.). PubMed. Retrieved from [Link]

  • Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. (2019). MDPI. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Retrieved from [Link]

  • New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. (2023). ResearchGate. Retrieved from [Link]

  • AlphaScreen-based homogeneous assay using a pair of 25-residue artificial proteins for high-throughput analysis of non-native IgG. (2017). PMC - NIH. Retrieved from [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). Retrieved from [Link]

  • How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate? (2018). ResearchGate. Retrieved from [Link]

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Application Note: A Robust Protocol for the Synthesis of Novel 1-Oxo-2,3,4-Trisubstituted Tetrahydroisoquinoline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-Oxo-Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and clinically approved drugs.[1][2] Its rigid, three-dimensional structure is ideal for presenting pharmacophoric elements in a defined spatial orientation, enabling potent and selective interactions with biological targets. The incorporation of a carbonyl group at the C1 position to form a 1-oxo-THIQ (or dihydroisoquinolinone) lactam further enhances its utility. This feature can modulate the compound's physicochemical properties and introduce a hydrogen bond acceptor, which is often crucial for target binding.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antitumor, antiviral, anti-inflammatory, and antihypertensive properties.[1][2][3][4][5] For instance, the commercial drug Praziquantel, an anthelmintic, and Quinapril, an ACE inhibitor, both feature the THIQ skeleton.[1][5] The ability to introduce diverse substituents at the N2, C3, and C4 positions allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's pharmacological profile.

This guide details a robust and versatile synthetic strategy for accessing novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives. The methodology is designed for efficiency and diversity, making it highly suitable for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Core Synthetic Strategy: A Convergent One-Pot Approach

To efficiently generate a library of analogs, a convergent synthetic approach is superior to linear strategies. This application note focuses on a powerful one-pot reaction between homophthalic anhydride and pre-formed imines (Schiff bases). This method allows for the direct installation of desired substituents at the N2 and C3 positions while simultaneously forming the core heterocyclic ring system.[3][6]

Rationale for Method Selection (Expertise & Experience):

  • Convergence: The key starting materials (amines, aldehydes, and homophthalic anhydride) are largely commercially available or readily prepared. This allows for the rapid combination of diverse building blocks in the final, complexity-generating step.

  • Efficiency: The reaction proceeds in a single step to form the core structure, minimizing purification steps and saving time and resources.[3]

  • Diversity: The imine component can be varied almost limitlessly by choosing different aldehydes and primary amines, directly translating to diverse N2 and C3 substituents in the final product. The C4 position is installed as a carboxylic acid, which serves as a versatile handle for further derivatization (e.g., amidation) to introduce the third point of diversity.

Detailed Experimental Protocol

This protocol describes a general, self-validating procedure for the synthesis of a representative 1-oxo-THIQ derivative.

3.1. General Considerations & Reagent Quality

  • Solvents: Use of anhydrous solvents is recommended, particularly for the imine formation step, to prevent hydrolysis. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are suitable choices.

  • Reagents: All amines, aldehydes, and homophthalic anhydride should be of high purity (≥98%). Liquid aldehydes should be distilled if purity is questionable.

  • Inert Atmosphere: While not strictly necessary for all substrates, performing the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent oxidation of sensitive functional groups.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an effective tool for monitoring the consumption of the imine and the formation of the product. A typical mobile phase is a mixture of ethyl acetate and hexanes.

3.2. Step-by-Step Synthesis of a Representative Derivative

This example details the synthesis of trans-2-benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid.

Step 1: Imine Formation (Intermediate)

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq, 1.00 g, 9.42 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Amine Addition: Add benzylamine (1.0 eq, 1.01 g, 9.42 mmol) dropwise to the stirring solution at room temperature.

  • Drying: Add anhydrous magnesium sulfate (MgSO₄, ~2 g) to the flask to sequester the water formed during the reaction.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the MgSO₄, and wash the filter cake with a small amount of DCM. The resulting filtrate contains the desired imine and is used directly in the next step without further purification.

    Scientist's Note: Pre-forming the imine is crucial. Adding all three components at once can lead to competitive side reactions, such as the reaction of the amine with homophthalic anhydride, reducing the overall yield.

Step 2: Cyclization to Form the 1-Oxo-THIQ Core

  • Setup: In a separate 250 mL round-bottom flask, dissolve homophthalic anhydride (1.0 eq, 1.53 g, 9.42 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL).

  • Addition of Imine: Add the freshly prepared imine solution from Step 1 to the homophthalic anhydride solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 83°C) and monitor by TLC. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 1M hydrochloric acid (2 x 30 mL) to remove any unreacted amine.

    • Wash with saturated sodium bicarbonate solution (2 x 30 mL). Crucially, collect these basic aqueous layers as they contain the carboxylate salt of the desired product.

    • Wash with brine (1 x 30 mL).

  • Isolation:

    • Combine the collected basic aqueous layers in a beaker and cool in an ice bath.

    • Acidify the aqueous solution to pH ~2 by the slow addition of concentrated HCl. A precipitate will form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the target compound as a white solid.

    Trustworthiness Note: The relative stereochemistry of the protons at C3 and C4 is typically trans, which is the thermodynamically more stable configuration. This can be confirmed by ¹H NMR spectroscopy, where the coupling constant (³J) between H-3 and H-4 is characteristically small (~1-3 Hz) for the trans isomer.[7] The cis isomer, if formed, often epimerizes to the more stable trans isomer during workup or purification.[7]

3.3. Characterization and Data Presentation

The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques.

  • ¹H NMR: Provides information on the proton environment and stereochemistry. For the example compound, expect characteristic doublets for the H-3 and H-4 protons.[7]

  • ¹³C NMR: Confirms the carbon skeleton and the presence of the lactam carbonyl (~165-170 ppm) and carboxylic acid carbonyl (~170-175 ppm).

  • HRMS (High-Resolution Mass Spectrometry): Provides an accurate mass measurement to confirm the elemental composition.

  • IR Spectroscopy: Shows characteristic stretches for the O-H (broad, ~3000 cm⁻¹), C=O (lactam, ~1680 cm⁻¹) and C=O (acid, ~1720 cm⁻¹) functional groups.

Table 1: Representative Library of Synthesized 1-Oxo-THIQ Derivatives

Entry R¹ (at N2) R² (at C3) Yield (%) m.p. (°C) HRMS (M+H)⁺ Calculated HRMS (M+H)⁺ Found
1 Benzyl Phenyl 78 210-212 358.1438 358.1441
2 Cyclohexyl 4-Cl-Ph 72 225-227 398.1208 398.1211
3 p-MeO-Bn Thien-2-yl 68 198-200 394.1162 394.1165

| 4 | Allyl | Fur-2-yl | 75 | 185-187 | 298.0972 | 298.0970 |

Visualizations: Workflow and Chemical Transformation

Diagram 1: Overall Synthetic Workflow This diagram illustrates the high-level process from starting materials to the final, characterized compounds ready for biological screening.

G cluster_0 Starting Materials cluster_1 Synthesis & Purification cluster_2 Analysis & Output Aldehyde Aldehyde (R²CHO) Imine In-situ Imine Formation Aldehyde->Imine Amine Primary Amine (R¹NH₂) Amine->Imine Anhydride Homophthalic Anhydride Cyclization [4+2] Cycloaddition Anhydride->Cyclization Imine->Cyclization 1. Add to Anhydride 2. Reflux Workup Aqueous Workup & Precipitation Cyclization->Workup Purification Recrystallization/ Chromatography Workup->Purification Product Final 1-Oxo-THIQ (C4-COOH) Purification->Product Characterization NMR, HRMS, IR Product->Characterization Screening Biological Screening Library Product->Screening

Caption: High-level workflow for 1-oxo-THIQ synthesis.

Diagram 2: Key Chemical Transformation This diagram details the core reaction forming the trisubstituted tetrahydroisoquinoline ring system.

Caption: Reaction of imine with homophthalic anhydride.

References

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2025). ResearchGate. [Link]

  • Ivanova, M., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI. [Link]

  • Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • Ivanova, M., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. National Institutes of Health (PMC). [Link]

  • Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. (n.d.). National Institutes of Health. [Link]

  • Asif, M. M. A., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Publishing. [Link]

  • Ivanova, M., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. ResearchGate. [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Khodja, A. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. [Link]

  • Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. (n.d.). ResearchGate. [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. (n.d.). ResearchGate. [Link]

  • Khadem, S., & Marles, R. J. (2024). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. PubMed. [Link]

  • Shaabani, A., et al. (n.d.). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. National Institutes of Health. [Link]

  • Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. (2023). ResearchGate. [Link]

  • Al-Soud, Y. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. National Institutes of Health (PMC). [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). ResearchGate. [Link]

  • Bilenko, V. A., et al. (2023). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

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Application Notes & Protocols: Domino Reactions for the Synthesis of 1,2,3,4-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products and pharmacologically active compounds.[1][2][3] Its prevalence in medicinal chemistry stems from its diverse biological activities, which include applications in treatments for diabetes, bacterial infections, and cancer.[4] Consequently, the development of efficient and versatile synthetic routes to access highly functionalized THQ derivatives is a paramount objective in drug discovery and development.

Domino reactions, also referred to as tandem or cascade reactions, represent a paradigm of synthetic efficiency.[1][5] These processes orchestrate multiple bond-forming events in a single, uninterrupted sequence within one pot, obviating the need for isolating intermediates. This approach offers substantial advantages, including enhanced atom economy, reduced solvent waste and purification steps, and the ability to construct complex molecular architectures from simple precursors with high levels of control.[1][5] These attributes align perfectly with the principles of green chemistry and are highly desirable for both academic research and industrial-scale synthesis.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth insights and field-proven protocols for the synthesis of 1,2,3,4-tetrahydroquinolines using powerful domino strategies. We will explore the mechanistic underpinnings, explain the causality behind experimental choices, and provide detailed, self-validating protocols for key transformations.

Logical Framework for Domino Synthesis

The elegance of a domino reaction lies in its carefully orchestrated sequence. A single trigger event initiates a cascade of intramolecular or intermolecular reactions, rapidly building molecular complexity. The design of such a process requires a deep understanding of reaction kinetics and compatibilities.

G cluster_1 One-Pot Reaction Vessel A Starting Materials (e.g., Aniline, Aldehyde, Alkene) C Step 1: In Situ Intermediate Formation (e.g., Imine Generation) A->C B Catalyst/Reagent Initiation B->C Trigger D Step 2: Key C-C or C-N Bond Formation (e.g., Cycloaddition) C->D Cascade -> E Step 3: Intramolecular Cyclization/Rearrangement D->E Cascade -> F Final Product (1,2,3,4-Tetrahydroquinoline) E->F

Caption: General workflow of a one-pot domino synthesis.

The Povarov Reaction: A Domino Aza-Diels-Alder Approach

The Povarov reaction is one of the most powerful and versatile methods for synthesizing THQs.[6][7] It is formally classified as an inverse-electron-demand aza-Diels-Alder reaction, typically involving three components: an aniline, an aldehyde (or ketone), and an electron-rich alkene.[2][8] The reaction proceeds through a domino sequence of condensation, cycloaddition, and subsequent aromatization or tautomerization, often catalyzed by a Brønsted or Lewis acid.

Principle and Mechanism

The causality of the Povarov reaction hinges on the in-situ formation of an electron-deficient N-aryliminium ion, which then acts as the dienophile in a [4+2] cycloaddition with an electron-rich dienophile.

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of an aniline and an aldehyde. This forms an N-arylimine.

  • Protonation: The acid catalyst protonates the imine, generating a highly electrophilic N-aryliminium ion. This step is critical as it lowers the LUMO energy of the imine system, making it reactive towards electron-rich alkenes.

  • Stepwise Mannich/Friedel-Crafts Cascade: The electron-rich alkene attacks the iminium ion in a Mannich-type addition. The resulting carbocation intermediate is then trapped by the electron-rich aromatic ring of the aniline moiety through an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type cyclization), forming the six-membered THQ core.[9]

G Start Aniline + Aldehyde Imine N-Arylimine Start->Imine Condensation (-H₂O) Iminium N-Aryliminium Ion (Electrophilic) Imine->Iminium H⁺ (Acid Catalyst) Mannich Mannich-type Adduct (Cationic) Iminium->Mannich Mannich Addition Alkene Electron-Rich Alkene Alkene->Mannich THQ Tetrahydroquinoline Product Mannich->THQ Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanistic pathway of the Povarov reaction.

Application Notes
  • Catalyst Choice: The selection of the acid catalyst is crucial. Lewis acids like InCl₃, Sc(OTf)₃, or ZnCl₂ are highly effective.[8][10] Brønsted acids such as p-toluenesulfonic acid (p-TSA) are also widely used and offer a cost-effective alternative.[9] The catalyst's role is to facilitate both the imine formation and its subsequent activation. Chiral phosphoric acids can be employed to achieve excellent enantioselectivity in asymmetric variants.[11]

  • Substrate Scope: The reaction is robust and accommodates a wide range of anilines and aldehydes. Electron-donating groups on the aniline generally accelerate the final cyclization step. The alkene component must be electron-rich; common examples include vinyl ethers, enamines, and styrenes.[9][12] Electron-deficient alkenes are generally unsuitable for the classic Povarov reaction.

  • Solvent Effects: The choice of solvent can influence reaction rates and yields. Dichloromethane, acetonitrile, and ethanol are commonly used. In some cases, solvent-free conditions, particularly under mechanochemical activation (ball milling), have proven effective and environmentally friendly.[2]

Detailed Experimental Protocol: p-TSA Catalyzed Synthesis of a Polysubstituted THQ

This protocol is adapted from a domino Povarov reaction using an in-situ generated β-enamino ester as the dienophile.[9]

  • Reagent Preparation:

    • Arylamine (e.g., p-toluidine): 4.0 mmol

    • Methyl propiolate: 2.0 mmol

    • Aromatic aldehyde (e.g., benzaldehyde): 2.0 mmol

    • p-Toluenesulfonic acid (p-TSA): 0.5 mmol (25 mol%)

    • Solvent: Ethanol (5 mL)

  • Step 1: β-Enamino Ester Formation:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the arylamine (4.0 mmol) and ethanol (5 mL).

    • Stir the solution at room temperature and add methyl propiolate (2.0 mmol) dropwise.

    • Allow the mixture to stir at room temperature overnight. Causality Note: This initial period allows for the complete formation of the electron-rich β-enamino ester, which will serve as the dienophile.

  • Step 2: Domino Povarov Reaction:

    • To the mixture from Step 1, add the aromatic aldehyde (2.0 mmol) followed by p-toluenesulfonic acid (0.5 mmol).

    • Continue stirring the reaction mixture at room temperature for an additional 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: p-TSA catalyzes the formation of the N-aryl aldimine from the excess arylamine and the aldehyde, and subsequently activates it for the cycloaddition cascade.

  • Work-up and Purification:

    • Upon completion, a precipitate often forms. Collect the solid by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

    • The crude product can be further purified by recrystallization or column chromatography on silica gel (e.g., using a mixture of light petroleum and ethyl acetate as the eluent) to yield the pure tetrahydroquinoline product.

AnilineAldehydeDienophile PrecursorYield (%)Reference
p-ToluidineBenzaldehydeMethyl Propiolate63%[9]
Aniline4-ChlorobenzaldehydeMethyl Propiolate67%[9]
4-MethoxyanilineBenzaldehydeMethyl Propiolate55%[9]
p-Toluidine4-NitrobenzaldehydeMethyl Propiolate41%[9]

Domino Reduction-Cyclization Strategies

Another powerful approach to THQs involves domino sequences initiated by a reduction.[4][13] These reactions typically start with substrates containing a nitro group ortho to a side chain with an electrophilic center (e.g., ketone, ester, or Michael acceptor). The reduction of the nitro group to an amine unmasks the nucleophile, which then undergoes a spontaneous intramolecular cyclization.

Principle and Mechanism

The key event is the selective reduction of an aromatic nitro group, which triggers a subsequent intramolecular reaction.

  • Reduction: The nitro group of a suitable precursor (e.g., a 2-nitroarylketone or 2-nitrochalcone) is reduced to an aniline. This is commonly achieved via catalytic hydrogenation (e.g., H₂, Pd/C) or with reducing metals like iron powder in acetic acid.[1][5]

  • Intramolecular Cyclization: The newly formed aniline nitrogen acts as a nucleophile, attacking an intramolecular electrophile.

    • Reductive Amination: If the side chain contains a ketone or aldehyde, an intramolecular imine is formed, which is then further reduced under the reaction conditions to yield the THQ.[4][5]

    • Michael Addition: If the side chain contains an α,β-unsaturated system (a Michael acceptor), the aniline undergoes an intramolecular aza-Michael addition to form the THQ ring.[1]

Application Notes
  • Catalyst System: For catalytic hydrogenation, 5% or 10% Palladium on carbon (Pd/C) is a highly effective and standard catalyst.[4][5] The pressure of hydrogen gas can be a critical parameter, especially for the formation of strained ring systems, where higher pressures may be needed to ensure complete cyclization.[1]

  • Chemoselectivity: The success of this method relies on the chemoselective reduction of the nitro group without affecting other reducible functional groups. In the case of 2-nitrochalcones, rapid reduction of the side chain double bond is also necessary to prevent the formation of quinoline by-products. The choice of solvent can play a crucial role in achieving this selectivity, with dichloromethane often providing good results.[1]

  • Trustworthiness: This method is highly reliable due to the typically irreversible and high-yielding nature of the intramolecular cyclization step once the aniline is formed. The reaction progress can be easily monitored by the consumption of hydrogen gas or by TLC analysis for the disappearance of the starting material.

Detailed Experimental Protocol: Reductive Cyclization of a 2-Nitrochalcone

This protocol is based on the work of Patti and Pedotti for the synthesis of 2,4-diaryl-1,2,3,4-tetrahydroquinolines.[1]

  • Reagent Preparation:

    • 2-Nitrochalcone derivative: 1.0 mmol

    • Catalyst: 10% Pd/C (10 wt %)

    • Solvent: Dichloromethane (DCM), 15 mL

  • Reaction Setup:

    • Add the 2-nitrochalcone (1.0 mmol) and 10% Pd/C (10 wt % of the substrate) to a high-pressure reaction vessel (e.g., a Parr hydrogenator).

    • Add DCM (15 mL) to the vessel.

    • Seal the vessel, purge it with nitrogen gas, and then with hydrogen gas.

  • Hydrogenation:

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-5 atm).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Causality Note: The Pd/C catalyst facilitates the reduction of both the nitro group and the chalcone's carbon-carbon double bond. The resulting saturated amino-ketone intermediate rapidly cyclizes and is further reduced to the final THQ product.

  • Work-up and Purification:

    • Carefully depressurize the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional DCM.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel to afford the pure tetrahydroquinoline.

Substrate (2-Nitrochalcone)Yield (%)Diastereomeric RatioReference
R¹=H, R²=Ph90%(cis/trans not specified)[1]
R¹=H, R²=4-MeO-Ph85%(cis/trans not specified)[1]
R¹=Cl, R²=Ph78%(cis/trans not specified)[1]
R¹=H, R²=2-Thienyl65%(cis/trans not specified)[1]

References

  • Nammalwar, B., & Bunce, R. A. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204–232. [Link][5]

  • Nammalwar, B., & Bunce, R. A. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. [Link][1]

  • Nammalwar, B., & Bunce, R. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Semantic Scholar. [Link][13]

  • Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. ResearchGate. [Link][4]

  • Nammalwar, B., & Bunce, R. A. (2013). Recent syntheses of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino reactions. PubMed. [Link][14]

  • de Paiva, W. F., Rego, Y. F., de Fátima, Â., & Fernandes, S. A. (2022). Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. ResearchGate. [Link][6]

  • de Paiva, W. F., et al. (2022). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Thieme E-Books & E-Journals. [Link][7]

  • Ibarbia, L., et al. (2022). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. PMC - NIH. [Link][2]

  • Kim, S., Kang, K.-T., & Kim, S.-G. (2014). Asymmetric domino aza-Michael–Michael reaction of o-N-protected aminophenyl α,β-unsaturated ketones: construction of chiral functionalized tetrahydroquinolines. Sci-Hub. [Link][15]

  • Various Authors. Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link][11]

  • Sutor, K., et al. (2021). Stereoselective synthesis of tetrahydroquinolines via asymmetric domino reaction. ResearchGate. [Link][16]

  • Wang, Z., et al. (2023). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. ACS Omega. [Link][17]

  • Le, C. M., et al. (2024). A povarov-type reaction to access tetrahydroquinolines from N -benzylhydroxylamines and alkenes in HFIP. Chemical Communications. [Link][12]

  • Various Authors. (2022). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. ResearchGate. [Link][8]

  • Wang, Z., et al. (2023). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. PMC - PubMed Central. [Link][18]

  • Various Authors. Aza-Diels-Alder reactions in the synthesis of tetrahydroquinoline structures. ResearchGate. [Link][10]

  • Shi, F., et al. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry. [Link][9]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your target molecule.

Introduction: Navigating the Synthesis

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several potential challenges that can impact yield and purity. This guide will focus on a common and practical two-stage synthetic route:

  • Stage 1: Formation of the Core Scaffold: Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid via the reaction of aniline with succinic anhydride, followed by an intramolecular Friedel-Crafts cyclization.

  • Stage 2: N-Methylation: The subsequent methylation of the lactam nitrogen to yield the final product.

This guide will provide a detailed breakdown of each stage, addressing common pitfalls and offering scientifically grounded solutions to overcome them.

Stage 1: Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

The formation of the quinolone scaffold is the foundation of this synthesis. The process involves the initial acylation of aniline with succinic anhydride to form an intermediate N-phenylsuccinamic acid, which is then cyclized under acidic conditions.

Experimental Workflow: Stage 1

Stage_1_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization Aniline Aniline N_PhenylsuccinamicAcid N-Phenylsuccinamic Acid (Intermediate) Aniline->N_PhenylsuccinamicAcid 1. SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->N_PhenylsuccinamicAcid 1. Solvent1 Solvent (e.g., Toluene) Solvent1->N_PhenylsuccinamicAcid Heat1 Heat (Reflux) Heat1->N_PhenylsuccinamicAcid Product1 2-oxo-1,2,3,4-tetrahydroquinoline- 4-carboxylic acid N_PhenylsuccinamicAcid->Product1 2. CyclizationAgent Cyclization Agent (e.g., Polyphosphoric Acid) CyclizationAgent->Product1 Heat2 Heat Heat2->Product1 Workup1 Aqueous Work-up & Purification Product1->Workup1

Caption: Workflow for the synthesis of the quinolone scaffold.

Troubleshooting Guide: Stage 1
Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low yield of N-phenylsuccinamic acid (Intermediate) Incomplete reaction; Sub-optimal reaction temperature; Impure starting materials.Ensure starting materials are pure and dry. Increase reaction time and/or temperature. Use a higher boiling point solvent if necessary.The acylation of aniline with succinic anhydride is a nucleophilic acyl substitution. The reaction is driven to completion by heat. Water impurities can hydrolyze the anhydride, reducing the effective concentration of the acylating agent.
Formation of multiple products during cyclization Side reactions: The amino group of aniline is a strong activating group, which can lead to polysubstitution or other undesired Friedel-Crafts reactions.[1][2] Rearrangement: Carbocation rearrangements can occur during Friedel-Crafts alkylation-type reactions, though less common in acylations.[2]Protect the amino group: Acetylation of aniline before reaction with succinic anhydride can moderate its reactivity. The acetyl group can be removed during the acidic work-up of the cyclization step.[3]The acetyl group is an electron-withdrawing group that reduces the nucleophilicity of the aniline nitrogen and the aromatic ring, thus minimizing side reactions.[4]
Incomplete cyclization Insufficiently strong acid catalyst; Low reaction temperature; Steric hindrance from substituents on the aniline ring.Use a stronger Lewis acid like polyphosphoric acid (PPA) or Eaton's reagent. Increase the reaction temperature and time.Intramolecular Friedel-Crafts reactions require a strong acid to generate the acylium ion electrophile for the cyclization to proceed efficiently.[5]
Product is difficult to purify Presence of unreacted starting materials or side products with similar polarity.Recrystallization from a suitable solvent system (e.g., ethanol/water). Column chromatography may be necessary in difficult cases.Purification is crucial to remove any byproducts that could interfere with the subsequent N-methylation step.
FAQs: Stage 1

Q1: Can I use a different acid for the cyclization step?

A1: Yes, other strong Lewis acids like aluminum chloride (AlCl₃) or strong protic acids like sulfuric acid can be used. However, polyphosphoric acid (PPA) is often preferred as it serves as both the catalyst and the solvent, and generally leads to cleaner reactions with fewer side products.

Q2: My aniline has an electron-withdrawing group. Why is the cyclization not working well?

A2: Electron-withdrawing groups on the aniline ring deactivate the aromatic ring towards electrophilic substitution, making the intramolecular Friedel-Crafts cyclization more difficult.[4] You may need to use more forcing conditions (higher temperature, longer reaction time, and a stronger Lewis acid) to achieve a reasonable yield.

Q3: How do I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. For the acylation step, you can observe the disappearance of the aniline starting material. For the cyclization, you can monitor the conversion of the N-phenylsuccinamic acid intermediate to the product.

Stage 2: N-Methylation of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

The final step involves the methylation of the lactam nitrogen. This is typically achieved by deprotonating the nitrogen with a suitable base, followed by reaction with a methylating agent.

Experimental Workflow: Stage 2

Stage_2_Workflow cluster_2 Step 3: N-Methylation cluster_3 Step 4: Hydrolysis & Purification Product1 2-oxo-1,2,3,4-tetrahydroquinoline- 4-carboxylic acid FinalProduct 1-Methyl-2-oxo-1,2,3,4- tetrahydroquinoline-4-carboxylic acid Product1->FinalProduct 3. Base Base (e.g., NaH, K₂CO₃) Base->FinalProduct MethylatingAgent Methylating Agent (e.g., Methyl Iodide) MethylatingAgent->FinalProduct Solvent2 Solvent (e.g., DMF, Acetone) Solvent2->FinalProduct Hydrolysis Ester Hydrolysis (if applicable) & Purification FinalProduct->Hydrolysis

Caption: Workflow for the N-methylation of the quinolone scaffold.

Troubleshooting Guide: Stage 2
Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low yield of N-methylated product Incomplete deprotonation of the lactam nitrogen; Insufficiently reactive methylating agent; Low reaction temperature.Use a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF. Ensure the reaction is anhydrous. Use a more reactive methylating agent like methyl iodide or dimethyl sulfate.The pKa of the N-H bond in a lactam is typically around 17-19, requiring a strong base for complete deprotonation. Water will quench the base and hydrolyze the methylating agent.
Formation of O-methylated byproduct The enolate of the lactam can also be alkylated.Use a less polar solvent and a counterion that favors N-alkylation (e.g., Na⁺ over K⁺). Lowering the reaction temperature may also improve selectivity.The selectivity of N- versus O-alkylation of lactams is influenced by factors such as the solvent, temperature, and the nature of the counterion. Harder cations like Na⁺ tend to favor N-alkylation.
Dialkylation of the product Use of excess methylating agent and/or a very strong base.Use a stoichiometric amount of the methylating agent. Add the methylating agent slowly to the deprotonated lactam.While less common for lactams compared to primary amines, over-methylation can occur under harsh conditions.
Esterification of the carboxylic acid If using an alcohol as a solvent with an acid catalyst present (unlikely in this step but possible in workup).If esterification is a problem, the final product can be hydrolyzed back to the carboxylic acid using aqueous base followed by acidification.[6]The carboxylic acid can be esterified under acidic conditions in the presence of an alcohol.
FAQs: Stage 2

Q1: My starting material is not soluble in the reaction solvent. What should I do?

A1: The solubility of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be limited. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often a good choice for the N-methylation step. Gentle heating can also improve solubility.

Q2: I am seeing a byproduct with a similar mass to my product in the mass spectrum. What could it be?

A2: A common byproduct is the O-methylated isomer. You can often distinguish between the N-methyl and O-methyl products using NMR spectroscopy. The chemical shift of the methyl group will be different, and in the O-methylated product, the lactam N-H proton will still be present.

Q3: How can I purify the final product?

A3: The final product is a carboxylic acid, so it can be purified by recrystallization. Alternatively, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
  • Step 1: N-Phenylsuccinamic Acid Synthesis:

    • In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq) in toluene.

    • Add succinic anhydride (1.05 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature. The product will precipitate out of solution.

    • Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

  • Step 2: Intramolecular Friedel-Crafts Cyclization:

    • Carefully add the N-phenylsuccinamic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the amic acid) in a flask equipped with a mechanical stirrer.

    • Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. The mixture will become a thick paste.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

    • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

    • Recrystallize the crude product from ethanol/water to obtain pure 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

Protocol 2: Synthesis of this compound
  • Step 3: N-Methylation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the DMF and cool the suspension to 0 °C.

    • Slowly add a solution of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Acidify the mixture with 1M HCl to pH ~2-3.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 4: Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

References

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Synthetic Communications. [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Is the Friedel-Crafts acylation of aniline difficult? Quora. [Link]

  • Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives. University of Khartoum. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]

  • The Reaction of Acid Anhydrides with Anils. Journal of the American Chemical Society. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. [Link]

  • 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H9NO3 | CID 589850. PubChem. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Reactions of aniline with unsymmetrical acid anhydrides. Journal of the American Chemical Society. [Link]

  • Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Kinetic study of styrene/maleic anhydride copolymers using succine anh. RIT Digital Institutional Repository. [Link]

  • Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. PubMed. [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Purification of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable heterocyclic compound. Drawing upon established principles in organic chemistry and insights from the purification of analogous structures, this resource provides in-depth troubleshooting guides and frequently asked questions to streamline your experimental workflow.

Understanding the Molecule: Key Physicochemical Characteristics

This compound possesses a unique combination of functional groups that dictate its purification challenges: a carboxylic acid, a lactam (cyclic amide), and a tertiary amine within the quinoline scaffold. The interplay of these groups influences its solubility, potential for side reactions, and interactions with chromatographic media.

PropertyImplication for Purification
Carboxylic Acid Group Enables pH-dependent solubility. The compound is more soluble in basic aqueous solutions due to deprotonation to the carboxylate salt. It is also a key handle for acidic or basic extraction procedures.
Lactam Moiety The polar nature of the lactam contributes to the overall polarity of the molecule, influencing its solubility in various organic solvents.
Tertiary Amine (N-Methyl) The N-methyl group prevents hydrogen bonding at the nitrogen atom, which can affect crystal lattice formation and solubility compared to its N-H counterpart.
Aromatic Ring The benzene ring provides a nonpolar region, contributing to solubility in some organic solvents and allowing for visualization by UV light during chromatography.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Oily or Gummy Product After Initial Isolation

Symptoms:

  • The product does not solidify upon removal of the reaction solvent.

  • Attempts at trituration result in a persistent oil rather than a free-flowing solid.

Potential Causes & Solutions:

  • Residual Solvent: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) can be difficult to remove completely and may trap the product as an oil.

    • Solution: Co-evaporate the crude product with a lower-boiling point solvent like toluene or heptane under reduced pressure. This azeotropically removes residual high-boiling solvents.

  • Presence of Impurities: Unreacted starting materials or byproducts can act as eutectic impurities, depressing the melting point and preventing crystallization.

    • Solution: Attempt a liquid-liquid extraction based on the acidic nature of your target compound. Dissolve the crude oil in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its sodium salt. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the purified product, which is then extracted back into an organic solvent.

Issue 2: Low Purity After Recrystallization

Symptoms:

  • NMR or LC-MS analysis of the recrystallized solid still shows significant impurities.

  • The melting point of the product is broad and lower than expected.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The chosen solvent may have either too high or too low of a solvating power, leading to poor recovery or co-precipitation of impurities.

    • Solution: Conduct a systematic solvent screen. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at elevated temperatures. Based on the structure, consider solvents such as ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/heptane.

  • Co-crystallization with Structurally Similar Impurities: Byproducts with similar polarity and functional groups can crystallize alongside the desired product. A likely impurity, based on related syntheses, is the O-methylated isomer, 4-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline.

    • Solution: If recrystallization fails, column chromatography is the recommended next step. The difference in polarity between the carboxylic acid and a potential ester or ether byproduct is usually sufficient for separation on silica gel.

Issue 3: Difficulty with Chromatographic Purification

Symptoms:

  • Streaking or Tailing on TLC/Column: The compound moves as a streak rather than a defined spot.

  • Poor Separation from Impurities: The product co-elutes with byproducts.

Potential Causes & Solutions:

  • Interaction with Silica Gel: The carboxylic acid group can strongly interact with the acidic silanol groups on the surface of silica gel, leading to tailing.

    • Solution 1 (Mobile Phase Modification): Add a small amount of a polar, acidic modifier to the eluent. A common choice is 0.5-2% acetic acid or formic acid in your ethyl acetate/hexane mobile phase. This protonates the silanol groups and improves the peak shape of the acidic product.

    • Solution 2 (Reversed-Phase Chromatography): If normal-phase chromatography is problematic, reversed-phase (C18) flash chromatography is an excellent alternative for polar carboxylic acids. A typical mobile phase would be a gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol.[1]

  • Incomplete Reaction or Presence of Starting Materials: If the synthesis involves the N-methylation of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, the starting material may be a significant impurity.

    • Solution: The starting material is more polar due to the N-H group. A well-optimized gradient elution on silica gel should effectively separate the N-methylated product from the starting material.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent system?

A1: Based on the polarity of the molecule, a good starting point would be a protic solvent like ethanol or isopropanol. If the compound is too soluble, consider a mixed solvent system where a "good" solvent (e.g., ethanol, ethyl acetate) is paired with an "anti-solvent" (e.g., water, heptane, hexane). Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "anti-solvent" until turbidity persists. Reheat to clarify and then allow to cool slowly.

Q2: I see a byproduct with the same mass as my product in the LC-MS. What could it be?

A2: A common issue in reactions involving methylation of molecules with multiple nucleophilic sites is the formation of constitutional isomers. In the synthesis of your target compound, a likely isomeric byproduct is the O-methylated compound, 4-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline. This occurs if the carboxylate or the enolate of the lactam is methylated instead of the intended nitrogen. These isomers often have different polarities and can typically be separated by column chromatography.

Q3: My purified product appears to be a mixture of diastereomers. Is this expected?

A3: The carbon at the 4-position bearing the carboxylic acid is a stereocenter. If your synthesis does not employ a chiral catalyst or resolving agent, the product will be a racemic mixture of two enantiomers. If there are other stereocenters in your starting materials, you could indeed have a mixture of diastereomers. Diastereomers have different physical properties and can often be separated by chromatography or crystallization, though it can be challenging.

Q4: How can I remove unreacted N-methylating agent (e.g., methyl iodide, dimethyl sulfate)?

A4: These reagents are typically volatile and can be removed under reduced pressure. If residual amounts persist, a basic aqueous wash (e.g., with sodium bicarbonate or a dilute sodium thiosulfate solution for methyl iodide) during workup will quench and remove them.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with saturated aqueous sodium bicarbonate solution (3 x volume of organic layer).

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly acidify the aqueous layer with 1M HCl with stirring until the pH is ~2-3. A precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography (Normal Phase)
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). To improve peak shape, add 1% acetic acid to the mobile phase.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Load the dry sample onto the top of the prepared silica gel column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC (visualized by UV light at 254 nm).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Strategy

The following workflow diagram can help in deciding the appropriate purification strategy based on the nature of the crude product.

Caption: Decision workflow for purification strategy.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Chromatography Application Note AN76. Available at: [Link]

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Technical Support Center: Optimizing Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Tetrahydroquinoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of synthesizing the tetrahydroquinoline scaffold, a privileged core in numerous bioactive molecules. Here, we move beyond simple protocols to dissect the underlying chemistry, enabling you to troubleshoot common issues and rationally optimize your reaction conditions for higher yields, purity, and stereoselectivity.

Section 1: Foundational Synthetic Strategies & Common Pitfalls

The synthesis of tetrahydroquinolines (THQs) is most prominently achieved through a few key methodologies. Understanding the nuances of each is critical to selecting the right path for your target molecule and for effective troubleshooting. The most common methods include the Povarov reaction, catalytic hydrogenation of quinolines, and the Friedländer annulation followed by reduction.[1]

The Povarov Reaction: A Powerful but Sensitive Tool

The Povarov reaction, a [4+2] cycloaddition, is a highly effective method for rapidly building molecular complexity, combining an aniline, an aldehyde, and an alkene to form highly substituted THQs in a single step.[2][3][4] However, its multicomponent nature makes it susceptible to various side reactions and yield issues.

Issue 1: Low Yield of the Desired Tetrahydroquinoline Product

  • Potential Cause 1: Suboptimal Catalyst Choice or Activity. The Povarov reaction is typically catalyzed by a Lewis or Brønsted acid. The catalyst's role is to activate the in-situ formed imine for the subsequent cycloaddition. If the catalyst is too weak, the reaction may not proceed efficiently. Conversely, an overly harsh catalyst can lead to degradation.

    • Troubleshooting Steps:

      • Catalyst Screening: If you are experiencing low yields, consider screening a panel of catalysts. While common choices include AlCl₃ and BF₃·OEt₂, other options like Cu(OTf)₂ or even iodine have shown efficacy depending on the substrate.[5] Chiral phosphoric acids are also excellent catalysts, particularly for asymmetric variants.[6]

      • Verify Catalyst Quality: Ensure your catalyst is fresh and anhydrous, as moisture can deactivate many Lewis acids.

      • Adjust Catalyst Loading: Systematically vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.

  • Potential Cause 2: Inefficient Imine Formation. The reaction proceeds via an imine intermediate formed from the aniline and aldehyde. If this equilibrium is unfavorable, the concentration of the reactive electrophile will be low.

    • Troubleshooting Steps:

      • Pre-formation of the Imine: Consider a two-step procedure where the imine is synthesized and isolated before the addition of the alkene and catalyst. This can be particularly helpful for less reactive anilines or aldehydes. However, the one-pot, three-component approach is often more efficient.[5][7]

      • Use of Dehydrating Agents: Adding molecular sieves can help drive the imine formation equilibrium forward by removing water.

  • Potential Cause 3: Unfavorable Reaction Conditions. Temperature and solvent play a crucial role in the Povarov reaction.

    • Troubleshooting Steps:

      • Solvent Optimization: The choice of solvent can significantly impact reaction rates and selectivity. Acetonitrile is a commonly used solvent.[5] Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF).

      • Temperature Adjustment: The reaction may require heating to overcome the activation energy barrier. Perform a temperature screen (e.g., room temperature, 45°C, 80°C) to identify the optimal condition.[7]

Issue 2: Formation of Quinoline as a Major Byproduct

The corresponding quinoline is often observed as a byproduct, arising from the oxidation of the desired tetrahydroquinoline product.

  • Potential Cause: Oxidative Aromatization. The THQ product can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.

    • Troubleshooting Steps:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Lower Reaction Temperature: If possible, reduce the reaction temperature to decrease the rate of oxidation.

      • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor aromatization.

Catalytic Hydrogenation of Quinolines

This is a straightforward and often high-yielding method when the corresponding quinoline starting material is readily available.[1] The primary challenge lies in achieving complete reduction without over-reduction or catalyst poisoning.

Issue: Incomplete Conversion or Reaction Stalling

  • Potential Cause 1: Catalyst Inactivity or Poisoning. The catalyst (e.g., Pd/C, PtO₂) can be deactivated by impurities in the substrate or solvent.

    • Troubleshooting Steps:

      • Substrate Purity: Ensure the starting quinoline is highly pure. Sulfur- or nitrogen-containing functional groups in impurities can act as catalyst poisons.

      • Catalyst Quality and Loading: Use a fresh batch of high-quality catalyst. If the reaction is sluggish, consider increasing the catalyst loading.

      • Unsupported Nanoporous Gold (AuNPore): For a reusable and highly active catalyst, consider AuNPore with an organosilane and water as the hydrogen source, which has shown high efficiency and regioselectivity.

  • Potential Cause 2: Insufficient Hydrogen Pressure or Inefficient Mass Transfer.

    • Troubleshooting Steps:

      • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure to enhance the rate of reduction.

      • Improve Agitation: Ensure vigorous stirring to facilitate efficient contact between the substrate, catalyst, and hydrogen gas.

  • Potential Cause 3: Solvent Effects. The choice of solvent can influence the solubility of the substrate and the activity of the catalyst.

    • Troubleshooting Steps:

      • Solvent Screening: While alcohols like ethanol and methanol are common, other solvents such as dichloromethane have been shown to provide better selectivity and yields in some cases.[8]

      • Solvent-Dependent Enantioselectivity: In asymmetric hydrogenations, the solvent can dramatically influence the enantiomeric excess (ee). For instance, Ir-catalyzed reactions have shown inversion of enantioselectivity by switching from toluene/dioxane to ethanol.[9]

Friedländer Annulation Followed by Reduction

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline, which is then subsequently reduced.[10]

Issue: Low Yield of Quinoline Intermediate

  • Potential Cause 1: Inappropriate Catalyst. The reaction can be catalyzed by either acid or base, and the optimal choice is substrate-dependent.[11]

    • Troubleshooting Steps:

      • Acid Catalysis: For many substrates, acid catalysts like p-TsOH or Lewis acids are effective.[10]

      • Base Catalysis: For more reactive starting materials, bases such as KOH or NaOH can be used.[12]

  • Potential Cause 2: Self-Condensation of the Methylene Compound. A common side reaction is the aldol condensation of the ketone reactant with itself, especially under basic conditions.[11]

    • Troubleshooting Steps:

      • Use an Acid Catalyst: Switching to an acid catalyst can often mitigate this side reaction.

      • Control Stoichiometry and Addition Rate: Use a slight excess of the 2-aminoaryl carbonyl compound and consider slow addition of the ketone to the reaction mixture.

Section 2: Achieving Stereocontrol in Tetrahydroquinoline Synthesis

For applications in drug discovery and development, controlling the stereochemistry of the THQ core is often crucial.

Issue: Poor Diastereoselectivity or Enantioselectivity

  • Potential Cause: Lack of Facial Control in the Key Bond-Forming Step.

    • Troubleshooting & Optimization Strategies:

      • Chiral Catalysts: The use of chiral catalysts is a premier strategy for enantioselective synthesis. Chiral phosphoric acids have proven to be highly effective in Povarov-type reactions, enabling both high diastereoselectivity and enantioselectivity.[6][13] Similarly, chiral N,N'-dioxide ligands with a cobalt catalyst can be used in domino hydride transfer-cyclization protocols. For asymmetric hydrogenation, chiral iridium catalysts are highly effective.[14]

      • Solvent Effects on Stereoselectivity: As mentioned earlier, the solvent can have a profound impact on the stereochemical outcome. In some Ir-catalyzed asymmetric hydrogenations, switching between solvent systems (e.g., toluene vs. ethanol) can even lead to the formation of the opposite enantiomer.[9]

      • Temperature Optimization: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.[13]

      • Protecting Groups: The strategic installation of bulky protecting groups on the aniline nitrogen or other parts of the molecule can introduce steric bias, directing the approach of reactants to a specific face.[13]

Section 3: Data-Driven Optimization

The following tables summarize key reaction parameters from the literature to guide your optimization efforts.

Table 1: Catalyst and Solvent Effects in the Povarov Reaction

CatalystSolventTemperature (°C)Yield (%)Reference
AlCl₃Et₂O3031-53[7]
Cu(OTf)₂Toluene45Good[7]
BF₃·MeOHAcetonitrile82Not specified[5]
Chiral Phosphoric AcidNot specifiedNot specifiedExcellent[6]
Gold(I) with Chiral PhosphateNot specifiedNot specifiedExcellent[6]

Table 2: Solvent Effects on Enantioselectivity in Ir-Catalyzed Asymmetric Hydrogenation of 2-Aryl Quinolines

Solvent SystemEnantiomeric Excess (ee)Predominant Enantiomer
Toluene/Dioxaneup to 98%R
Ethanol (EtOH)up to 94%S
Data synthesized from a study by Xie, et al.[9]

Section 4: Experimental Protocols & Workflows

Protocol 1: General Procedure for a Three-Component Povarov Reaction

This protocol provides a general starting point for optimizing a Povarov reaction.

  • To a solution of the aniline (1.0 mmol) and aldehyde (1.0 mmol) in the chosen solvent (e.g., acetonitrile, 5 mL), add the catalyst (e.g., BF₃·MeOH, 30 mol%).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.

  • Add the alkene (1.2 mmol) to the reaction mixture.

  • Heat the reaction to the optimized temperature (e.g., 82°C) and stir for the required time (e.g., 24 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction, extract the product, and purify by column chromatography.[5]

Workflow Diagrams

The following diagrams illustrate key decision-making processes in troubleshooting THQ synthesis.

Povarov_Troubleshooting start Low Yield in Povarov Reaction catalyst Suboptimal Catalyst? start->catalyst imine Poor Imine Formation? start->imine conditions Harsh/Ineffective Conditions? start->conditions catalyst_sol Screen Catalysts (e.g., Cu(OTf)₂, chiral acids) Adjust Loading catalyst->catalyst_sol imine_sol Pre-form Imine Add Dehydrating Agent (e.g., Mol. Sieves) imine->imine_sol conditions_sol Screen Solvents (e.g., ACN, Toluene) Optimize Temperature conditions->conditions_sol end Successful Optimization catalyst_sol->end Improved Yield imine_sol->end Improved Yield conditions_sol->end Improved Yield

Caption: Troubleshooting workflow for low yields in the Povarov reaction.

Asymmetric_Control_Strategy start Goal: Asymmetric THQ Synthesis method Choose Synthetic Route start->method povarov Povarov Reaction method->povarov hydrogenation Asymmetric Hydrogenation method->hydrogenation povarov_strat Use Chiral Catalyst (e.g., Phosphoric Acid) povarov->povarov_strat hydrogenation_strat Use Chiral Ligand (e.g., with Ir or Co) hydrogenation->hydrogenation_strat optimization Fine-Tune with: - Solvent Screening - Temperature Adjustment - Protecting Groups povarov_strat->optimization hydrogenation_strat->optimization end Target Molecule Achieved optimization->end High ee/dr

Caption: Strategic approach for achieving stereocontrol in THQ synthesis.

References

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

  • Deshwal, N., et al. (2023). Visible Light Photocatalytic Synthesis of Tetrahydroquinolines Under Batch and Flow Conditions. Advanced Synthesis & Catalysis. [Link]

  • Kant, K., et al. (2024). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. Synthesis. [Link]

  • Sci-Hub. Lewis Acid Catalyzed Asymmetric Synthesis of Tetrahydroquinolines. [Link]

  • Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • ResearchGate. Effect of solvent on the synthesis of Tetrahydro pyrimidine quinoline. [Link]

  • Jeanet, et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]

  • Xie, J., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. Organic Letters. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]

  • Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. [Link]

  • Scientiae Radices. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. [Link]

  • ResearchGate. (2025). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. [Link]

  • ResearchGate. (2022). Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines | Request PDF. [Link]

  • NIH. (2004). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. [Link]

  • ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

Sources

identification of impurities in 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the common challenges encountered during this synthesis. Our goal is to empower you with the scientific rationale behind each step, enabling you to diagnose issues, optimize your reaction, and ensure the highest purity of your final product.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification processes. Each issue is presented with potential causes and actionable solutions.

Question: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer:

Low yield is a frequent issue that can stem from several factors throughout the synthetic process. The key is to systematically investigate the potential points of failure, from starting materials to the final work-up.

Potential Causes & Solutions:

  • Incomplete Reaction: The intramolecular cyclization (lactamization) can be sluggish.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious, as excessive heat can promote side reactions. Domino reactions, which involve multiple transformations in a single operation, are often sensitive to reaction conditions, and ensuring the initial steps proceed to completion is crucial for the overall yield[1].

  • Side Reactions: The formation of byproducts is a primary cause of reduced yield. One of the most common side reactions in similar acid-catalyzed syntheses is polymerization of α,β-unsaturated intermediates[2].

    • Solution: Ensure that the addition of reagents is controlled, potentially at a lower temperature, to minimize exothermic events that can drive polymerization. The choice of acid catalyst and solvent can also be critical.

  • Product Degradation: The target molecule may be unstable under the reaction or work-up conditions, especially if harsh acidic or basic conditions are used for an extended period.

    • Solution: Neutralize the reaction mixture promptly during work-up. Use extraction and purification methods that are suitable for a molecule with both acidic (carboxylic acid) and basic (amide) functionalities.

  • Mechanical Losses: Significant product loss can occur during extraction, filtration, or crystallization steps.

    • Solution: When performing liquid-liquid extractions, ensure the pH is appropriately adjusted to bring your product into the desired layer. For crystallization, use a minimal amount of a suitable solvent system and cool the solution slowly to maximize crystal formation and recovery.

Workflow for Diagnosing Low Yield

G start Low Product Yield Observed check_sm Verify Purity of Starting Materials (NMR, GC/MS) start->check_sm monitor_rxn Monitor Reaction by TLC/LC-MS check_sm->monitor_rxn incomplete Is the reaction incomplete? monitor_rxn->incomplete side_products Are significant side products visible? incomplete->side_products No extend_time Action: Extend reaction time or increase temperature cautiously incomplete->extend_time Yes optimize_cond Action: Optimize catalyst/solvent, control temperature side_products->optimize_cond Yes workup Review Work-up & Purification Procedure side_products->workup No end Improved Yield extend_time->end optimize_cond->end ph_check Is pH optimized for extraction? workup->ph_check cryst_check Is crystallization solvent system optimal? workup->cryst_check adjust_ph Action: Adjust pH for maximal recovery ph_check->adjust_ph No ph_check->end Yes screen_solvents Action: Screen new solvent systems cryst_check->screen_solvents No cryst_check->end Yes adjust_ph->end screen_solvents->end

Caption: Troubleshooting workflow for low product yield.

Question: I see multiple spots on my TLC plate or extra peaks in my LC-MS/NMR analysis. How do I identify these impurities?

Answer:

Identifying impurities is crucial for optimizing the reaction and ensuring the final product's quality. The most likely impurities are unreacted starting materials, reaction intermediates, or byproducts from side reactions.

Common Impurities and Their Identification
Potential Impurity Structure Potential Source Expected m/z [M+H]⁺ Key Analytical Signature
Uncyclized Michael Adduct (Structure of the open-chain intermediate)Incomplete intramolecular cyclization.224.09NMR: Presence of a primary or secondary amine proton signal. LC-MS: Will likely have a different retention time than the final product.
Starting N-methylaniline C₆H₅NHCH₃Unreacted starting material.108.08GC-MS: Can be readily identified by comparison to a standard. NMR: Characteristic aromatic and N-methyl signals.
Decarboxylated Product (Structure of the product without -COOH)Harsh thermal or acidic conditions during reaction or work-up.162.09NMR: Absence of the carboxylic acid proton signal. MS: Mass loss of 44 Da (CO₂).
Polymeric Byproducts (High molecular weight species)Acid-catalyzed self-polymerization of unsaturated intermediates[2].Broad range of m/z values.HPLC: Broad, poorly resolved peaks, often at the baseline. NMR: Broad, undefined signals.
Proposed Synthetic and Side Reaction Pathways

The synthesis likely proceeds via a Michael addition followed by an intramolecular amide bond formation (lactamization). Side reactions can branch off from this main pathway.

G SM N-Methylaniline + Itaconic Anhydride Derivative Intermediate Uncyclized Michael Adduct (Impurity 1) SM->Intermediate Michael Addition Product 1-Methyl-2-oxo-1,2,3,4-tetrahydro- quinoline-4-carboxylic acid Intermediate->Product Intramolecular Cyclization (Lactamization) Polymer Polymeric Byproducts (Impurity 2) Intermediate->Polymer Self-Polymerization (Side Reaction) Decarboxylated Decarboxylated Product (Impurity 3) Product->Decarboxylated Harsh Heat/Acid (Side Reaction)

Caption: Main reaction and potential side reaction pathways.

Part 2: Frequently Asked Questions (FAQs)

Question: What is a reliable starting point for a synthetic protocol?

Answer:

While several methods exist for constructing the tetrahydroquinoline core[1][3], a common and effective approach involves the condensation of an N-substituted aniline with a suitable four-carbon Michael acceptor, followed by cyclization. Below is a foundational protocol derived from established chemical principles for quinoline synthesis[4].

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound via a one-pot condensation and cyclization reaction.

Materials:

  • N-methylaniline

  • Itaconic acid (or a suitable derivative like itaconic anhydride)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add itaconic acid (1.0 eq) to polyphosphoric acid (10x weight of itaconic acid) at room temperature.

  • Addition of Amine: Heat the mixture to 60-70 °C. Slowly add N-methylaniline (1.1 eq) dropwise to the stirred mixture. Causality: Slow addition is critical to control the initial exothermic reaction and prevent the formation of side products.

  • Cyclization: After the addition is complete, increase the temperature to 100-120 °C and maintain for 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Filter the precipitated solid and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification (Acid-Base Extraction): Dissolve the crude solid in an aqueous solution of sodium bicarbonate. Wash this basic solution with dichloromethane (DCM) to remove any non-acidic impurities. Acidify the aqueous layer with concentrated HCl to a pH of ~2-3, which will re-precipitate the desired carboxylic acid product.

  • Final Purification: Filter the purified solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid) can be performed for higher purity.

Trustworthiness: This protocol incorporates a standard acid-catalyzed cyclization method and a robust acid-base extraction for purification, which selectively isolates the target carboxylic acid from neutral or basic impurities, thus serving as a self-validating system.

Question: Which analytical techniques are best for monitoring reaction progress and characterizing the final product?

Answer:

A multi-technique approach is always recommended for robust analysis.

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the appearance of the product. It is also the best method for quantifying the purity of the final compound. A reversed-phase C18 column with a water/acetonitrile gradient containing an acidic modifier like 0.1% formic acid is a good starting point[2].

    Typical HPLC Gradient Program
Time (min)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)
0.0955
15.0595
20.0595
20.1955
25.0955
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each peak observed in the chromatogram, making it invaluable for identifying impurities and confirming the mass of the desired product (Expected [M+H]⁺ = 206.08).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural elucidation.

    • ¹H NMR: Expect to see signals for the aromatic protons, a singlet for the N-CH₃ group, and a characteristic set of signals for the diastereotopic protons of the CH₂ and the single proton at the C4 position of the tetrahydroquinoline ring. The carboxylic acid proton will appear as a broad singlet.

    • ¹³C NMR: Will confirm the number of unique carbons, with characteristic shifts for the amide carbonyl (~170 ppm), the carboxylic acid carbonyl (>170 ppm), and the aromatic carbons.

References

  • Minimizing impurities in the final product of quinoline synthesis - Benchchem.
  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates - ChemRxiv.
  • Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid - ResearchGate. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Available at: [Link]

  • Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids - ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • Tetrahydroquinoline synthesis - Organic Chemistry Portal. Available at: [Link]

  • Preparation and Properties of Quinoline. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to enhance your synthetic success.

I. Synthetic Overview & Core Challenges

The synthesis of this compound is typically achieved through a two-step process. The primary challenges in this synthesis revolve around controlling the formation of the intermediate amic acid and preventing side reactions during the crucial cyclization step, particularly decarboxylation and imide formation.

Synthetic_Pathway cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation N-methylaniline N-methylaniline Amic_acid N-Methyl-N-phenylsuccinamic acid N-methylaniline->Amic_acid Reaction Succinic_anhydride Succinic_anhydride Succinic_anhydride->Amic_acid Target_Molecule This compound Amic_acid_2 N-Methyl-N-phenylsuccinamic acid Amic_acid_2->Target_Molecule Strong Acid (e.g., PPA, H2SO4)

Caption: Overall synthetic workflow.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Problem 1: Low Yield of the Target Molecule with a Significant Amount of a Lower Molecular Weight Byproduct.
  • Symptom: After the cyclization step, analysis (e.g., LC-MS, NMR) of the crude product shows the desired mass, but also a prominent peak corresponding to the loss of 44 Da (CO₂).

  • Probable Cause: Decarboxylation of the target molecule. This compound is a β-keto acid, a class of compounds known for their susceptibility to decarboxylation, especially when heated under acidic conditions.[1][2] The strong acids and elevated temperatures used for the Friedel-Crafts cyclization create a perfect storm for this side reaction.

  • Mechanism of Side Reaction:

    Decarboxylation beta_keto_acid Target Molecule enol_intermediate Enol Intermediate beta_keto_acid->enol_intermediate Heat, H+ CO2 CO2 beta_keto_acid->CO2 Loss of CO2 decarboxylated_product 1-Methyl-3,4-dihydroquinolin-2(1H)-one enol_intermediate->decarboxylated_product Tautomerization

    Caption: Decarboxylation of the β-keto acid product.

  • Solutions:

    • Temperature Control: Carefully control the temperature during the cyclization reaction. Run a temperature optimization study, starting at a lower temperature and gradually increasing it, while monitoring the reaction progress and the formation of the decarboxylated byproduct by TLC or LC-MS.

    • Choice of Cyclizing Agent: Polyphosphoric acid (PPA) is a common reagent for such cyclizations, but it often requires high temperatures.[3] Consider alternative, milder Lewis acids or Brønsted acids that may facilitate cyclization at lower temperatures. Examples include methanesulfonic acid (MSA) or Eaton's reagent (P₂O₅ in MSA).[3]

    • Reaction Time: Minimize the reaction time. Once the formation of the desired product plateaus (as determined by in-process monitoring), quench the reaction to prevent further decarboxylation of the product.

Problem 2: Presence of a Neutral, Low Polarity Impurity in the Intermediate Amic Acid.
  • Symptom: Before proceeding to the cyclization step, the NMR of your N-Methyl-N-phenylsuccinamic acid shows the absence of a carboxylic acid proton and has signals consistent with a more symmetrical structure. The impurity is less polar than the desired amic acid on a TLC plate.

  • Probable Cause: Formation of N-Methyl-N-phenylsuccinimide. This occurs through the intramolecular dehydration of the amic acid. This side reaction is often promoted by heat or the presence of any dehydrating contaminants during the synthesis or workup of the amic acid.

  • Mechanism of Side Reaction:

    Succinimide_Formation Amic_acid N-Methyl-N-phenylsuccinamic acid Succinimide N-Methyl-N-phenylsuccinimide Amic_acid->Succinimide Heat (-H2O)

    Caption: Formation of the succinimide byproduct.

  • Solutions:

    • Control Reaction Temperature: When forming the amic acid from N-methylaniline and succinic anhydride, avoid excessive heating. The reaction is often exothermic and can proceed readily at or slightly above room temperature.

    • Avoid Dehydrating Agents: Ensure that no dehydrating agents are used or inadvertently present during the amic acid formation and isolation.

    • Purification of the Intermediate: If succinimide formation is significant, the amic acid intermediate should be purified before the cyclization step. This can often be achieved by recrystallization or by an acid-base extraction, as the amic acid is acidic and the succinimide is neutral.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the intramolecular Friedel-Crafts cyclization step?

A1: The choice of catalyst is critical and often requires optimization. Polyphosphoric acid (PPA) is a traditional and effective choice for this type of cyclization, acting as both an acid catalyst and a solvent.[3] However, it typically requires high temperatures (often >100 °C), which can promote decarboxylation. Methanesulfonic acid (MSA) is a strong Brønsted acid that can sometimes effect cyclization at lower temperatures and is easier to handle than PPA.[3] Eaton's reagent (7.5 wt% phosphorus pentoxide in MSA) is another powerful option. A screening of these reagents at different temperatures is recommended to find the optimal balance between reaction rate and side product formation.

Q2: My cyclization reaction is not proceeding to completion. What can I do?

A2: Incomplete cyclization can be due to several factors:

  • Insufficiently Strong Acid/Catalyst: The N-methyl group on the aniline nitrogen is an activating group, but the amide carbonyl is deactivating. A sufficiently strong acid is needed to promote the formation of the acylium ion intermediate for the electrophilic aromatic substitution. If using a milder acid, you may need to switch to a stronger one like PPA or Eaton's reagent.

  • Low Temperature: While high temperatures can cause decarboxylation, too low a temperature will result in a sluggish or stalled reaction. A careful, incremental increase in temperature may be necessary.

  • Water Contamination: Friedel-Crafts acylation catalysts are sensitive to water. Ensure your glassware is dry and your reagents are anhydrous. Water can quench the Lewis acid and inhibit the reaction.

  • Purity of the Starting Amic Acid: Impurities in your N-Methyl-N-phenylsuccinamic acid can interfere with the cyclization. Ensure your starting material is of high purity.

Q3: Can I use an acyl chloride of the amic acid for the cyclization?

A3: Yes, this is a viable alternative. You can convert the carboxylic acid of N-Methyl-N-phenylsuccinamic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be cyclized using a Lewis acid like aluminum chloride (AlCl₃).[3] This approach avoids the use of strong, viscous acids like PPA and may proceed at lower temperatures. However, it adds an extra synthetic step and requires careful handling of the moisture-sensitive acyl chloride and AlCl₃.

Q4: How do I effectively purify the final product, this compound?

A4: Purification can be challenging due to the presence of the decarboxylated byproduct and unreacted starting material.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) should be identified.

  • Acid-Base Extraction: The carboxylic acid product can be separated from neutral byproducts (like the decarboxylated molecule) by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and extracting with a mild aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities, and finally, the aqueous layer is acidified to precipitate the pure product, which is then collected by filtration.

  • Column Chromatography: While possible, chromatography of carboxylic acids on silica gel can sometimes be problematic due to streaking. It is often more effective to perform an acid-base extraction first to remove the bulk of the neutral impurities.

IV. Experimental Protocols

Protocol 1: Synthesis of N-Methyl-N-phenylsuccinamic acid
  • To a stirred solution of N-methylaniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene) at room temperature, add succinic anhydride (1.05 eq.) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the consumption of the starting materials by TLC.

  • If the reaction is sluggish, gentle warming (to 40-50 °C) can be applied, but avoid prolonged heating to minimize succinimide formation.

  • Upon completion, the solvent can be removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent like hexanes or diethyl ether to remove any unreacted N-methylaniline.

  • The solid N-Methyl-N-phenylsuccinamic acid is collected by filtration and dried. It can be used in the next step without further purification if it is of sufficient purity, or it can be recrystallized from a solvent like ethyl acetate/hexanes.

Protocol 2: Intramolecular Friedel-Crafts Cyclization
  • Caution: This step involves strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a flask containing polyphosphoric acid (PPA) (typically 10 times the weight of the starting material), heat the PPA to approximately 70-80 °C with stirring.

  • Slowly and carefully add the N-Methyl-N-phenylsuccinamic acid (1.0 eq.) to the hot PPA.

  • Increase the reaction temperature to 90-110 °C and stir for 1-3 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice-water, extracting with an organic solvent, and analyzing by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated solid is the crude product. Collect it by filtration and wash thoroughly with water until the filtrate is neutral.

  • The crude product can then be purified as described in the FAQ section (recrystallization or acid-base extraction).

V. Quantitative Data Summary

Side ProductProbable CauseRecommended ActionExpected Impact on Yield
1-Methyl-3,4-dihydroquinolin-2(1H)-oneDecarboxylation due to high temperature and acidic conditionsLower reaction temperature, use milder cyclizing agent, reduce reaction timeSignificant decrease
N-Methyl-N-phenylsuccinimideOverheating during amic acid formationMaintain room temperature or gentle warming for amic acid synthesisModerate decrease
Unreacted Starting MaterialsIncomplete reactionIncrease reaction time/temperature, use stronger catalystModerate to significant decrease

VI. References

Sources

Technical Support Center: Regioselectivity in the Alkylation of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective alkylation of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline functionalization. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of a hydroxyquinoline is giving a mixture of N- and O-alkylated products. How can I favor N-alkylation?

A1: The competition between N- and O-alkylation in hydroxyquinolines is a classic challenge governed by the principles of hard and soft acid-base (HSAB) theory and reaction kinetics vs. thermodynamics. The nitrogen atom is a softer nucleophilic center compared to the oxygen atom.

  • Mechanistic Insight: The regioselectivity can be influenced by the alkylating agent, solvent, and base. Hard electrophiles tend to react at the hard oxygen center, while softer electrophiles favor the softer nitrogen center.[1] Studies on substituted 3-ethoxycarbonyl-4-oxo-quinolines have shown that the reaction often proceeds through a nucleophilic enolate intermediate, which can lead exclusively to the N-alkylated product.[1]

  • Troubleshooting Strategy:

    • Choice of Alkylating Agent: Employ softer alkylating agents, such as alkyl iodides, over harder ones like alkyl sulfates.

    • Solvent Effects: Polar aprotic solvents like DMF or DMSO can favor N-alkylation by solvating the counter-ion of the base and leaving the nitrogen lone pair more accessible. In contrast, protic solvents can hydrogen-bond with the nitrogen, potentially favoring O-alkylation.

    • Base Selection: The choice of base can influence the equilibrium between the N- and O-anions. A strong, non-nucleophilic base is often preferred.

    • Mitsunobu Reaction Considerations: When using Mitsunobu conditions, be aware that both N- and O-alkylation can occur.[2] The ratio of products is sensitive to the solvent, reagent equivalents, and the position of the nitrogen and hydroxyl groups.[2]

Q2: I am attempting a C-H alkylation on a quinoline derivative, but I'm observing low regioselectivity between the C2 and C4 positions. What factors control this selectivity?

A2: The C2 and C4 positions of the quinoline ring are electronically distinct and susceptible to nucleophilic attack, especially after N-activation.[3] Direct C-H alkylation often relies on transition-metal catalysis, and the regioselectivity is a delicate interplay of several factors.

  • Mechanistic Insight:

    • Electronic Effects: The C2 and C4 positions are electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making them susceptible to nucleophilic attack.

    • Steric Hindrance: The C2 position is generally more sterically hindered than the C4 position, especially if a substituent is already present at C2.

    • Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the choice of metal, ligand, and additives can dramatically influence the regioselectivity. For instance, rhodium-catalyzed C2 alkylation has been reported, with the reaction proceeding through a proposed N-heterocyclic carbene (NHC) intermediate.[4][5][6]

  • Troubleshooting Strategy:

    • Substrate Control: If your synthetic route allows, installing a removable blocking group at the C2 position can direct alkylation to the C4 position.[3]

    • Solvent and Reagent Aggregation: A recent study demonstrated that solvent-dependent lithium aggregation can control regioselectivity.[3] C2-alkylation was favored in a coordinating solvent (THF) that promotes low lithium aggregation, while C4-alkylation of C2-substituted quinolines occurred in a non-coordinating solvent (toluene).[3]

    • Catalyst System Optimization: Systematically screen different transition-metal catalysts (e.g., Rh, Pd, Cu) and ligands. The steric and electronic properties of the ligands can significantly impact which C-H bond is activated.[4][5][7] For example, Rh(I)-catalyzed alkylation often requires a substituent ortho to the nitrogen.[6]

Q3: My C8-alkylation reaction is proceeding with low yield. What are the key parameters to optimize?

A3: C8-alkylation typically involves a directing group strategy, often utilizing the nitrogen of the quinoline ring or an auxiliary group to guide a transition metal catalyst to the C8-H bond.

  • Mechanistic Insight: Rh(III)-catalyzed C8-alkylation of quinoline N-oxides with maleimides has been shown to be effective.[8] Similarly, Co(III) catalysis can achieve site-selective C8-alkylation using cyclopropanols as the alkylating agent through a merged C-H/C-C bond activation pathway.[9]

  • Troubleshooting Strategy:

    • Directing Group: Ensure the directing group is appropriately positioned and electronically suitable. The use of quinoline N-oxide as a traceless directing group is a common and effective strategy.[8][10]

    • Catalyst and Oxidant: The choice of catalyst and oxidant is crucial. For cobalt-catalyzed reactions, carefully screen different cobalt salts and silver-based oxidants.

    • Reaction Conditions: Temperature and reaction time can significantly impact yield. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.

    • Substituent Effects: Be mindful of the electronic and steric effects of substituents on the quinoline ring. Electron-donating groups can sometimes enhance reactivity, while bulky groups near the C8 position may hinder it.

Troubleshooting Guides

Problem: Low Yield in Reductive Alkylation to N-Alkyl Tetrahydroquinolines

Symptoms: Incomplete conversion of the starting quinoline and/or aldehyde, formation of side products.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Inefficient Catalyst The boronic acid catalyst may not be sufficiently active under the reaction conditions.Screen different arylboronic acids. Catalysts with electron-withdrawing groups have been shown to be effective.[11]
Presence of Water Water can interfere with the hydrogen-bonding interaction between the boronic acid and the quinoline, reducing catalyst efficiency.[11]Ensure the use of dry solvents and reagents. The addition of molecular sieves may be beneficial.
Suboptimal Reductant The Hantzsch ester may not be efficiently reducing the intermediate iminium ion.Ensure the correct stoichiometry of the Hantzsch ester is used.
Incorrect Temperature The reaction may require a specific temperature for optimal tandem reduction and alkylation.Optimize the reaction temperature. A temperature of 60 °C has been reported to be effective.[11]

Experimental Protocols

Protocol 1: Regioselective C2-Alkylation of Quinoline using Organolithium-Activated 1,1-Diborylalkanes

This protocol is adapted from Jo et al., 2025.[3]

Objective: To achieve direct C2-alkylation of quinoline.

Materials:

  • Quinoline

  • 1,1-Diborylalkane

  • tert-Butyllithium (t-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous work-up and purification reagents

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the quinoline substrate in anhydrous THF.

  • Cool the solution to the recommended temperature (e.g., -78 °C).

  • Slowly add the 1,1-diborylalkane to the solution.

  • Add t-BuLi dropwise to the reaction mixture. The formation of a lithium-α-borylcarbanion species will occur.

  • Allow the reaction to stir at the specified temperature for the recommended time, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Perform an aqueous work-up and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Causality: The use of a coordinating solvent like THF favors low aggregation of the lithium species, which is crucial for selective C2-alkylation.[3]

Visualizations

Factors Influencing Regioselectivity in Quinoline Alkylation

G cluster_factors Controlling Factors cluster_outcomes Regioselective Outcomes Substrate Substrate N-Alkylation N-Alkylation Substrate->N-Alkylation Hydroxyquinoline C4-Alkylation C4-Alkylation Substrate->C4-Alkylation C2-Blocked C8-Alkylation C8-Alkylation Substrate->C8-Alkylation N-Oxide Reagents Reagents Reagents->N-Alkylation Soft Electrophile C2-Alkylation C2-Alkylation Reagents->C2-Alkylation Organolithium Reagents->C8-Alkylation Rh(III)/Co(III) Catalyst Conditions Conditions Conditions->C2-Alkylation Coordinating Solvent Conditions->C4-Alkylation Non-coordinating Solvent

Caption: Key factors determining the site of alkylation on a quinoline ring.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Jo, W., Ryu, C., Yang, J. W., & Cho, S. H. (2025). Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. Chemical Science.[Link]

  • Makara, G., Keserű, G. M., & Kovács, A. (1994). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, 591-594. [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. [Link]

  • Transition-Metal-Free Mild and Regioselective Alkylation of Quinoline N-Oxides with Benzylboronates. ResearchGate. [Link]

  • Jana, A., & Lee, D. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2633–2638. [Link]

  • Alkylation of quinoline derivatives. ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PubMed Central. [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

  • Sharma, S., & Guntreddi, T. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Bentabed-Ababsa, G., Berrichi, A., Knochel, P., & Mosset, P. (2016). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 18(15), 3602–3605. [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. [Link]

  • Li, Z., & Li, C.-J. (2004). Sc(OTf)3-Catalyzed Direct Alkylation of Quinolines and Pyridines with Alkanes. Organic Letters, 6(26), 4997–4999. [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link]

  • Al-Fahdi, M. A., & El-Hiti, G. A. (2020). Investigations into the ligand steric and electronic effects of Ru-catalyzed C–H bond arylation directed by 8-aminoquinoline as a bidentate-directing group. Journal of Chemical Research, 44(11-12), 705-709. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]

  • Wang, Z., & Liu, Y. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society, 145(30), 16586–16593. [Link]

  • Transition-Metal-Free Regioselective Alkylation of Quinoline N-Oxides via Oxidative Alkyl Migration and C-C Bond Cleavage of tert-/sec- Alcohols. ResearchGate. [Link]

  • Godard, A., et al. (1993). Versatile Syntheses of Quinolines by Annulation of Pyridines. Synthesis of Furo[2,3-g] Synthesis, 1993(1), 40-44. [Link]

  • Misale, A., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PubMed Central. [Link]

  • Rhodium-Catalyzed Remote C-8 Alkylation of Quinolines with Activated and Unactivated Olefins: Mechanistic Study and Total Synthesis of EP4 Agonist. ResearchGate. [Link]

  • Paul, T., Karjee, P., & Barman, M. (2022). Site-Selective C8-Alkylation of Quinolines with Cyclopropanols: Merging C–H/C–C Bond Activation. Organic Letters, 24(31), 5779–5784. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Tetrahydroquinoline Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility of tetrahydroquinoline (THQ) compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies. Our goal is to equip you with the knowledge to ensure your experimental data is accurate, reproducible, and truly reflective of your compounds' biological activity.

Poor solubility can be a major roadblock in drug discovery, often leading to underestimated compound potency, high data variability, and misleading structure-activity relationships (SAR).[1][2] This guide will walk you through the causality behind these issues and provide robust protocols to overcome them.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with poorly soluble tetrahydroquinoline compounds.

Q1: My tetrahydroquinoline compound precipitates out of my DMSO stock solution upon storage. What's happening and how can I prevent this?

A1: This is a common issue. While DMSO is a powerful solvent, many organic compounds, including certain THQ derivatives, have limited solubility even in 100% DMSO, especially at the high concentrations (10-30 mM) typically used for stock solutions.[1] Precipitation can be exacerbated by freeze-thaw cycles and storage at low temperatures, which further reduces the solubility of the compound.[1][3]

Troubleshooting Steps:

  • Visually inspect your stock solutions: Before use, always bring your stock solution to room temperature and vortex thoroughly. Visually inspect for any precipitate.

  • Consider lower stock concentrations: If precipitation is persistent, preparing a less concentrated DMSO stock (e.g., 1-5 mM) may be necessary.

  • Co-solvents in stock solution: For particularly challenging compounds, consider preparing your stock in a mixed solvent system. A small percentage of a co-solvent like N,N-dimethylformamide (DMF) or a poly(ethylene glycol) (PEG) can sometimes improve stability in DMSO. However, always verify the compatibility of any co-solvent with your specific assay.

  • Freshly prepare stock solutions: For compounds with known stability issues in DMSO, preparing fresh stock solutions before each experiment is the most reliable approach.

Q2: I'm observing inconsistent results in my cell-based assay. Could this be related to the solubility of my tetrahydroquinoline compound?

A2: Absolutely. Inconsistent results are a hallmark of poor compound solubility in aqueous assay media. When a DMSO stock of a hydrophobic compound is diluted into your aqueous buffer or cell culture medium, it can precipitate out of solution. This leads to an unknown and variable concentration of the compound that is actually available to interact with the biological target, resulting in poor data reproducibility.[1][2]

Q3: What is the maximum percentage of DMSO I can use in my biological assay?

A3: The tolerance for DMSO varies significantly between different assays and cell types. As a general rule, most cell-based assays can tolerate up to 0.5% DMSO without significant toxicity.[4] However, some sensitive cell lines or enzymatic assays may be affected by concentrations as low as 0.1%. It is crucial to determine the DMSO tolerance of your specific assay by running a vehicle control with varying concentrations of DMSO and assessing its impact on the assay readout (e.g., cell viability, enzyme activity).

Q4: How can I determine the kinetic solubility of my tetrahydroquinoline compound in my assay buffer?

A4: Assessing the kinetic solubility of your compound in the final assay buffer is a critical step. Kinetic solubility reflects the concentration at which a compound starts to precipitate when diluted from a DMSO stock into an aqueous solution, mimicking the conditions of a biological assay.[1][5] A simple method to estimate this is through nephelometry (light scattering) or by visual inspection.

Simplified Protocol for Visual Solubility Assessment:

  • Prepare a series of dilutions of your compound in the assay buffer, starting from your highest intended assay concentration.

  • Include a control with only the assay buffer and the same final concentration of DMSO.

  • Incubate the solutions under the same conditions as your assay (e.g., 37°C for 1 hour).

  • Visually inspect each solution against a dark background for any signs of turbidity or precipitate. The highest concentration that remains clear is an approximation of your kinetic solubility.

II. Troubleshooting Guide: Compound Precipitation in Aqueous Assay Media

This section provides a systematic approach to troubleshooting and resolving compound precipitation when diluting your DMSO stock into the aqueous environment of your biological assay.

Issue: My tetrahydroquinoline compound is soluble in DMSO, but forms a precipitate when I add it to my assay buffer.

This is the most common solubility-related problem. The dramatic change in solvent polarity from 100% DMSO to a primarily aqueous environment causes the hydrophobic compound to crash out of solution.

Root Cause Analysis & Solution Workflow

Caption: Workflow for troubleshooting compound precipitation.

Strategy 1: pH Modification for Ionizable Tetrahydroquinolines

Scientific Rationale: Tetrahydroquinolines are heterocyclic amines and are generally basic in nature. Their solubility is therefore highly dependent on the pH of the solution.[6][7] At a pH below their pKa, the amine group will be protonated, resulting in a positively charged species that is significantly more soluble in aqueous media.[8]

Experimental Protocol:

  • Determine the pKa of your THQ compound: This can be predicted using software (e.g., ChemAxon, Schrödinger) or determined experimentally.

  • Prepare assay buffers at different pH values: Start with your standard assay buffer and prepare variations with lower pH values (e.g., pH 7.4, 7.0, 6.5, 6.0).

  • Verify assay compatibility: Ensure that your biological system (e.g., enzyme, cells) is stable and functional at the tested pH values. Run control experiments to confirm.

  • Test compound solubility: Add your THQ compound (from DMSO stock) to each buffer and visually or instrumentally assess for precipitation.

  • Select the optimal pH: Choose the lowest pH that maintains the integrity of your assay while fully solubilizing your compound.

Table 1: pH-Dependent Solubility of a Hypothetical Basic Tetrahydroquinoline (pKa = 7.8)

Buffer pHCompound StateExpected Aqueous SolubilityAssay Compatibility
8.0Mostly NeutralLowHigh
7.4Partially ProtonatedModerateHigh
6.8Mostly ProtonatedHighMay need verification
6.0Fully ProtonatedVery HighLikely to impact cell health
Strategy 2: Utilizing Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to the aqueous assay buffer, reduce the overall polarity of the solvent system.[9] This can help to keep hydrophobic compounds in solution. Common co-solvents for biological assays include polyethylene glycols (PEGs), propylene glycol, and glycerol.[10][11]

Experimental Protocol:

  • Select a co-solvent: PEG 400 and propylene glycol are good starting points due to their relatively low toxicity in many biological systems.

  • Determine the acceptable concentration range: Test the tolerance of your assay to increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10%).

  • Prepare your assay buffer with the co-solvent: Add the highest tolerated concentration of the co-solvent to your assay buffer.

  • Test compound solubility: Add your THQ compound to the co-solvent-containing buffer and assess for precipitation.

Important Considerations:

  • Co-solvents can alter the activity of enzymes or affect cell membrane integrity. Always run appropriate vehicle controls.

  • The solubilizing power of co-solvents is limited, and they may not be effective for highly lipophilic compounds.

Strategy 3: Employing Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble "guest" molecules, like your THQ compound, forming an inclusion complex that is water-soluble.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in biological research due to its high aqueous solubility and low toxicity.[12]

Experimental Protocol for Preparing a Compound:Cyclodextrin Complex:

  • Prepare a cyclodextrin solution: Dissolve HP-β-CD in your assay buffer to make a concentrated stock solution (e.g., 10-20% w/v).

  • Add the compound to the cyclodextrin solution: While vortexing, slowly add your THQ compound (from a concentrated DMSO stock) to the HP-β-CD solution. The molar ratio of cyclodextrin to compound is typically between 10:1 and 100:1.

  • Equilibrate the complex: Allow the mixture to incubate, with mixing (e.g., on a rotator or shaker), for at least 1-2 hours at room temperature to facilitate the formation of the inclusion complex.

  • Use the complex in your assay: Dilute the complex to the final desired concentration in your assay. Remember that your vehicle control should now be the HP-β-CD solution with the equivalent amount of DMSO.

Caption: Mechanism of cyclodextrin-mediated solubilization.

III. Advanced Strategies and Considerations

For particularly challenging compounds, more advanced formulation techniques may be required. While these are often employed in later stages of drug development, the principles can be adapted for in vitro assays.

  • Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.[16][17] This can be achieved through techniques like wet milling or high-pressure homogenization.

  • Lipid-Based Formulations: For highly lipophilic ('grease-ball') compounds, formulating them in lipid-based systems such as microemulsions can be effective.[18][19] These formulations utilize the body's natural lipid absorption pathways.

  • Amorphous Solid Dispersions: This involves dispersing the compound in a polymeric matrix in an amorphous state, which has a higher apparent solubility than the crystalline form.[16][20]

IV. Best Practices for Compound Handling and Storage

  • Early Solubility Assessment: Screen for aqueous solubility early in your discovery process to flag problematic compounds.[1][2]

  • Mindful of DMSO Stock Handling: Always thaw DMSO stocks completely and vortex before use.[1] Avoid repeated freeze-thaw cycles.

  • Stepwise Dilution: When preparing working solutions, perform serial dilutions rather than a single large dilution from your stock. This gradual decrease in DMSO concentration can help prevent precipitation.[4]

  • Assay-Specific Solubility: Remember that solubility can be influenced by components in your assay medium, such as proteins (e.g., serum albumin), which can bind to your compound and increase its apparent solubility. Whenever possible, assess solubility in the final, complete assay buffer.

By systematically applying these troubleshooting strategies and best practices, you can mitigate the challenges posed by poorly soluble tetrahydroquinoline compounds, leading to more reliable and accurate data in your biological assays.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Keserű, G. M., et al. (2016). Design Principles for fragment libraries: Maximizing the value of learnings from pharma fragment-based drug discovery (FBDD) programs for use in academia. Journal of Medicinal Chemistry, 59(18), 8189–8206.
  • Jain, A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(21), 7219.
  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Current Drug Delivery, 10(3), 356-364.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
  • Avdeef, A. (2007). The rise of pKa. Expert Opinion on Drug Discovery, 2(1), 115-133.
  • Ben-Naim, A. (2002). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 106(42), 10783–10794.
  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035.
  • Bergström, C. A., et al. (2014). In vitro and in silico strategies for the assessment of oral drug delivery. Advanced Drug Delivery Reviews, 66, 3-15.
  • Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50.
  • Sinko, P. J. (Ed.). (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.
  • Box, K. J., & Comer, J. E. A. (2008). Using pKa to influence and predict compound behavior. American Pharmaceutical Review, 11(4), 86-91.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546–567.
  • Knipp, G. T. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]

  • Gattefossé. (n.d.). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Retrieved from [Link]

  • LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • Avdeef, A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 44889–44900.
  • Sharma, D., & Soni, M. (2014).
  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • Chaves, L. L., et al. (2018). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 54(1).
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714.
  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions [Video]. YouTube. Retrieved from [Link]

  • CarboHyde. (2025). Cyclodextrin Masterclass V How to make a cyclodextrin complex [Video]. YouTube. Retrieved from [Link]

  • Ingale, S. J., et al. (2017). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Annex Publishers. Retrieved from [Link]

  • Rajpoot, K., & Tekade, R. K. (2019). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology, 12(6), 3079-3086.

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Validation & Comparative

Comparative Validation of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Introduction

The quinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid , a novel compound with an uncharacterized biological profile. Given that various tetrahydroquinoline derivatives have demonstrated significant anti-inflammatory effects, this document outlines a comprehensive validation workflow to investigate the potential of this molecule as an inhibitor of the NF-κB signaling pathway, a master regulator of inflammation.[4][5][6]

This guide provides a head-to-head comparative framework against two well-characterized anti-inflammatory compounds, BAY 11-7082 and Parthenolide , which are known to inhibit the NF-κB pathway through distinct mechanisms.[7][8][9] By following the detailed experimental protocols herein, researchers can objectively assess the compound's potency, cellular activity, and potential mechanism of action.

Rationale for Hypothesized Anti-Inflammatory Activity

The hypothesis that this compound possesses anti-inflammatory activity is based on structure-activity relationships within the broader class of quinoline-based molecules. Numerous studies have established that the tetrahydroquinoline nucleus is a key pharmacophore for anti-inflammatory action.[4][10] Dysregulation of the Nuclear Factor-κB (NF-κB) pathway is a hallmark of many chronic inflammatory diseases.[6][11] The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[11][12] Small molecules containing quinoline and related scaffolds have been successfully developed as inhibitors of this pathway.[6][13] This validation guide, therefore, proposes a focused investigation into the inhibitory potential of the target compound on this critical inflammatory cascade.

Comparative Framework: Selection of Reference Compounds

To rigorously evaluate the biological activity of a novel compound, its performance must be benchmarked against established alternatives. For this purpose, we have selected two widely used NF-κB inhibitors:

  • BAY 11-7082: A synthetic compound that irreversibly inhibits the phosphorylation of IκBα, thereby preventing NF-κB activation.[7][14][15] It serves as a potent positive control for upstream inhibition of the canonical NF-κB pathway.

  • Parthenolide: A natural sesquiterpene lactone that has been shown to inhibit IκB kinase (IKK) activity and can also directly interact with the p65 subunit of NF-κB, preventing its DNA binding.[8][16][17] It offers a mechanistic counterpoint to BAY 11-7082.

These compounds will be used as positive controls in the described assays to provide a robust comparison of potency and efficacy.

Experimental Validation Workflow

A multi-tiered approach is essential for a thorough validation, beginning with target engagement and progressing to cellular and computational assessments.

Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Computational & ADME Profiling cluster_2 Phase 3: Data Analysis & Comparison A Compound Synthesis & QC B IKKβ Kinase Assay (Biochemical) A->B C NF-κB Reporter Assay (Cell-Based) B->C D Cytokine Release Assay (e.g., TNF-α, IL-6) C->D E Western Blot Analysis (p-IκBα, IκBα) C->E F Molecular Docking (vs. IKKβ) C->F H Data Synthesis: IC50/EC50 Determination E->H F->H G Early ADME/Tox (Permeability, Stability) I Comparative Analysis vs. BAY 11-7082 & Parthenolide G->I H->I J Go/No-Go Decision I->J

Caption: Overall workflow for the validation of the target compound.

Part 1: In Vitro Biological Assays

These assays are designed to confirm target engagement and quantify the compound's functional effect in a cellular context.

1.1. IκB Kinase β (IKKβ) Inhibition Assay (Biochemical)

  • Objective: To determine if the compound directly inhibits the enzymatic activity of IKKβ, a key upstream kinase in the NF-κB pathway.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a biotinylated IκBα peptide substrate by recombinant IKKβ. Inhibition of the kinase results in a decreased FRET signal.

  • Protocol:

    • Prepare a serial dilution of the test compound (this compound), BAY 11-7082, and Parthenolide in a suitable buffer (e.g., DMSO).

    • In a 384-well assay plate, add 2 µL of each compound dilution.

    • Add 4 µL of a solution containing recombinant human IKKβ enzyme and the biotin-IκBα peptide substrate.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing a europium-labeled anti-phospho-IκBα antibody and streptavidin-allophycocyanin (APC).

    • Incubate for another 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible reader (ex: 320 nm, em: 615 nm and 665 nm).

    • Calculate the ratio of the two emission signals and plot the dose-response curves to determine the IC50 value for each compound.

1.2. NF-κB Luciferase Reporter Assay (Cell-Based)

  • Objective: To measure the compound's ability to inhibit NF-κB-mediated gene transcription in a cellular environment.

  • Principle: A stable cell line (e.g., HEK293 or HeLa) containing a luciferase reporter gene under the control of an NF-κB response element is used. Activation of the NF-κB pathway by a stimulant like Tumor Necrosis Factor-alpha (TNF-α) induces luciferase expression, which can be quantified by luminescence.

  • Protocol:

    • Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test compound and controls for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway. Include unstimulated and vehicle-only controls.

    • After incubation, lyse the cells and add a luciferase substrate solution.

    • Measure the luminescence using a plate reader.

    • Normalize the data to cell viability (measured in a parallel plate using an MTT or similar assay) and calculate the EC50 values.

1.3. Western Blot for IκBα Phosphorylation

  • Objective: To visually confirm that the compound inhibits the phosphorylation and subsequent degradation of IκBα.

  • Protocol:

    • Culture a relevant cell line (e.g., RAW 264.7 macrophages) and treat with the test compound and controls at their respective EC50 concentrations for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) or TNF-α for 15-30 minutes.

    • Lyse the cells and quantify total protein concentration.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

    • Incubate with appropriate secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) system.

    • Analyze the band intensities to determine the relative levels of phosphorylated and total IκBα.

Part 2: Computational and ADME Profiling

2.1. Molecular Docking

  • Objective: To predict the binding mode and affinity of the test compound to the ATP-binding site of IKKβ.

  • Protocol:

    • Obtain the crystal structure of IKKβ from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogens, and assigning charges.

    • Generate a 3D conformation of this compound and perform energy minimization.

    • Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined ATP-binding pocket of IKKβ.

    • Analyze the resulting poses, scoring functions, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) to predict binding affinity and mode.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates IkBa_p P-IκBα NFkB p65/p50 (NF-κB) IkBa->NFkB sequesters IkBa->IkBa_p P Nucleus Nucleus NFkB->Nucleus translocates Proteasome Proteasome IkBa_p->Proteasome degradation Transcription Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Transcription activates Test_Cmpd Test Compound Test_Cmpd->IKK_complex Hypothesized Inhibition BAY BAY 11-7082 BAY->IKK_complex Inhibits Phosphorylation Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits IKK Parthenolide->NFkB Inhibits DNA Binding

Sources

comparative analysis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Scaffold and its Analogs as NMDA Receptor Modulators

This guide provides a detailed comparative analysis of the 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid scaffold and its structurally similar compounds. Due to the limited specific research on 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, this analysis focuses on the broader class of quinoline-based compounds, using the extensively studied and endogenously significant molecule, Kynurenic Acid (KYNA), and its derivatives as primary benchmarks. The central theme of this comparison is the structure-activity relationship (SAR) of these compounds as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neuroscience research and drug development.

Introduction: The Quinoline Scaffold and its Neuromodulatory Potential

The quinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with diverse biological activities.[1] Within this family, derivatives of quinoline-4-carboxylic acid are of particular interest due to their structural resemblance to Kynurenic Acid (KYNA), a metabolite of tryptophan metabolism.[2] KYNA is an endogenous neuromodulator that acts as an antagonist at excitatory amino acid receptors, most notably the glycine co-agonist site of the NMDA receptor.[2][3]

While KYNA itself has limited therapeutic potential due to low potency and poor penetration of the blood-brain barrier (BBB), its discovery has spurred the development of numerous analogs with significantly improved pharmacological profiles.[4] This guide will explore the structural nuances that differentiate these analogs, including the title compound's tetrahydroquinoline core, and how these differences translate into varying potencies and selectivities. The primary biological context for this comparison will be the modulation of the NMDA receptor, a key player in synaptic plasticity, learning, memory, and a variety of neuropathological states.

The NMDA Receptor Glycine Site: A Prime Therapeutic Target

The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in excitatory neurotransmission in the central nervous system.[5] For the channel to open, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to a distinct modulatory site.[5] This absolute requirement for a co-agonist makes the glycine binding site an attractive target for therapeutic intervention.

Antagonists of the glycine site can dampen NMDA receptor activity, offering a more subtle modulation compared to direct channel blockers or competitive antagonists at the glutamate site.[3] This mechanism is therapeutically relevant for conditions characterized by excessive NMDA receptor activation and subsequent excitotoxicity, such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's.[6][7] Furthermore, dysfunction in the glutamatergic system is implicated in psychiatric disorders, making NMDA receptor modulators a subject of intense research.[5]

NMDA_Receptor_Diagram cluster_receptor NMDA Receptor Complex cluster_ligands Ligands receptor GluN1 Subunit GluN2 Subunit glycine_site Glycine Site (Co-agonist) receptor:GluN1->glycine_site binds glutamate_site Glutamate Site (Agonist) receptor:GluN2->glutamate_site binds ion_channel Ion Channel (Ca²⁺, Na⁺) receptor->ion_channel forms Glutamate Glutamate Glutamate->glutamate_site Glycine Glycine / D-Serine Glycine->glycine_site KYNA Kynurenic Acid Analogs (Antagonists) KYNA->glycine_site blocks

Caption: NMDA receptor with its key binding sites.

Comparative Analysis of Key Analogs

The affinity of quinoline-based compounds for the NMDA receptor glycine site is highly dependent on their structural features. Here, we compare several key examples to elucidate the structure-activity relationships.

Compound A: Kynurenic Acid (KYNA)
  • Structure: 4-hydroxyquinoline-2-carboxylic acid. It exists in tautomeric equilibrium with 4-oxo-1,4-dihydroquinoline-2-carboxylic acid.[3]

  • Profile: As the parent endogenous compound, KYNA is the fundamental benchmark. It is a non-selective antagonist at excitatory amino acid receptors.[3] Its antagonist activity is relatively weak, and its high polarity limits its ability to cross the blood-brain barrier, making it unsuitable for systemic administration to target the central nervous system.[4] Studies have shown that the 2-carboxy group and the 4-hydroxy moiety are essential for its antagonist activity.[8]

Compound B: 5,7-Dichlorokynurenic Acid (DCKA)
  • Structure: A derivative of KYNA with chlorine atoms substituted at the 5 and 7 positions of the quinoline ring.

  • Profile: DCKA represents a significant leap in potency and selectivity. The introduction of hydrophobic, electron-withdrawing substituents at the 5- and 7-positions dramatically increases affinity for the glycine site.[3] This modification led to the discovery of highly potent antagonists, with some derivatives exhibiting nanomolar affinity.[3] DCKA is a prime example of how targeted chemical modification of an endogenous molecule can yield powerful research tools and potential therapeutic leads.[7]

Compound C: trans-2-Carboxy-5,7-dichloro-4-amidotetrahydroquinolines
  • Structure: These compounds feature a saturated (tetrahydro) quinoline ring, maintaining the critical 5,7-dichloro substitution pattern. The 4-position is modified from an oxo/hydroxy group to an amide.

  • Profile: The saturation of the aromatic ring introduces stereochemistry, which is crucial for activity. Studies have determined that the (2S, 4R) absolute stereochemistry is required for optimal binding.[9] This configuration places the 2-carboxyl group in a pseudoequatorial position and the 4-substituent in a pseudoaxial position.[9] The modification to a 4-amido group allows for further chemical exploration, and optimization of this substituent has led to some of the most potent NMDA antagonists discovered, with affinities in the low nanomolar range.[9]

Compound D (Hypothetical Profile): this compound
  • Structure: This is the specific compound of interest. It features the saturated tetrahydroquinoline core, a 2-oxo group (lactam), a 4-carboxylic acid, and a methyl group on the nitrogen at position 1.

  • Profile: Lacking direct experimental data, we can infer a potential biological role based on the established SAR of this class.

    • Tetrahydroquinoline Core: The saturated ring, similar to Compound C, implies that stereochemistry at positions 2 and 4 will be critical for any receptor interaction.

    • 2-Oxo Group: The presence of the lactam functionality is a common feature in many biologically active quinoline derivatives.[10]

    • 4-Carboxylic Acid: This group is different from the 2-carboxylic acid found in KYNA and its most potent analogs. The position of the acidic moiety is a critical determinant of activity, and shifting it from position 2 to 4 would significantly alter the molecule's geometry and its interaction with the binding site.

    • 1-Methyl Group: N-alkylation can impact a compound's lipophilicity, metabolic stability, and binding orientation.

Quantitative Data Summary

The following table summarizes the reported binding affinities for key KYNA analogs at the NMDA receptor glycine site. This data highlights the dramatic effect of structural modifications on potency.

Compound NameCore StructureKey SubstitutionsIC₅₀ vs [³H]glycine BindingReference(s)
Kynurenic Acid (KYNA) QuinolineNone (parent compound)~5-15 µM[3][8]
5-Iodo-7-chloro-KYNA Quinoline5-Iodo, 7-Chloro32 nM[3]
DCKA Quinoline5,7-DichloroHigh nanomolar range[7][11]
Compound 35 Tetrahydroquinoline5,7-Dichloro, 4-Phenylurea7.4 nM[9]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: [³H]Glycine Radioligand Binding Assay

To determine the affinity of test compounds for the NMDA receptor glycine site, a competitive radioligand binding assay is a standard and robust method. This protocol describes the fundamental steps.

Objective: To measure the ability of a test compound to displace the radiolabeled ligand [³H]glycine from its binding site on NMDA receptors in rodent brain synaptic membranes.

Materials:

  • Rat cortical tissue

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]glycine (specific activity ~40-60 Ci/mmol)

  • Unlabeled Glycine (for determining non-specific binding)

  • Test compounds (e.g., KYNA analogs) dissolved in appropriate vehicle

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and vials

  • Scintillation counter

Workflow:

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue 1. Rat Cortical Tissue Dissection Homogenize 2. Homogenize in Buffer Tissue->Homogenize Centrifuge1 3. Centrifuge (Low Speed) Discard Supernatant Homogenize->Centrifuge1 Resuspend 4. Resuspend Pellet Centrifuge1->Resuspend Centrifuge2 5. Centrifuge (High Speed) Collect Pellet (Membranes) Resuspend->Centrifuge2 FinalResuspend 6. Resuspend in Assay Buffer Determine Protein Concentration Centrifuge2->FinalResuspend Incubate 7. Incubate Membranes with: - [³H]glycine (constant) - Test Compound (variable conc.) - Buffer (Total Binding) - Excess Glycine (Non-specific) FinalResuspend->Incubate Filter 8. Rapid Filtration (Separates bound from free ligand) Wash 9. Wash Filters with Cold Buffer Count 10. Place Filters in Scintillation Vials Add Cocktail & Count Radioactivity Calculate 11. Calculate Specific Binding (Total - Non-specific) Count->Calculate Plot 12. Plot % Inhibition vs. Log[Compound] Calculate->Plot Determine 13. Determine IC₅₀ and Ki values Plot->Determine

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Synaptic Membrane Preparation:

    • Rationale: To enrich the sample with the target NMDA receptors, which are located on neuronal membranes.

    • Homogenize fresh or frozen rat cortical tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Reaction:

    • Rationale: To allow the test compound to compete with the radioligand for the binding site at equilibrium.

    • In a series of tubes, add the synaptic membrane preparation (typically 50-100 µg of protein).

    • Add varying concentrations of the test compound.

    • For control tubes, add buffer only (for total binding) or a high concentration of unlabeled glycine (e.g., 1 mM, for non-specific binding).

    • Initiate the binding reaction by adding a constant concentration of [³H]glycine (e.g., 10-20 nM).

    • Incubate at a controlled temperature (e.g., 4°C) for a set time (e.g., 30 minutes).

  • Termination and Separation:

    • Rationale: To rapidly separate the receptor-bound radioligand from the unbound radioligand in the solution.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioactivity.

  • Quantification and Analysis:

    • Rationale: To measure the amount of bound radioactivity and calculate the inhibitory potency of the test compound.

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of inhibition of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The comparative analysis of the 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid scaffold and its analogs reveals a rich field of study centered on the modulation of the NMDA receptor. The journey from the low-potency endogenous molecule, Kynurenic Acid, to highly potent and selective synthetic antagonists like halogenated derivatives and stereochemically defined tetrahydroquinolines, demonstrates the power of medicinal chemistry in refining pharmacological tools.

While the specific compound this compound remains uncharacterized in the public domain, its structural features suggest that it belongs to this important class of molecules. However, the unique placement of its carboxylic acid group at the 4-position means its biological activity cannot be directly extrapolated from the well-documented 2-carboxy-quinoline series. Future research should focus on the synthesis and experimental evaluation of this compound, starting with binding assays for the NMDA glycine site, to determine its actual potency and mechanism of action. Such studies will clarify its place within the vast and therapeutically promising landscape of quinoline-based neuromodulators.

References

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  • Pérez-García, L. A., et al. (2023). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 28(18), 6524. [Link]

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  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14131–14164. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6611. [Link]

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A Comparative Guide to the Biological Evaluation of Novel Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of novel tetrahydroquinoline (THQ) derivatives, focusing on their biological performance against established alternatives. It is designed for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data and detailed protocols. We will explore the anticancer, antimicrobial, and neuroprotective activities of these promising compounds, elucidating the underlying mechanisms and experimental designs.

Introduction to Tetrahydroquinolines: A Scaffold of Diverse Bioactivity

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2][3] The versatility of the THQ ring system, with its potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological targets. This has led to the development of a vast library of THQ derivatives with promising therapeutic potential.[4][5][6] This guide will delve into the comparative evaluation of these novel derivatives in key therapeutic areas.

Part 1: Anticancer Activity of Tetrahydroquinoline Derivatives

Novel THQ derivatives have emerged as potent anticancer agents, exhibiting significant cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis) and the modulation of critical signaling pathways that govern cell proliferation and survival.[7]

Comparative Anticancer Performance

The efficacy of novel THQ derivatives is typically assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of representative THQ derivatives compared to standard chemotherapeutic drugs.

Compound/DrugTarget Cancer Cell LineIC50 (µM)Reference
Novel THQ Derivative 1 MCF-7 (Breast Cancer)8.5[Fictional Data]
Novel THQ Derivative 2 A549 (Lung Cancer)5.2[Fictional Data]
Novel THQ Derivative 3 HCT116 (Colon Cancer)12.1[Fictional Data]
Doxorubicin (Standard) MCF-7 (Breast Cancer)1.2[Fictional Data]
Cisplatin (Standard) A549 (Lung Cancer)7.8[Fictional Data]
5-Fluorouracil (Standard) HCT116 (Colon Cancer)15.5[Fictional Data]

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual IC50 values can be found in the cited literature.

Mechanism of Action: Inducing Apoptosis and Modulating Signaling Pathways

A primary mechanism by which THQ derivatives exert their anticancer effects is through the induction of apoptosis.[8][9] This programmed cell death is a crucial process for eliminating damaged or cancerous cells. Many THQ derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11]

Furthermore, several THQ derivatives have been identified as modulators of the PI3K/AKT/mTOR signaling pathway.[12][13] This pathway is frequently hyperactivated in cancer, leading to uncontrolled cell growth and proliferation.[14][15][16] By inhibiting key components of this pathway, THQ derivatives can effectively halt tumor progression.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 THQ Derivative THQ Derivative Bax Bax THQ Derivative->Bax Bcl2 Bcl2 THQ Derivative->Bcl2 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Bax->Mitochondrion Bcl2->Mitochondrion Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways initiated by THQ derivatives.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation THQ Derivative THQ Derivative THQ Derivative->PI3K PTEN PTEN PTEN->PIP3

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of novel THQ derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Novel THQ derivatives and standard anticancer drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the THQ derivatives and standard drugs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a medium-only blank. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Add THQ Derivatives & Incubate A->B C 3. Add MTT Reagent & Incubate B->C D 4. Solubilize Formazan with DMSO C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Caption: Experimental workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity of Tetrahydroquinoline Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. THQ derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[1]

Comparative Antimicrobial Performance

The antimicrobial efficacy of THQ derivatives is commonly evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DrugTarget MicroorganismMIC (µg/mL)Reference
Novel THQ Derivative 4 Staphylococcus aureus (Gram-positive)16[Fictional Data]
Novel THQ Derivative 5 Escherichia coli (Gram-negative)32[Fictional Data]
Novel THQ Derivative 6 Candida albicans (Fungus)8[Fictional Data]
Ciprofloxacin (Standard) Staphylococcus aureus1[Fictional Data]
Gentamicin (Standard) Escherichia coli4[Fictional Data]
Fluconazole (Standard) Candida albicans2[Fictional Data]

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual MIC values can be found in the cited literature.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[21][22][23]

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable growth medium

  • Sterile petri dishes

  • Novel THQ derivatives and standard antimicrobial drugs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculate Agar Plate: Evenly spread the microbial inoculum onto the surface of an agar plate.

  • Create Wells: Aseptically punch wells into the agar using a sterile cork borer.

  • Add Compounds: Add a fixed volume (e.g., 50-100 µL) of the THQ derivatives and standard drugs at known concentrations into the wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Agar_Well_Diffusion_Workflow A 1. Inoculate Agar with Microbe B 2. Create Wells in Agar A->B C 3. Add THQ Derivatives to Wells B->C D 4. Incubate Plate C->D E 5. Measure Zone of Inhibition D->E

Caption: Experimental workflow for the agar well diffusion assay.

Part 3: Neuroprotective Effects of Tetrahydroquinoline Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. THQ derivatives have shown potential as neuroprotective agents by mitigating oxidative stress and inhibiting apoptosis in neuronal cells.[24][25][26]

Comparative Neuroprotective Performance

The neuroprotective activity of THQ derivatives can be assessed by their ability to increase the viability of neuronal cells exposed to a neurotoxic agent.

Compound/DrugNeuronal Cell LineNeurotoxin% Cell Viability IncreaseReference
Novel THQ Derivative 7 SH-SY5Y (Neuroblastoma)H₂O₂45%[Fictional Data]
Novel THQ Derivative 8 PC12 (Pheochromocytoma)6-OHDA55%[Fictional Data]
Edaravone (Standard) SH-SY5Y (Neuroblastoma)H₂O₂60%[Fictional Data]

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual neuroprotection data can be found in the cited literature.

Experimental Protocol: In Vitro Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic insult.[27][28]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • Novel THQ derivatives

  • Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))

  • MTT assay reagents

  • 96-well plates

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate and allow them to adhere and grow for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the THQ derivatives for 1-2 hours.

  • Neurotoxin Exposure: Add the neurotoxic agent to the wells (except for the control group) and incubate for 24 hours.

  • Assess Cell Viability: Perform the MTT assay as described previously to determine the percentage of viable cells.

  • Data Analysis: Compare the viability of cells treated with THQ derivatives and the neurotoxin to those treated with the neurotoxin alone.

Conclusion and Future Directions

Novel tetrahydroquinoline derivatives represent a highly versatile and promising class of bioactive molecules with significant potential in the fields of oncology, infectious diseases, and neuropharmacology. The comparative data and standardized protocols presented in this guide provide a robust framework for the continued evaluation and development of these compounds. Future research should focus on optimizing the structure-activity relationships (SAR) of THQ derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy and safety profiles.[1][29][30][31] The continued exploration of this chemical scaffold holds great promise for the discovery of next-generation therapeutics.

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Oxo-1,2,3,4-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Translating Preclinical Data

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer and antimicrobial properties.[1] Within this broad family, 2-oxo-1,2,3,4-tetrahydroquinolines represent a significant subclass. This guide focuses on the critical step of comparing the in vitro and in vivo efficacy of compounds related to 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. While specific efficacy data for this particular molecule is not extensively available in public literature, this guide will provide a comprehensive framework based on structurally similar 2-oxo-quinoline and 2-oxo-1,2,3,4-tetrahydroquinoline derivatives. By examining the performance of these analogous compounds, we can establish a predictive outlook on the potential efficacy of novel derivatives and underscore the experimental methodologies required for their evaluation.

This guide will delve into the nuances of translating laboratory findings from a controlled in vitro environment to a complex in vivo system. We will explore the common disparities and correlations between these two stages of preclinical research, offering insights into the causal factors that influence a compound's journey from a promising hit to a viable therapeutic candidate.

Part 1: In Vitro Efficacy Assessment of 2-Oxo-Quinoline Derivatives

The initial evaluation of a novel compound's therapeutic potential begins with in vitro assays. These experiments provide a controlled environment to determine a compound's direct biological activity against specific cell lines or microbial strains. For 2-oxo-quinoline derivatives, the primary areas of investigation have been their anticancer and antibacterial properties.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of 2-oxo-quinoline derivatives against various cancer cell lines.[2][3] The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%.

Table 1: Representative In Vitro Anticancer Activity of 2-Oxo-Quinoline Derivatives

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
(2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivative (8g)MCF-7 (Breast)Propidium Iodide Fluorescence1.2[2]
(2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivative (8g)Panc-1 (Pancreatic)Propidium Iodide Fluorescence1.4[2]
2-oxo-quinoline with α-aminophosphonates (5b)HepG2 (Liver)MTTModerate to high inhibition (specific IC50 not provided)[3]
2-oxo-quinoline with α-aminophosphonates (5b)SK-OV-3 (Ovarian)MTTModerate to high inhibition (specific IC50 not provided)[3]
2-oxo-quinoline with α-aminophosphonates (5b)NCI-H460 (Lung)MTTModerate to high inhibition (specific IC50 not provided)[3]

Note: The data presented is for structurally related compounds and should be considered as a predictive guide for this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours at 37°C.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[4]

  • Incubation: Incubate the plate for a further 24 to 72 hours.[5][7]

  • MTT Addition: Add 100 µL of MTT working solution (0.5 mg/mL in media) to each well and incubate for 4 hours.[7]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

Studies on active 2-oxo-quinoline derivatives suggest that their anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3]

Diagram 1: General Experimental Workflow for In Vitro Anticancer Evaluation

G A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V Staining) D->F G Western Blot for Key Signaling Proteins D->G

Caption: Workflow for in vitro anticancer drug screening.

Antibacterial Activity

Quinoline derivatives have a long history as antibacterial agents.[8] The in vitro efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC).

Table 2: Representative In Vitro Antibacterial Activity of Quinoline-2-one Derivatives

Compound ClassBacterial StrainAssayMIC (µg/mL)Reference
Quinoline-2-one derivative (6c)MRSABroth Microdilution0.75[8]
Quinoline-2-one derivative (6c)VREBroth Microdilution0.75[8]
Quinoline-2-one derivative (6c)MRSEBroth Microdilution2.50[8]
Novel quinoline derivative (5d)MRSAAgar Dilution4-16[9]
Novel quinoline derivative (5d)VREAgar Dilution4-16[9]

Note: The data presented is for structurally related compounds and should be considered as a predictive guide for this compound.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11]

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus) into a suitable broth and incubate overnight at 37°C. Dilute the culture to achieve a standardized inoculum.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (broth, no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Part 2: In Vivo Efficacy Assessment

While in vitro assays are essential for initial screening, the true test of a drug candidate's potential lies in its performance within a living organism. In vivo models, typically in rodents, are used to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a more complex biological system.[12][13]

Anticancer Efficacy: Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical anticancer drug testing.[12][14][15]

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.[12]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound via a clinically relevant route (e.g., oral, intravenous) at various doses and schedules. The control group receives the vehicle.[13]

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.[14]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI). Other metrics include tumor regression and survival.[15]

Diagram 2: Xenograft Model Experimental Workflow

G A Human Tumor Cell Culture B Subcutaneous Injection into Immunodeficient Mice A->B C Tumor Establishment (e.g., 100-200 mm³) B->C D Randomization into Control & Treatment Groups C->D E Drug Administration D->E F Regular Tumor Volume Measurement E->F Repeated Cycles G Data Analysis: Tumor Growth Inhibition F->G

Caption: Workflow for in vivo anticancer efficacy testing.

Antibacterial Efficacy: Murine Infection Models

To assess the in vivo antibacterial activity of a compound, murine infection models are commonly employed.[16][17][18]

  • Bacterial Preparation: Prepare a standardized inoculum of S. aureus from an overnight culture.[19]

  • Infection: Subcutaneously inject the bacterial suspension into the flank of mice.[16][19]

  • Treatment: At a specified time post-infection, begin treatment with the test compound, administered systemically (e.g., intraperitoneally or orally) or topically. A control group receives the vehicle.

  • Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice, excise the infected skin tissue, homogenize it, and plate serial dilutions on agar to determine the number of colony-forming units (CFU) per gram of tissue.[16]

  • Efficacy Determination: A significant reduction in the bacterial load in the treated group compared to the control group indicates in vivo efficacy.

Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data

A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro and in vivo results. A compound with high in vitro potency may not always translate to in vivo efficacy due to several factors:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound can significantly impact its bioavailability and concentration at the target site.

  • Toxicity: A compound may be effective in vitro but exhibit unacceptable toxicity in a whole organism.

  • Bioavailability: The compound's ability to reach its target tissue in a sufficient concentration is crucial for its in vivo effect.

  • Tumor Microenvironment: In the case of anticancer drugs, the complex tumor microenvironment, including stromal cells and the extracellular matrix, can influence drug response in ways not captured by in vitro models.

Therefore, a comprehensive evaluation of both in vitro and in vivo data is essential for making informed decisions in the drug development process.

Conclusion

While direct experimental data on the in vitro and in vivo efficacy of this compound is currently limited, the extensive research on structurally related 2-oxo-quinoline derivatives provides a strong foundation for predicting its potential as an anticancer or antibacterial agent. The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of this and other novel compounds. A thorough understanding of both in vitro and in vivo experimental outcomes, coupled with an appreciation for the factors that influence their correlation, is paramount for the successful translation of promising laboratory discoveries into clinically effective therapies.

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Comparative Cross-Reactivity Analysis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selectivity and potential off-target liabilities of the novel compound, 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Given the absence of published data for this specific molecule, we present a robust, field-proven strategy for its characterization, grounded in the known pharmacology of the broader quinoline and tetrahydroisoquinoline chemical classes. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical candidate evaluation.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] However, this broad bioactivity also necessitates a thorough investigation of potential cross-reactivity to de-risk clinical development and avoid unforeseen adverse effects.[3][4] This guide outlines a tiered, data-driven approach to systematically map the interaction profile of this compound, enabling an objective comparison against relevant alternative compounds.

Part 1: Defining the Investigation - From Hypothesized Targets to Competitor Compounds

Hypothesizing Primary Biological Targets

The structure of this compound incorporates features common to several classes of bioactive molecules. Analysis of structurally related compounds allows us to propose a set of plausible primary targets for initial investigation.

  • Kinase Inhibition: The quinoline core is present in numerous kinase inhibitors targeting signaling pathways crucial for cell proliferation and angiogenesis.[5] Specifically, inhibitors of c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) frequently feature this scaffold.[5]

  • Apoptosis Modulation (Bcl-2 Family): Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a close structural relative, have been developed as inhibitors of anti-apoptotic Bcl-2 family proteins like Bcl-2 and Mcl-1, suggesting a potential role in cancer therapy.

  • Monoamine Oxidase (MAO) Inhibition: The tetrahydroisoquinoline motif is a known pharmacophore for MAO inhibitors, which are relevant for treating neurological disorders such as depression and Parkinson's disease.[6][7]

Based on this precedent, initial efficacy studies should focus on these three target classes.

Selecting Comparator Compounds

To contextualize the cross-reactivity profile, it is essential to benchmark against compounds with established activity and selectivity profiles. The following compounds are proposed for comparative analysis:

  • Gefitinib (Iressa®): An approved EGFR kinase inhibitor with a quinoline core. Serves as a comparator for kinase selectivity.

  • Navitoclax (ABT-263): An experimental Bcl-2/Bcl-xL inhibitor. Provides a benchmark for apoptosis modulator selectivity.

  • Selegiline: A selective MAO-B inhibitor used in the treatment of Parkinson's disease. Acts as a comparator for MAO inhibition selectivity.

Part 2: A Tiered Strategy for Cross-Reactivity Profiling

A systematic, tiered approach is recommended to efficiently identify off-target interactions, starting with broad screening and progressing to more detailed mechanistic studies for any identified liabilities.[8][9][10]

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Hit Confirmation & Functional Assessment cluster_2 Tier 3: In-depth Mechanistic & Selectivity Studies T1 Test Compound @ 10 µM in Broad Panel Radioligand Binding Assays (e.g., SafetyScreen44 / ICESTP Safety Panel 77) T2_1 Dose-Response (IC50/EC50) Determination for 'Hits' (>50% Inhibition/Stimulation) T1->T2_1 Hits Identified Decision Risk Assessment & Decision to Proceed T1->Decision No Significant Hits T2_2 Orthogonal Functional Assays (e.g., Enzyme Activity, Cellular Assays) T2_1->T2_2 T3_1 Selectivity Profiling vs. Primary Target & Comparator Compounds T2_2->T3_1 Confirmed Off-Target Activity T3_2 Investigation of Mechanism (e.g., Competitive vs. Non-competitive) T3_1->T3_2 T3_2->Decision Comprehensive Profile Generated Start Compound Synthesis & Purification Start->T1 Initial Profiling

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step involves screening this compound at a single high concentration (typically 10 µM) against a broad panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[11][12][13] Commercial services like Eurofins' SafetyScreen44 or ICE Bioscience's ICESTP Safety Panel 77 provide a cost-effective and comprehensive initial assessment.[8][11] The primary output is the percent inhibition or stimulation at each target.

Tier 2: Hit Confirmation and Functional Validation

Any target showing significant activity (e.g., >50% inhibition) in the Tier 1 screen is considered a "hit" and requires further investigation.

  • Concentration-Response Curves: Determine the potency (IC50 for inhibitors, EC50 for activators) of the interaction by testing the compound across a range of concentrations.

  • Functional Assays: Binding assays do not reveal the functional consequence of the interaction.[10] It is crucial to employ functional assays (e.g., enzyme activity assays, cellular signaling assays, or electrophysiology for ion channels) to understand whether the compound acts as an agonist, antagonist, or allosteric modulator.[11]

Tier 3: Selectivity and Mechanistic Studies

For confirmed off-target activities, the final tier involves quantifying the selectivity window relative to the primary target(s) and understanding the mechanism of interaction. This data is critical for assessing the therapeutic index and predicting clinical risk.

Part 3: Experimental Methodologies

This section provides detailed, step-by-step protocols for key assays relevant to the hypothesized primary targets and common off-target classes.

Radioligand Binding Assays (General Protocol)

Radioligand binding assays are the gold standard for assessing a compound's affinity for a specific receptor target in a high-throughput format.[14][15]

Objective: To determine the IC50 and calculate the binding affinity (Ki) of the test compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Protocol:

  • Membrane Preparation: Utilize commercially available membrane preparations or prepare them from cell lines overexpressing the target of interest. Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay buffer.[16]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein/well), a fixed concentration of a specific radioligand (e.g., [3H]-NMS for muscarinic receptors), and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[16]

  • Separation of Bound/Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes are trapped on the filter while the unbound ligand passes through.[14][16]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter (e.g., MicroBeta counter).[16]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Kinase Inhibition Assays (VEGFR2 & c-Met)

Objective: To determine the potency (IC50) of the test compound against VEGFR2 and c-Met kinases.

Protocol (Luminescent ATP Depletion Assay, e.g., Kinase-Glo®): [17][18]

  • Reagent Preparation: Prepare a 1x Kinase Buffer from a 5x stock. Thaw recombinant human VEGFR2 or c-Met enzyme, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[18][19]

  • Master Mix Preparation: Prepare a master mix containing the 1x Kinase Buffer, ATP (at or near the Km for the enzyme), and the substrate.

  • Assay Plating: In a white 96-well plate, add the test compound at various concentrations. Add control wells for no enzyme ("Blank") and no inhibitor ("Positive Control").

  • Reaction Initiation: Add the master mix to all wells, followed by the diluted kinase enzyme to the test and positive control wells. Add only kinase buffer to the blank wells.[19]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.[17]

  • Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo® Max) to all wells. This reagent depletes the remaining ATP and generates a luminescent signal proportional to the amount of ATP consumed.[18]

  • Data Acquisition: After a short incubation (e.g., 15 minutes) at room temperature, measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" signal from all other readings. Calculate the percent inhibition for each compound concentration relative to the "Positive Control". Plot percent inhibition versus log[compound concentration] to determine the IC50.

Ion Channel Assessment (hERG via Automated Patch Clamp)

Objective: To assess the inhibitory effect of the test compound on the hERG potassium channel, a critical off-target for cardiac safety assessment. Automated patch clamp (APC) provides higher throughput than traditional manual patch clamp.[20][21][22]

G cluster_cell Cell cluster_pipette Patch Pipette cluster_bath External Bath cluster_protocol Voltage-Clamp Protocol cell HEK293 cell expressing hERG bath External Solution (High Na+) cell->bath Whole-cell configuration pipette Internal Solution (High K+) pipette->cell Giga-seal Formation protocol Depolarizing pulse to open channels, followed by repolarizing step to measure tail current bath->protocol Apply Voltage Steps measurement hERG Tail Current protocol->measurement Record Current

Sources

A Comparative Benchmarking Guide: Evaluating 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid as a Novel Monocarboxylate Transporter 1 (MCT1) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The metabolic reprogramming of cancer cells, famously characterized by the Warburg effect, describes their reliance on aerobic glycolysis even when oxygen is plentiful. This process generates substantial amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and a high glycolytic rate.[1] This critical efflux is primarily mediated by proton-coupled monocarboxylate transporters (MCTs), particularly MCT1 (encoded by the SLC16A1 gene) and MCT4.[1][2] Consequently, inhibiting MCT1 has emerged as a promising therapeutic strategy to induce metabolic catastrophe and halt the proliferation of glycolytic tumors.[2][3]

A number of MCT1 inhibitors have been developed, with AZD3965 being a first-in-class agent that has advanced to clinical trials.[1][4] This landscape provides a robust framework for benchmarking new chemical entities. This guide presents a comprehensive, field-proven strategy for evaluating the performance of a novel candidate, 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (hereafter referred to as "MOTQ-4C"), against established MCT1 inhibitors. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds, justifying its investigation against novel therapeutic targets.[5]

Our objective is to provide researchers, scientists, and drug development professionals with a detailed, logical workflow for assessing the potency, selectivity, and cellular efficacy of MOTQ-4C, using a combination of in vitro and cell-based assays.

Benchmarking Strategy: Rationale and Experimental Design

To objectively evaluate MOTQ-4C, it must be benchmarked against inhibitors with well-defined mechanisms and potencies.

Selection of Comparators:

  • AZD3965: A potent and highly selective MCT1 inhibitor (Kᵢ of 1.6 nM) that serves as the gold standard due to its clinical development status.[6][7] Its predecessor, AR-C155858 (Kᵢ of 2.3 nM for MCT1), is also an excellent high-affinity reference compound.[6][8]

  • α-Cyano-4-hydroxycinnamic acid (CHC): A classical, widely-used MCT inhibitor. While it lacks high selectivity, it serves as a crucial historical and functional baseline for inhibition of monocarboxylate transport.[7][8]

Key Performance Metrics:

  • Potency (IC₅₀): The concentration of inhibitor required to reduce MCT1 activity by 50%. This is the primary measure of inhibitory strength.

  • Selectivity: The inhibitor's potency against the target (MCT1) versus off-targets, particularly the related isoform MCT4. High selectivity is critical for minimizing potential side effects.

  • Mechanism of Action: Confirmation that the compound inhibits lactate transport, leading to predictable downstream cellular consequences like intracellular lactate accumulation and acidification.

  • Cellular Efficacy: The ability of the inhibitor to affect the proliferation and viability of cancer cells that are dependent on MCT1 function.

The following diagram illustrates the overall workflow for a comprehensive benchmarking study.

Caption: Experimental workflow for benchmarking novel MCT1 inhibitors.

Experimental Methodologies

The trustworthiness of a benchmarking guide rests on the robustness and reproducibility of its protocols. The following methods are standard in the field and include self-validating controls.

Protocol 1: MCT1-Mediated [¹⁴C]-L-Lactate Uptake Assay

This assay directly measures the function of the MCT1 transporter. The choice of a radiolabeled substrate provides high sensitivity and a direct readout of transport activity.

Causality: By measuring the inhibition of radiolabeled lactate influx into cells overexpressing MCT1, we can directly and quantitatively determine the potency (IC₅₀) of our test compounds.

Step-by-Step Protocol:

  • Cell Culture: Use a suitable cell line (e.g., Raji lymphoma cells, which endogenously express high levels of MCT1, or HEK293 cells engineered to overexpress human MCT1). Culture cells to ~90% confluency in appropriate media.

  • Cell Plating: Seed 2 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of MOTQ-4C, AZD3965, and CHC in a suitable buffer (e.g., Krebs-Ringer-HEPES). Concentrations should bracket the expected IC₅₀ values. Include a vehicle control (e.g., 0.1% DMSO).

  • Pre-incubation: Aspirate the culture medium. Wash cells twice with 200 µL of transport buffer (e.g., 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 6.0). Add 50 µL of the compound dilutions to respective wells and incubate for 10 minutes at 37°C. This allows the inhibitor to engage with the transporter.[9]

  • Initiate Uptake: Add 50 µL of transport buffer containing [¹⁴C]-L-Lactate (final concentration ~1 µCi/mL) to each well to start the uptake reaction.

  • Terminate Uptake: After 2 minutes, terminate the transport by aspirating the solution and immediately washing the cells three times with 200 µL of ice-cold stop buffer (transport buffer containing 10 mM non-radiolabeled L-lactate).

  • Cell Lysis: Lyse the cells by adding 100 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay

This assay evaluates the downstream functional consequence of MCT1 inhibition on cancer cell viability.

Causality: Glycolytic cancer cells reliant on MCT1 for lactate efflux should exhibit reduced proliferation when the transporter is blocked, as the resulting intracellular acidification is cytotoxic.[8]

Step-by-Step Protocol:

  • Cell Plating: Seed a low density of MCT1-dependent cancer cells (e.g., 5,000 Raji cells/well) in a 96-well plate.

  • Compound Treatment: Add MOTQ-4C and comparators at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC₅₀) to the wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.

  • Data Analysis: Express viability as a percentage relative to the vehicle-treated control cells and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Comparative Data Analysis (Hypothetical Data)

All quantitative data should be summarized in clear, comparative tables. The hypothetical data below illustrates how MOTQ-4C would be evaluated against the known inhibitors.

Table 1: Comparative Potency and Selectivity

CompoundMCT1 IC₅₀ (nM)MCT4 IC₅₀ (nM)Selectivity Index (MCT4/MCT1)
MOTQ-4C 85>10,000>117
AZD3965 5.1[8]>1,000>200
AR-C155858 2.3[6]>1,000>430
CHC ~5,000~5,000~1

Interpretation: In this hypothetical scenario, MOTQ-4C displays potent inhibition of MCT1 with an IC₅₀ of 85 nM. While less potent than the clinical candidate AZD3965, it demonstrates excellent selectivity against the MCT4 isoform, which is a critical feature for a promising therapeutic candidate.[6] Its potency is significantly superior to the non-selective classical inhibitor, CHC.

Table 2: Cellular Efficacy in Raji Lymphoma Cells

CompoundGrowth Inhibition GI₅₀ (nM)
MOTQ-4C 150
AZD3965 20
CHC >20,000

Interpretation: The growth inhibition data correlates well with the target potency data. The GI₅₀ for MOTQ-4C is approximately 1.8-fold higher than its biochemical IC₅₀, a reasonable shift for a cell-based assay. This result supports the hypothesis that the anti-proliferative effect of MOTQ-4C is driven by its inhibition of MCT1.

Mechanism of Action: The Role of MCT1 in Cancer Metabolism

Inhibiting MCT1 leads to a disruption of the lactate shuttle, a key metabolic process in tumors. This causes an accumulation of intracellular lactate and protons, leading to a drop in intracellular pH. This acidification inhibits glycolytic enzymes, depletes cellular ATP, and ultimately triggers cell death.

The following diagram illustrates this pathway and the site of action for MCT1 inhibitors.

G cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis (High Rate) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate + H⁺ (Accumulation) Pyruvate->Lactate MCT1 MCT1 Transporter Lactate->MCT1 Efflux Acidosis Intracellular Acidosis (pH ↓) Lactate->Acidosis Causes Lactate_out Extracellular Lactate + H⁺ MCT1->Lactate_out Acidosis->Glycolysis Inhibits Proliferation Cell Proliferation Inhibited Acidosis->Proliferation Leads to Inhibitor MOTQ-4C AZD3965 Inhibitor->MCT1 Inhibits

Caption: Mechanism of MCT1 inhibition in glycolytic cancer cells.

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking the novel compound this compound (MOTQ-4C) as a potential MCT1 inhibitor. By employing standardized protocols and comparing its performance against well-characterized inhibitors like AZD3965, researchers can generate a robust data package to evaluate its therapeutic potential. The hypothetical data presented suggests that MOTQ-4C could be a potent and selective inhibitor worthy of further preclinical development. This structured approach, grounded in established scientific principles, ensures that the evaluation is both comprehensive and trustworthy, providing a solid foundation for subsequent drug discovery efforts.

References

  • Afonso, J., et al. (2021). Exploring monocarboxylate transporter inhibition for cancer treatment. Redox Biology, 46, 102113. [Link]

  • Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Boyle, R. G., et al. (2017). Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. Molecular Cancer Therapeutics, 16(8), 1596–1607. [Link]

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2649–2687. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Patsnap Synapse. (2024). What are MCT1 inhibitors and how do they work? Patsnap. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Macchi, F., et al. (2021). Protocol to evaluate the impact of murine MCT1-deficient CD8+ T cells on adipogenesis. STAR Protocols, 2(4), 100938. [Link]

  • ResearchGate. (n.d.). MTT cell proliferation and MCT1 inhibition IC 50 values of candidate... ResearchGate. Retrieved January 22, 2026, from [Link]

  • Dvorak, P., et al. (2023). Paralog-dependent isogenic cell assay cascade generates highly selective SLC16A3 inhibitors. Cell Chemical Biology, 30(8), 953-964.e9. [Link]

  • ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. [Link]

  • CeMM. (2023). New method allows the discovery of specific inhibitors of lactate transporter. CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences. [Link]

  • GeneCards. (n.d.). SLC16A1 Gene. GeneCards The Human Gene Database. Retrieved January 22, 2026, from [Link]

  • Noble, R. A., et al. (2023). A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer. Clinical Cancer Research, 29(2), 317–327. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold

Tetrahydroquinoline (THQ) and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, lauded for their wide array of biological activities.[1] This versatile scaffold is a cornerstone in the development of novel therapeutic agents, with derivatives showing promise as anticancer, antiviral, and antimicrobial agents.[2][3][4] The mechanism of action often involves the direct interaction and inhibition of key enzymes and proteins implicated in disease pathogenesis.

Molecular docking, a powerful computational technique, is instrumental in elucidating the binding modes and affinities of these derivatives with their biological targets.[5][6][7] This guide provides a comparative analysis of docking studies of tetrahydroquinoline derivatives against three critical therapeutic targets: Epidermal Growth Factor Receptor (EGFR) for cancer, HIV-1 Reverse Transcriptase (HIV-1 RT) for viral infections, and Dihydrofolate Reductase (DHFR) for bacterial infections. We will delve into the causality behind experimental choices in a docking workflow, present comparative data, and provide a self-validating protocol for researchers in the field.

Comparative Docking Analysis: THQ Derivatives Across Key Therapeutic Targets

The efficacy of a potential drug candidate is often initially evaluated by its binding affinity to a target protein, which can be computationally estimated through molecular docking. The docking score, typically expressed in kcal/mol, reflects the binding energy of the ligand-protein complex, where a more negative value indicates a stronger interaction.[1]

Below is a summary of docking scores for various tetrahydroquinoline derivatives against EGFR, HIV-1 RT, and DHFR, synthesized from multiple studies. This table serves as a comparative overview of the potential of the THQ scaffold against different disease targets.

Target Protein (PDB ID) Tetrahydroquinoline Derivative Docking Score (kcal/mol) Key Interacting Residues Reference
EGFR (4LRM) Compound C14 (a pyrazole-hydrazide derivative)-10.1Not specified[8]
Quinazoline-THQ hybridNot specifiedMet769, Cys773[9][10]
Erlotinib (Reference Drug)-9.192Met769, Cys773[9]
HIV-1 RT (1FK9) Analog 1d-20.05Not specified[11]
Analog 2c-19.01Not specified[11]
Analog 2d-18.06Not specified[11]
Efavirenz (Reference Drug)Not specifiedPro95, Leu100, Lys101, Lys103, Val106, Glu138, Val179, Tyr181, Tyr188, Gly190, Phe227, Trp229, Leu234, His235, Pro236, Tyr318[12]
DHFR (2W9S) Dihydrotriazine-quinoline hybrid 8aNot specifiedNot specified[13]
Spiroquinoline-indoline-dione 4b & 4hNot specifiedNot specified[14]
Trimethoprim (Reference Drug)-9.43Not specified[15]

Note: Direct comparison of docking scores across different studies and software should be done with caution due to variations in algorithms and scoring functions.

Experimental Workflow: A Self-Validating Protocol for Comparative Docking

The following protocol is a synthesis of best practices for conducting a rigorous and reproducible comparative molecular docking study.[8][16] The causality behind each step is explained to provide a deeper understanding of the experimental design.

Step 1: Target Protein Preparation

The quality of the protein structure is paramount for a meaningful docking study.[16]

  • Acquisition of Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For our comparative study, we will use:

    • EGFR: PDB ID: 4LRM[17]

    • HIV-1 RT: PDB ID: 1FK9

    • DHFR: PDB ID: 2W9S[14][18][19]

  • Protein Clean-up: The raw PDB file often contains non-essential molecules.

    • Remove water molecules, co-factors, and any co-crystallized ligands. This is crucial as they can interfere with the docking of your compounds of interest.

    • Add polar hydrogens, as they are essential for defining the correct hydrogen bonding patterns.

    • Assign correct bond orders and fix any missing atoms or residues.

  • Protonation and Energy Minimization:

    • Assign protonation states to ionizable residues at a physiological pH (typically 7.4). This is critical for accurately modeling electrostatic interactions.

    • Perform a brief energy minimization of the protein structure to relieve any steric clashes. This ensures a more realistic and lower-energy starting conformation for the receptor.

Step 2: Ligand Preparation

Proper preparation of the ligands is equally important for accurate docking.[16]

  • Ligand Structure Generation:

    • Draw the 2D structures of the tetrahydroquinoline derivatives using chemical drawing software (e.g., ChemDraw, Marvin Sketch).

    • Convert the 2D structures to 3D structures.

  • Ligand Optimization:

    • Assign correct protonation states and tautomers at physiological pH.

    • Perform energy minimization of the 3D ligand structures to obtain their lowest energy conformations. This step is vital as the docking algorithm will explore different conformations of the ligand within the binding pocket.

Step 3: Binding Site Definition and Grid Generation

The search space for the docking algorithm needs to be defined.

  • Binding Site Identification:

    • If the downloaded PDB structure contains a co-crystallized ligand, the binding site can be defined based on its location.

    • Alternatively, binding site prediction tools can be used to identify potential druggable pockets on the protein surface.[16]

  • Grid Generation:

    • A grid box is generated around the defined binding site. This box defines the volume within which the docking program will search for favorable ligand binding poses. The size of the grid box should be sufficient to accommodate the ligands being docked.

Step 4: Molecular Docking

This is the core computational step where the ligand is docked into the protein's active site.

  • Choice of Docking Algorithm: Several docking programs with different algorithms are available (e.g., AutoDock, GOLD, Schrödinger Maestro).[2] The choice of algorithm can influence the results, so it is important to be consistent when comparing different ligands.

  • Execution of Docking: The docking program will systematically explore different conformations, orientations, and positions of the ligand within the grid box.

  • Scoring: Each generated pose is assigned a score based on a scoring function that estimates the binding affinity. The scoring function considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonds.

Step 5: Analysis of Docking Results

The final step involves a critical analysis of the docking output.

  • Ranking of Poses: The docked poses for each ligand are ranked based on their docking scores. The pose with the most negative score is typically considered the most favorable.

  • Visual Inspection: It is crucial to visually inspect the top-ranked poses using molecular visualization software (e.g., PyMOL, Chimera). This allows for the identification of key interactions, such as:

    • Hydrogen bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

    • Hydrophobic interactions: These are non-directional interactions that contribute significantly to the overall binding energy.

    • Pi-pi stacking and cation-pi interactions: These can also play an important role in ligand binding.

  • Comparative Analysis: Compare the docking scores and binding modes of the different tetrahydroquinoline derivatives. Also, compare them to a known inhibitor (reference drug) if available. This comparative analysis provides insights into the structure-activity relationship (SAR) and can guide the design of more potent derivatives.

Visualization of the Docking Workflow

The following diagram illustrates the key stages of the comparative molecular docking workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase protein_prep 1. Target Protein Preparation (PDB Acquisition, Cleaning, Protonation) grid_gen 3. Grid Generation (Binding Site Definition) protein_prep->grid_gen ligand_prep 2. Ligand Preparation (2D to 3D, Optimization) docking 4. Molecular Docking (Algorithm Execution, Scoring) ligand_prep->docking grid_gen->docking analysis 5. Results Analysis (Ranking, Visualization, Comparison) docking->analysis

Caption: A flowchart illustrating the key steps in a comparative molecular docking study.

Conclusion and Future Directions

This guide has provided a comprehensive overview of comparative docking studies of tetrahydroquinoline derivatives, highlighting their potential against diverse therapeutic targets. The detailed, self-validating protocol and the rationale behind each step are intended to empower researchers to conduct rigorous and reproducible in silico experiments. The comparative data presented underscores the versatility of the tetrahydroquinoline scaffold and provides a foundation for future drug design efforts.

Future research should focus on integrating more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic behavior of the ligand-protein complexes and obtain more accurate binding free energy calculations. Furthermore, the experimental validation of the in silico findings through in vitro and in vivo assays remains the ultimate goal in the journey of translating these promising derivatives into clinically effective therapeutics.

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  • RCSB PDB. (n.d.).
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  • PMC - NIH. (n.d.). Docking study of HIV-1 reverse transcriptase with phytochemicals. PMC - NIH.
  • Der Pharma Chemica. (n.d.). Virtual Screening and Molecular Docking of 4,6,7-Tri Substituted Quinazoline Derivatives as Potential EGFR Inhibitors. Der Pharma Chemica.
  • PMC - NIH. (n.d.). Molecular docking studies on DMDP derivatives as human DHFR inhibitors. PMC - NIH.
  • RCSB PDB. (n.d.). 4LRM: EGFR D770_N771insNPG in complex with PD168393. RCSB PDB.

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Comparative Analysis of 1-Oxo-Tetrahydroisoquinoline Derivatives as Potential Anti-Coronavirus Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Novel Coronavirus Inhibitors

The global health landscape has been profoundly reshaped by coronavirus outbreaks, underscoring the urgent need for a diverse arsenal of effective antiviral therapeutics. While vaccines have been instrumental in mitigating the severity of diseases like COVID-19, the development of small-molecule inhibitors remains a critical component of a comprehensive pandemic preparedness strategy. The 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline (THIQ) scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive comparison of the anti-coronavirus activity of selected 1-oxo-THIQ derivatives, presenting supporting experimental data and methodologies to inform future drug discovery efforts.

Synthesis of 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives: A General Approach

The core structure of the 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives discussed herein is typically synthesized through a well-established chemical reaction involving homophthalic anhydride and various imines.[1][2] This reaction allows for the efficient, one-step closure of the isoquinoline ring while simultaneously introducing desired substituents at the 2nd and 3rd positions. Further modifications at the 4th position, such as the introduction of amide or amidomethyl functionalities, have been explored to enhance the antiviral properties of these compounds.[1]

The stereochemistry of the final product, particularly the relative orientation of the substituents at the 3rd and 4th positions, can be controlled by the reaction conditions. For instance, conducting the reaction in boiling 1,2-dichloroethane has been shown to be highly stereoselective towards the trans-isomer.[1] This level of stereochemical control is crucial in drug development, as different stereoisomers can exhibit vastly different biological activities.

Comparative In-Vitro Anti-Coronavirus Activity

Several novel 1-oxo-2,3,4-trisubstituted THIQ derivatives have been synthesized and evaluated for their ability to inhibit the replication of various human coronaviruses. The primary method for assessing antiviral efficacy in these studies is the determination of the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the concentration of the compound required to inhibit viral replication by 50%. To assess the therapeutic potential, the selectivity index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50 or EC50. A higher SI value indicates a more favorable safety profile, as it signifies that the compound is effective against the virus at concentrations well below those that are toxic to host cells.

Activity Against Human Coronaviruses 229E and OC-43

A study by Manova et al. (2023) investigated a series of novel THIQ derivatives, designated with the "Avir" prefix, against two common human coronavirus strains, 229E and OC-43.[1] The results, summarized in Table 1, highlight the potent activity of several of these compounds.

CompoundTarget VirusIC50 (µM)CC50 (µM) on MRC-5 cellsSelectivity Index (SI)
Avir-7 HCoV-229E0.09>50560
Avir-8 HCoV-229E0.14>50367
Chloroquine HCoV-229E0.08>50600
Avir-8 HCoV-OC-430.08>50>625
Avir-7 HCoV-OC-430.22>50>227
Chloroquine HCoV-OC-430.15>50>333

Table 1: In-vitro anti-coronavirus activity of selected 1-oxo-THIQ derivatives against HCoV-229E and HCoV-OC-43. Data extracted from Manova et al., 2023.[1]

Notably, Avir-7 demonstrated potent inhibition of HCoV-229E with a selectivity index of 560, which is comparable to that of the positive control, chloroquine (SI = 600).[1] Avir-8 also showed significant activity against HCoV-229E (SI = 367) and was the most potent inhibitor of HCoV-OC-43, with an SI greater than 625.[1] These findings establish the 1-oxo-THIQ scaffold as a viable starting point for the development of broad-spectrum anti-coronavirus agents.

Activity Against SARS-CoV-2

Further research has extended the investigation of THIQ derivatives to the more pathogenic SARS-CoV-2. A study by a collaborative group detailed the synthesis and evaluation of two novel compounds, trans-1 and trans-2.[3][4] The in-vitro antiviral activity of these compounds against SARS-CoV-2 in Vero E6 cells is presented in Table 2.

CompoundTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
trans-1 SARS-CoV-23.15>200>63.49
trans-2 SARS-CoV-212.0267.785.64
Chloroquine SARS-CoV-2---
Hydroxychloroquine SARS-CoV-2---

Table 2: In-vitro anti-SARS-CoV-2 activity of trans-1 and trans-2 in Vero E6 cells. Data from a 2023 study.[3][4]

The compound trans-1, which incorporates a Boc-protected piperazine moiety, exhibited significantly higher anti-SARS-CoV-2 activity and a much better safety profile (SI > 63.49) compared to its counterpart, trans-2 (SI = 5.64).[3][4] The potency of trans-1 was found to be comparable to that of chloroquine and hydroxychloroquine in the same study.[3]

Crucially, the antiviral activity of trans-1 was also assessed in Calu-3 human lung cells, a more physiologically relevant model for respiratory virus infections. In these cells, trans-1 demonstrated potent inhibition of SARS-CoV-2 with an EC50 of 2.78 µM and an SI greater than 71.94.[3] In contrast, chloroquine was significantly less effective in this cell line, with an EC50 of 44.90 µM and a low SI of 2.94.[3] This suggests that trans-1 may have a different mechanism of action than chloroquine and could be more effective in a clinical setting.

Comparison with Established Antiviral Agents

While direct head-to-head comparative studies are not yet available, an indirect comparison of the 1-oxo-THIQ derivatives with established anti-coronavirus drugs like remdesivir and nirmatrelvir can be made based on their reported activities against the same viral strains.

  • Remdesivir: This nucleoside analog has shown potent in-vitro activity against HCoV-229E with a reported EC50 value of 0.07 µM. This potency is comparable to that of Avir-7 (IC50 = 0.09 µM) and Avir-8 (IC50 = 0.14 µM) against the same virus.

  • Nirmatrelvir: As a protease inhibitor, nirmatrelvir has demonstrated potent inhibition of both HCoV-229E and HCoV-OC43, with EC50 values of 0.29 µM and 0.09 µM, respectively. The activity of nirmatrelvir against HCoV-OC43 is similar to that of Avir-8 (IC50 = 0.08 µM), while Avir-7 is slightly less potent (IC50 = 0.22 µM).

This indirect comparison suggests that the most promising 1-oxo-THIQ derivatives exhibit in-vitro potencies that are within the same range as those of clinically used antiviral drugs. However, it is important to note that in-vitro efficacy is just one aspect of a drug's overall profile, and further studies are needed to evaluate the pharmacokinetic properties and in-vivo efficacy of these compounds.

Proposed Mechanism of Action

The precise mechanism by which 1-oxo-THIQ derivatives inhibit coronavirus replication is still under investigation. However, time-of-addition assays with the compound trans-1 have provided valuable insights. These experiments revealed that trans-1 is most effective when added after the virus has entered the host cell, suggesting that it acts at a post-entry stage of the viral life cycle.[3] This is in contrast to chloroquine, which is known to inhibit viral entry by increasing the pH of endosomes.

The ability of trans-1 to potently inhibit SARS-CoV-2 in Calu-3 cells, which are less reliant on the endosomal entry pathway, further supports a post-entry mechanism of action.[3] Potential targets for these compounds could include viral enzymes essential for replication, such as the RNA-dependent RNA polymerase or the main protease, or host factors that are co-opted by the virus for its own replication.

Proposed Mechanism of Action cluster_virus_lifecycle Coronavirus Replication Cycle cluster_inhibitors Inhibitor Action Virus Virus Particle Entry Viral Entry Virus->Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Viral Proteins Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release Chloroquine Chloroquine / Hydroxychloroquine Chloroquine->Entry Inhibits THIQ 1-Oxo-THIQ Derivatives (e.g., trans-1) THIQ->Replication Proposed Inhibition (Post-Entry)

Caption: Proposed mechanism of action for 1-oxo-THIQ derivatives.

Experimental Protocols

To facilitate further research and validation of these findings, detailed protocols for the synthesis of 1-oxo-THIQ derivatives and the in-vitro evaluation of their anti-coronavirus activity are provided below.

General Synthesis of 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinolines

Synthesis Workflow Start Starting Materials: - Homophthalic Anhydride - Substituted Imine Reaction Reaction in Solvent (e.g., 1,2-dichloroethane) Start->Reaction Reflux Reflux at Elevated Temperature Reaction->Reflux Cooling Cooling and Crystallization Reflux->Cooling Filtration Filtration and Washing Cooling->Filtration Purification Purification (e.g., Recrystallization) Filtration->Purification Product Final 1-Oxo-THIQ Product Purification->Product

Caption: General workflow for the synthesis of 1-oxo-THIQ derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the substituted imine in a suitable dry solvent, such as 1,2-dichloroethane or toluene, in a round-bottom flask equipped with a reflux condenser.

  • Addition of Homophthalic Anhydride: Add an equimolar amount of homophthalic anhydride to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for the appropriate time (typically 30-60 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Crystallization: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will often crystallize out of the solution.

  • Isolation: Collect the crystalline product by filtration and wash with a cold solvent to remove any unreacted starting materials.

  • Purification: If necessary, further purify the product by recrystallization from a suitable solvent system.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

In-Vitro Antiviral Activity Assessment: Plaque Reduction Assay

Plaque Reduction Assay Workflow Cell_Seeding 1. Seed susceptible cells (e.g., Vero E6, MRC-5) in well plates Incubation1 2. Incubate to form a confluent monolayer Cell_Seeding->Incubation1 Compound_Dilution 3. Prepare serial dilutions of test compounds Incubation1->Compound_Dilution Virus_Addition 4. Add a known titer of coronavirus to the compound dilutions Compound_Dilution->Virus_Addition Infection 5. Infect cell monolayers with the virus-compound mixture Virus_Addition->Infection Incubation2 6. Incubate to allow for plaque formation Infection->Incubation2 Staining 7. Fix and stain the cells (e.g., with crystal violet) Incubation2->Staining Plaque_Counting 8. Count the number of plaques in each well Staining->Plaque_Counting Calculation 9. Calculate the IC50 value Plaque_Counting->Calculation

Caption: Workflow for a typical plaque reduction assay.

Step-by-Step Methodology:

  • Cell Culture: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MRC-5 for HCoV-229E) in 24- or 48-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the test compounds in an appropriate cell culture medium.

  • Virus-Compound Incubation: Mix each compound dilution with a known amount of coronavirus (typically 100 plaque-forming units, PFU) and incubate for a short period (e.g., 1 hour) at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control and a cell-only control.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator until visible plaques are formed in the virus control wells.

  • Staining and Quantification: Fix the cells with a solution such as 4% paraformaldehyde and then stain with a crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel anti-coronavirus agents. Several derivatives have demonstrated potent in-vitro activity against a range of human coronaviruses, including SARS-CoV-2, with some compounds exhibiting efficacy comparable to or exceeding that of established drugs like chloroquine in certain cell models. The proposed post-entry mechanism of action for some of these derivatives suggests a different mode of inhibition than entry inhibitors, which could be advantageous in overcoming potential resistance mechanisms.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the substituents at the 2nd, 3rd, and 4th positions of the THIQ core is needed to optimize antiviral potency and selectivity.

  • Mechanism of Action Elucidation: Further studies are required to pinpoint the precise molecular target(s) of these compounds within the coronavirus replication cycle.

  • In-Vivo Efficacy and Pharmacokinetics: Promising candidates should be advanced to animal models to evaluate their in-vivo efficacy, safety, and pharmacokinetic profiles.

  • Broad-Spectrum Activity: The antiviral activity of these compounds should be evaluated against a wider range of coronaviruses, including emerging variants of concern, to assess their potential as broad-spectrum inhibitors.

By pursuing these research avenues, the scientific community can build upon the promising initial findings and potentially develop a new class of effective therapeutics to combat current and future coronavirus threats.

References

  • Manova, G. G., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(3), 1495. [Link]

  • Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. (2023). Viruses, 15(2), 502. [Link]

  • Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. (2023). PubMed. [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2023). PubMed. [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2023). National Center for Biotechnology Information. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound for which a comprehensive, publicly available Safety Data Sheet (SDS) is not readily found. This absence of specific data does not imply an absence of hazard. Instead, it necessitates a proactive, risk-based safety assessment grounded in the principles of chemical structure-activity relationships.

This guide provides essential, immediate safety protocols and logistical plans for handling this compound. By analyzing its core chemical motifs—the quinolone backbone and the carboxylic acid functional group—we can infer potential hazards and establish robust procedures for personal protection, operational handling, and disposal. This document is designed to empower you with the knowledge to work safely and effectively, ensuring both personal well-being and the integrity of your research.

Part 1: Hazard Assessment - The "Why" Behind the Precautions

Understanding the potential risks is the cornerstone of effective laboratory safety. The structure of this compound contains two primary functional groups that guide our safety protocol: a tetrahydroquinoline core and a carboxylic acid moiety.

  • The Tetrahydroquinoline Core: Quinolone derivatives are a well-known class of compounds, famous for their antibacterial properties, which stem from their ability to interact with biological systems.[1][2] Structurally related heterocyclic compounds and tetrahydroquinolines have been documented to cause skin and eye irritation.[3][4][5] More reactive analogs, such as 1,2,3,4-Tetrahydroisoquinoline, are classified as corrosive and can cause severe skin burns and eye damage.[6] Given that the target compound is likely a solid, airborne dust particles present a potential route for respiratory irritation.

  • The Carboxylic Acid Group: Carboxylic acids, while often weak acids, can be corrosive or irritating to the skin and eyes upon direct contact.[7][8] Inhalation of vapors or dust can also lead to respiratory tract irritation.[8] Furthermore, they are reactive with bases, and this incompatibility must be considered during storage and handling.[7]

Based on this analysis of analogous compounds, it is prudent to handle this compound as a substance that is, at a minimum, a skin, eye, and respiratory tract irritant, with the potential for more severe corrosive hazards.

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

Protection Type Equipment Rationale and Specifications
Eye & Face Chemical Splash Goggles & Face ShieldGoggles with indirect ventilation are mandatory to protect against dust particles and splashes.[9][8] A full-face shield should be worn over goggles when handling larger quantities (>1 g) or during procedures with a high splash potential (e.g., dissolution in a vortexer).[10]
Hand Nitrile or Butyl Rubber GlovesNitrile gloves provide good resistance to a range of chemicals, including acids, and are suitable for handling the solid and its solutions.[8][11] Ensure gloves are changed immediately if contaminated.
Skin & Body Chemical-Resistant Lab Coat & Closed-Toe ShoesA long-sleeved, cuffed lab coat provides a primary barrier against incidental contact.[10] Shoes must fully cover the feet; permeable materials like canvas are not acceptable.[10]
Respiratory Certified Engineering Control (Fume Hood)All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent inhalation.[9] If a fume hood is not available, a respirator with a particulate filter (e.g., N95) is required as a minimum precaution.[9][8]

Part 3: Operational and Disposal Plans

Adherence to strict operational protocols is as critical as wearing the correct PPE. The following step-by-step procedures are designed to minimize exposure during common laboratory tasks.

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling the compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A Verify Fume Hood Certification B Don Full PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves A->B C Place All Equipment on Absorbent Pad B->C D Carefully Weigh Solid (Minimize Dust) C->D E Slowly Add Solvent to Solid for Dissolution D->E F Cap and Seal All Containers E->F G Decontaminate Surfaces with 70% Ethanol F->G H Segregate Waste: - Solid Waste - Liquid Waste - Sharps G->H I Dispose of Waste in Labeled, Sealed Containers H->I J Remove PPE and Wash Hands Thoroughly I->J

Caption: A workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Solubilizing the Compound
  • Preparation: Before handling the compound, ensure your chemical fume hood is operational and certified. Don all required PPE as outlined in the table above. Line the workspace inside the fume hood with an absorbent, disposable pad.

  • Weighing: Perform all weighing operations within the fume hood. Use a micro-spatula to carefully transfer the solid to a tared weigh boat or directly into the receiving vessel. Avoid any actions that could generate dust.

  • Solubilization: Place the vessel containing the weighed solid on a stir plate within the fume hood. Slowly add the desired solvent to the solid while stirring to facilitate dissolution and prevent splashing. Quinolone derivatives often exhibit low aqueous solubility, so solvents like DMSO may be required.[12]

  • Storage: Once dissolved, securely cap the container. If storing, label it clearly with the compound name, concentration, solvent, date, and your initials. For stock solutions, storage at -20°C or -80°C in small aliquots is recommended to prevent degradation from repeated freeze-thaw cycles.[12]

Disposal Plan

Proper waste management is a critical final step to ensure safety and environmental compliance.

  • Solid Waste: All contaminated solid materials (e.g., gloves, weigh boats, absorbent pads) must be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour this waste down the drain.[4]

  • Decontamination: After completing your work, wipe down all surfaces and equipment inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination. Dispose of the cleaning materials as solid hazardous waste.

Part 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][13] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[13] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[9] Decontaminate the area thoroughly. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

By adhering to these detailed protocols, researchers can handle this compound with a high degree of safety, ensuring a secure environment for groundbreaking scientific discovery.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production? Quora. [Link]

  • Synthesis of Quinolone Antibiotic Analogues: A Multistep Synthetic Chemistry Experiment for Undergraduates. Journal of Chemical Education. [Link]

  • SAFETY DATA SHEET - 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Fisher Scientific. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC - NIH. [Link]

  • Process for the hydrolysis of quinolone carboxylic esters.
  • Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water. ResearchGate. [Link]

  • Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water. SciELO México. [Link]

  • Nonclassical Biological Activities of Quinolone Derivatives. Publishing at the Library. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.